molecular formula C17H21N3O3S B1436723 mim1

mim1

Cat. No.: B1436723
M. Wt: 347.4 g/mol
InChI Key: RGGFUBMUOVFZEF-CQPAABLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIM1 is a cell-permeable small molecule that acts as a BH3 mimetic and a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) . It specifically targets the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and promoting Bak-dependent apoptotic cell death . This mechanism makes this compound a valuable tool compound for studying the regulation of apoptosis, particularly in cancer cell lines where Mcl-1 overexpression is associated with survival and chemoresistance . In vitro studies have demonstrated that this compound exhibits potent cytotoxic and pro-apoptotic activity alone and can significantly augment the anti-cancer effects of other agents, such as the fluoroquinolone antibiotic Moxifloxacin, in models of triple-negative breast cancer (MDA-MB-231 cells) and melanoma (A375 and G361 cells) . The compound has a molecular formula of C17H21N3O3S and a molecular weight of 347.43 g/mol . It is typically supplied as a white to off-white solid powder with a purity of ≥98% and is soluble in DMSO . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGFUBMUOVFZEF-CQPAABLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of Mim1 in Yeast Mitochondrial Outer Membrane Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of the mitochondrial import protein 1 (Mim1) in Saccharomyces cerevisiae. This compound is an integral protein of the outer mitochondrial membrane that plays a critical role in the biogenesis of the mitochondrial proteome. It functions as a key component of the Mitochondrial Import (MIM) complex, which facilitates the insertion of α-helical membrane proteins into the outer membrane. Furthermore, this compound is essential for the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the primary entry gate for the vast majority of mitochondrial precursor proteins. This document details the molecular functions of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates its operational pathways through signaling diagrams. This guide is intended to be a valuable resource for researchers in mitochondrial biology and professionals in drug development targeting mitochondrial pathways.

Introduction

The mitochondrion is a vital organelle responsible for cellular energy production, metabolism, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle. This intricate process is mediated by a series of protein translocases located in the mitochondrial outer and inner membranes. The Translocase of the Outer Mitochondrial Membrane (TOM) complex serves as the main entry point for most mitochondrial precursor proteins[1][2][3]. The proper assembly and function of the TOM complex are therefore paramount for mitochondrial biogenesis and cellular health.

This compound (Mitochondrial import protein 1), a 13 kDa integral outer membrane protein, has emerged as a crucial player in the assembly of the TOM complex and the import of a specific subset of mitochondrial outer membrane proteins[3][4][5]. This guide will delve into the multifaceted functions of this compound, providing a detailed technical resource for the scientific community.

Molecular Function of this compound

This compound performs two primary, interconnected functions within the yeast mitochondrial outer membrane:

Role in the Assembly of the TOM Complex

This compound is indispensable for the biogenesis of the TOM complex. Its primary role is to facilitate a late step in the assembly pathway of Tom40, the channel-forming subunit of the TOM complex. Following the insertion of the Tom40 precursor into the outer membrane by the TOB (Topogenesis of outer membrane β-barrel proteins) complex, also known as the SAM (Sorting and Assembly Machinery) complex, this compound is required for the subsequent assembly of Tom40 into the mature TOM complex[1][2][3][6]. Depletion of this compound leads to the accumulation of Tom40 in a low-molecular-mass form and a significant reduction in the levels of the fully assembled TOM complex[1][6][7]. This, in turn, compromises the import of other mitochondrial proteins, leading to cellular growth defects[7].

Function as a Component of the MIM Complex

This compound is a core component of the MIM (Mitochondrial Import) complex, which also includes Mim2. The MIM complex functions as a dedicated insertase for α-helical outer membrane proteins, including both single-pass and multi-pass transmembrane proteins[5][8]. The MIM complex cooperates with the TOM complex receptor Tom70 to recognize and facilitate the membrane insertion of its substrate proteins[2][8]. Substrates of the MIM complex include Ugo1, a multi-spanning outer membrane protein involved in mitochondrial fusion, and the signal-anchored TOM receptors Tom20 and Tom70 themselves[2][9][10][11][12].

Quantitative Data on this compound Function

The functional importance of this compound has been substantiated by quantitative analyses of protein import and complex assembly in its absence.

ParameterWild-Type MitochondriaThis compound-Depleted MitochondriaReference
TOM Complex Assembly
Assembled TOM complex level100%Severely reduced[6][7]
Tom40 assembly intermediate IPresentPresent[6]
Tom40 assembly intermediate IIProminentLess prominent[6]
Protein Import Efficiency
Import of Ugo1100%Strongly inhibited[9][11][12]
Import of Scm4100%Strongly inhibited[2][11]
Import of Tom20100%Reduced[10]
Import of Tom70100%Reduced[10]
Import of matrix-targeted preproteins (e.g., Su9-DHFR)100%Not directly affected, but reduced due to lower TOM complex levels[9]

Table 1: Summary of Quantitative Data on this compound Function. This table highlights the significant impact of this compound depletion on the assembly of the TOM complex and the import of specific mitochondrial outer membrane proteins.

Signaling Pathways and Experimental Workflows

TOM Complex Assembly Pathway

The following diagram illustrates the role of this compound in the late stages of Tom40 assembly into the mature TOM complex.

TOM_Assembly_Pathway cluster_cytosol Cytosol cluster_OM Outer Membrane Tom40_precursor Tom40 precursor TOM_complex_early TOM Complex (Initial recognition) Tom40_precursor->TOM_complex_early Binding SAM_complex SAM Complex TOM_complex_early->SAM_complex Transfer Tom40_intermediate_I Tom40 Assembly Intermediate I SAM_complex->Tom40_intermediate_I Insertion This compound This compound Tom40_intermediate_II Tom40 Assembly Intermediate II This compound->Tom40_intermediate_II Required for this step Tom40_intermediate_I->Tom40_intermediate_II Assembly Step 1 Mature_TOM_complex Mature TOM Complex Tom40_intermediate_II->Mature_TOM_complex Final Assembly

Caption: Role of this compound in the TOM complex assembly pathway.

MIM Complex-Mediated Protein Import Pathway

This diagram shows the cooperative action of Tom70 and the MIM complex in the import of α-helical outer membrane proteins.

MIM_Import_Pathway cluster_cytosol Cytosol cluster_OM Outer Membrane Precursor_protein α-helical OMP precursor (e.g., Ugo1) Tom70 Tom70 Precursor_protein->Tom70 Recognition MIM_complex MIM Complex (this compound/Mim2) Tom70->MIM_complex Transfer Inserted_protein Inserted OMP MIM_complex->Inserted_protein Membrane Insertion

Caption: MIM complex-mediated protein import pathway.

Experimental Workflow for Studying this compound Function

This diagram outlines a typical experimental workflow to investigate the role of this compound in mitochondrial protein import and complex assembly.

Experimental_Workflow cluster_assays Functional Assays Yeast_culture Yeast Culture (WT vs. This compoundΔ or GAL-Mim1) Mito_isolation Mitochondrial Isolation Yeast_culture->Mito_isolation Protein_quant Protein Quantification Mito_isolation->Protein_quant BN_PAGE Blue Native PAGE (TOM Complex Assembly) Protein_quant->BN_PAGE Import_assay In Vitro Protein Import (e.g., radiolabeled Ugo1) Protein_quant->Import_assay Co_IP Co-Immunoprecipitation (Protein Interactions) Protein_quant->Co_IP Analysis Analysis (Autoradiography, Immunoblotting, Quantitative Analysis) BN_PAGE->Analysis Import_assay->Analysis Co_IP->Analysis

Caption: Experimental workflow for investigating this compound function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound.

Isolation of Yeast Mitochondria

This protocol describes the isolation of mitochondria from Saccharomyces cerevisiae for subsequent in vitro assays.

Materials:

  • Yeast cells (e.g., wild-type and this compoundΔ strains)

  • Dithiothreitol (DTT) buffer: 100 mM Tris-SO4, pH 9.4, 10 mM DTT

  • Zymolyase buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4

  • Zymolyase-20T

  • Homogenization buffer: 0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF, 2 mM EDTA

  • Differential centrifugation equipment

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash cells with sterile water.

  • Resuspend cells in DTT buffer and incubate for 15 minutes at 30°C to induce cell wall permeability.

  • Pellet cells and resuspend in Zymolyase buffer.

  • Add Zymolyase-20T and incubate at 30°C for 30-60 minutes to generate spheroplasts.

  • Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.

  • Resuspend spheroplasts in ice-cold Homogenization buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer.

  • Perform differential centrifugation to enrich for mitochondria. This typically involves a low-speed spin (e.g., 1,500 x g for 5 minutes) to pellet cell debris, followed by a high-speed spin (e.g., 12,000 x g for 15 minutes) to pellet mitochondria.

  • Resuspend the mitochondrial pellet in a suitable buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2) and determine the protein concentration.

In Vitro Protein Import Assay

This protocol details the import of radiolabeled precursor proteins into isolated mitochondria.

Materials:

  • Isolated yeast mitochondria (50 µg per reaction)

  • Radiolabeled precursor protein (e.g., [³⁵S]-methionine labeled Ugo1, synthesized via in vitro transcription/translation)

  • Import buffer: 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH, pH 7.2, 2 mM ATP, 2 mM NADH

  • Proteinase K

  • PMSF (phenylmethylsulfonyl fluoride)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Pre-warm isolated mitochondria in import buffer for 5 minutes at 25°C.

  • Initiate the import reaction by adding the radiolabeled precursor protein.

  • Incubate at 25°C for various time points (e.g., 5, 10, 20 minutes).

  • Stop the import reaction by placing the tubes on ice.

  • Treat half of each sample with Proteinase K to digest non-imported proteins. The other half serves as a non-treated control.

  • Stop the Proteinase K digestion by adding PMSF.

  • Re-isolate the mitochondria by centrifugation.

  • Lyse the mitochondrial pellet in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and autoradiography to visualize and quantify the imported protein.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

This protocol is used to analyze the assembly state of mitochondrial protein complexes, such as the TOM complex.

Materials:

  • Isolated yeast mitochondria

  • Digitonin solubilization buffer: 1% (w/v) digitonin, 50 mM NaCl, 50 mM imidazole-HCl, pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA

  • BN-PAGE gel system (gradient or non-gradient)

  • Coomassie Blue G-250 loading dye

  • Western blotting equipment and antibodies against TOM complex subunits (e.g., Tom40)

Procedure:

  • Resuspend isolated mitochondria in digitonin solubilization buffer to a final protein concentration of 1 mg/mL.

  • Incubate on ice for 15-30 minutes to solubilize mitochondrial protein complexes.

  • Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.

  • Add Coomassie Blue G-250 loading dye to the supernatant.

  • Load the samples onto a BN-PAGE gel and perform electrophoresis according to the manufacturer's instructions.

  • Transfer the separated protein complexes to a PVDF membrane.

  • Perform immunoblotting using specific antibodies to detect the TOM complex and its assembly intermediates.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to identify interaction partners of this compound within the mitochondrial outer membrane.

Materials:

  • Isolated mitochondria from a yeast strain expressing a tagged version of this compound (e.g., this compound-HA)

  • Co-IP lysis buffer: 1% digitonin, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors

  • Anti-tag antibody (e.g., anti-HA antibody)

  • Protein A/G agarose beads

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a low pH glycine buffer)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Solubilize mitochondria in Co-IP lysis buffer as described for BN-PAGE.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C.

  • Add fresh Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., Tom70, SAM complex subunits).

Conclusion

This compound is a multifaceted protein that plays a central and non-redundant role in the biogenesis of the yeast mitochondrial outer membrane. Its dual function in both the assembly of the essential TOM complex and the insertion of a-helical membrane proteins via the MIM complex underscores its importance in maintaining mitochondrial integrity and function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the intricate mechanisms of mitochondrial protein import and assembly. A deeper understanding of this compound's function and its associated pathways may reveal novel targets for therapeutic intervention in diseases linked to mitochondrial dysfunction.

References

An In-Depth Technical Guide to the Structure and Topology of the Mitochondrial Import Protein Mim1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitochondrial Import Protein 1 (Mim1) is a crucial component of the mitochondrial protein import machinery, playing a vital role in the biogenesis of the outer mitochondrial membrane. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, topology, and its intricate role in the import of α-helical outer membrane proteins and the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development targeting mitochondrial protein import pathways.

Introduction

Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. The proper insertion and assembly of these proteins into the mitochondrial membranes are critical for mitochondrial function and overall cellular health. This compound, a highly conserved fungal protein, has emerged as a key player in the biogenesis of the outer mitochondrial membrane, specifically in the import of proteins with α-helical transmembrane domains.[1] This guide delves into the structural and topological features of this compound and the experimental approaches used to elucidate its function.

This compound Protein Characteristics and Structure

This compound is a relatively small protein with a predicted molecular weight of approximately 13 kDa.[2][3] Its primary structure is characterized by a single, highly conserved transmembrane α-helix.[4][5] This hydrophobic core is flanked by N- and C-terminal domains of varying sequence conservation.

PropertyValueSource
Organism Saccharomyces cerevisiae (strain ATCC 204508 / S288c)UniProt: Q08176[2]
Length 113 amino acidsUniProt: Q08176[2]
Molecular Weight (Da) 12753.6SGD: S000005386[3]
Isoelectric Point (pI) 4.86SGD: S000005386[3]

Secondary Structure:

While a high-resolution crystal or NMR structure of the full-length this compound protein is not yet available, secondary structure predictions and experimental evidence strongly suggest the presence of a central α-helical transmembrane segment.[4][5] The exact percentage of α-helical, β-sheet, and random coil content has not been quantitatively determined by methods such as circular dichroism spectroscopy.

Membrane Topology of this compound

The topology of this compound within the outer mitochondrial membrane has been experimentally determined. The N-terminus of the protein is exposed to the cytosol, while the C-terminus resides in the intermembrane space.[5][6] This orientation is crucial for its function in recognizing and facilitating the insertion of incoming precursor proteins from the cytosol.

Mim1_Topology cluster_OM Outer Mitochondrial Membrane This compound This compound IMS Intermembrane Space This compound->IMS C-terminus Cytosol Cytosol Cytosol->this compound N-terminus

Figure 1: Topology of this compound in the outer mitochondrial membrane.

The Role of this compound in Mitochondrial Protein Import

This compound plays a multifaceted role in the biogenesis of the outer mitochondrial membrane. It is a central component of the Mitochondrial Import (MIM) complex, which also includes the protein Mim2.[7] The MIM complex functions as a dedicated insertase for α-helical outer membrane proteins.

Import of Single- and Multi-span α-Helical Proteins

This compound is essential for the import of a variety of outer membrane proteins containing one or more α-helical transmembrane segments.[1][8] This includes key components of the TOM complex itself, such as Tom20 and Tom70, as well as other proteins like Ugo1.[1][9] The import process is thought to involve the recognition of the precursor protein's transmembrane domain by the MIM complex.

Assembly of the TOM Complex

Depletion of this compound leads to defects in the assembly of the TOM complex, the main entry gate for most mitochondrial precursor proteins.[4][10] Specifically, the levels of assembled TOM complex are drastically reduced, and assembly intermediates of Tom40, the channel-forming subunit of the TOM complex, accumulate.[4][10] this compound is thought to act at a late stage in TOM complex assembly, after the initial insertion of Tom40 into the outer membrane by the TOB/SAM complex.[4]

Signaling and Interaction Pathways

This compound functions in concert with other components of the mitochondrial import machinery, most notably the receptor protein Tom70. For the import of multi-spanning outer membrane proteins, Tom70 acts as the initial receptor, recognizing the precursor protein in the cytosol and then transferring it to the MIM complex for insertion into the membrane.[1][11]

Mim1_Import_Pathway cluster_Cytosol Cytosol cluster_OM Outer Mitochondrial Membrane Precursor α-helical Precursor Protein Tom70 Tom70 Precursor->Tom70 1. Recognition MIM_complex MIM Complex (this compound/Mim2) Tom70->MIM_complex 2. Transfer Inserted_Protein Inserted Protein MIM_complex->Inserted_Protein 3. Insertion

Figure 2: Simplified pathway for this compound-dependent protein import.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the structure and function of this compound.

Protease Protection Assay to Determine Topology

This assay is used to determine the orientation of a membrane protein by assessing the accessibility of its domains to protease digestion in intact and permeabilized mitochondria.

Protocol:

  • Isolate mitochondria from yeast cells expressing the protein of interest (e.g., with an epitope tag).

  • Divide the mitochondrial suspension into three aliquots:

    • Intact mitochondria: Keep on ice.

    • Swollen mitochondria (mitoplasts): Resuspend in a hypotonic buffer to rupture the outer membrane.

    • Detergent-solubilized mitochondria: Add a non-ionic detergent (e.g., Triton X-100) to solubilize all membranes.

  • Add Proteinase K to each aliquot and incubate on ice.

  • Stop the reaction by adding a protease inhibitor (e.g., PMSF).

  • Pellet the mitochondria/membranes by centrifugation.

  • Analyze the samples by SDS-PAGE and immunoblotting using an antibody against the protein of interest or its tag.

Expected Results for this compound:

  • In intact mitochondria, the N-terminal cytosolic domain will be degraded, while the C-terminal intermembrane space domain will be protected.

  • In mitoplasts and solubilized mitochondria, the entire protein will be degraded.

Protease_Protection_Workflow start Isolated Mitochondria intact Intact Mitochondria start->intact swollen Swollen Mitochondria (Mitoplasts) start->swollen solubilized Solubilized Mitochondria start->solubilized pk Add Proteinase K intact->pk swollen->pk solubilized->pk stop Stop with PMSF pk->stop analysis SDS-PAGE & Immunoblot stop->analysis

Figure 3: Workflow for the protease protection assay.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Complex Analysis

BN-PAGE is used to separate intact protein complexes from mitochondrial lysates to analyze their size and composition.

Protocol:

  • Isolate mitochondria.

  • Solubilize mitochondria with a mild non-ionic detergent (e.g., digitonin) to preserve protein complexes.

  • Add Coomassie Brilliant Blue G-250 dye to the lysate. The dye binds to the surface of the protein complexes, conferring a negative charge without denaturing them.

  • Separate the complexes on a native polyacrylamide gel.

  • Transfer the separated complexes to a membrane and perform immunoblotting with antibodies against the proteins of interest.

Expected Results for this compound:

  • This compound will be found in a high molecular weight complex (the MIM complex), distinct from the TOM and TOB/SAM complexes.[4]

  • In this compound-depleted mitochondria, the assembly of the TOM complex will be impaired, leading to a decrease in the fully assembled complex and an accumulation of smaller assembly intermediates.[4]

In Vitro Protein Import Assay

This assay reconstitutes the import of a radiolabeled precursor protein into isolated mitochondria to study the import mechanism and identify required components.

Protocol:

  • Synthesize a radiolabeled precursor protein of interest (e.g., Tom20) in a cell-free transcription/translation system.

  • Isolate mitochondria from wild-type and this compound-deficient yeast strains.

  • Incubate the isolated mitochondria with the radiolabeled precursor protein under import-permissive conditions (ATP, temperature).

  • At different time points, stop the import reaction by placing the samples on ice.

  • Treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.

  • Re-isolate the mitochondria and analyze the imported, protected protein by SDS-PAGE and autoradiography.

Expected Results:

  • The import of α-helical outer membrane proteins like Tom20 will be significantly reduced in mitochondria lacking this compound compared to wild-type mitochondria.[12]

Conclusion and Future Directions

This compound is a critical factor in the biogenesis of the mitochondrial outer membrane, with essential roles in the import of α-helical proteins and the assembly of the TOM complex. While its topology and general function are well-established, a high-resolution structure of the MIM complex is still lacking. Future research employing techniques such as cryo-electron microscopy and advanced mass spectrometry will be crucial to unravel the precise molecular mechanisms by which this compound recognizes its substrates and facilitates their insertion into the membrane. A deeper understanding of these processes may open new avenues for therapeutic interventions in diseases associated with mitochondrial dysfunction.

References

An In-depth Technical Guide to the Discovery and Characterization of Mitochondrial Import Protein 1 (Mim1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Import Protein 1 (Mim1), a key player in the biogenesis of mitochondrial outer membrane proteins, has emerged as a critical component in maintaining mitochondrial integrity and function. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, with a focus on its role in the import of multi-spanning α-helical outer membrane proteins. This document details the experimental protocols used to elucidate its function, presents available quantitative data, and visualizes the intricate molecular pathways in which this compound participates.

Discovery and Function of this compound

This compound was first identified in a proteomic screen of the mitochondrial outer membrane in Neurospora crassa and subsequently characterized in Saccharomyces cerevisiae.[1][2] It is an integral outer membrane protein essential for the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[2][3][4] Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex, highlighting its crucial role in the assembly pathway of this central entry gate for mitochondrial precursor proteins.[2][4]

Further research revealed that this compound's primary function lies in facilitating the import and insertion of multi-spanning α-helical proteins into the mitochondrial outer membrane.[5][6] It acts in concert with the receptor protein Tom70 to mediate this process. The current model suggests that Tom70 recognizes the precursor proteins in the cytosol and hands them over to the this compound complex for their insertion into the membrane.[5]

Quantitative Data on this compound and Related Proteins

While extensive qualitative studies have defined the function of this compound, precise quantitative data on its interactions and import kinetics remain relatively scarce in the literature. This is often due to the technical challenges associated with studying membrane protein interactions in a native-like environment. However, some key quantitative parameters for related mitochondrial import components have been determined, which provide a valuable context for understanding the overall process.

ParameterProtein/ComplexValueMethodReference
Binding Affinity (Kd) Tim23N - rALDH presequence0.47 ± 0.02 mMNMR Spectroscopy[7]
Channel Conductance Recombinant Tim23~460 pS (in 250 mM KCl)Electrophysiology
Complex Size This compound Complex~400–450 kDaBlue Native Gel Electrophoresis[2]
Complex Size TOM Complex~450 kDaBlue Native Gel Electrophoresis

Signaling Pathways and Experimental Workflows

The biogenesis of multi-spanning mitochondrial outer membrane proteins is a multi-step process involving cytosolic chaperones, receptor recognition, and membrane insertion. The following diagrams illustrate the key pathways and experimental workflows used to study this compound function.

This compound-Dependent Protein Import Pathway

This pathway outlines the sequential steps involved in the import of a multi-spanning outer membrane protein, such as Ugo1, into the mitochondrial outer membrane.

Mim1_Import_Pathway cluster_cytosol Cytosol cluster_om Outer Mitochondrial Membrane Precursor Precursor Protein (e.g., Ugo1) Chaperone Cytosolic Chaperones (Hsp70/Hsp90) Precursor->Chaperone Binding Tom70 Tom70 Chaperone->Tom70 Recognition & Docking This compound This compound Complex Tom70->this compound Transfer InsertedProtein Inserted Protein This compound->InsertedProtein Membrane Insertion & Assembly In_Vitro_Import_Workflow cluster_prep Preparation cluster_assay Import Assay cluster_analysis Analysis Radiolabel Radiolabel Precursor ([35S]-Methionine) Incubation Incubate Radiolabeled Precursor with Mitochondria Radiolabel->Incubation Mito_Isolation Isolate Mitochondria Mito_Isolation->Incubation Protease Protease Treatment (e.g., Proteinase K) Incubation->Protease Reisolate Re-isolate Mitochondria Protease->Reisolate SDS_PAGE SDS-PAGE Reisolate->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography CoIP_Workflow cluster_lysis Lysis & Binding cluster_purification Purification & Elution cluster_detection Detection Lysis Lyse Mitochondria (e.g., Digitonin) Antibody Incubate with Antibody against Bait Protein Lysis->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elution Elute Protein Complexes Wash->Elution WesternBlot Western Blot Analysis Elution->WesternBlot

References

The Central Role of Mim1 in the Mitochondrial Protein Import Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial integrity and function are paramount for cellular homeostasis, and the accurate import of nuclear-encoded proteins into mitochondria is a critical aspect of this maintenance. The mitochondrial outer membrane protein Mim1 (Mitochondrial import 1) has emerged as a key player in two crucial processes: the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex and the import of α-helical outer membrane proteins. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its molecular functions, protein interactions, and the experimental methodologies used to elucidate its significance in mitochondrial protein import pathways.

Introduction

The vast majority of mitochondrial proteins are synthesized on cytosolic ribosomes and must be efficiently and accurately imported into the organelle. This process is orchestrated by a sophisticated machinery of protein translocases located in the mitochondrial outer and inner membranes. The TOM complex serves as the primary entry gate for most mitochondrial precursor proteins.[1][2] this compound, an integral protein of the outer mitochondrial membrane, has been identified as a crucial factor for the biogenesis of the TOM complex itself and as a central component of the import pathway for a specific class of mitochondrial outer membrane proteins.[1][3][4] This guide will dissect the pivotal functions of this compound, providing a comprehensive resource for researchers in mitochondrial biology and those involved in drug development targeting mitochondrial pathways.

The Dual Functions of this compound in Mitochondrial Biogenesis

This compound performs two well-documented and critical roles in the biogenesis of the mitochondrial outer membrane: facilitating the assembly of the TOM complex and mediating the import of α-helical proteins.

A Key Player in TOM Complex Assembly

The TOM complex is a multi-subunit machinery responsible for the initial recognition and translocation of precursor proteins across the outer mitochondrial membrane. The central component of this complex is the channel-forming β-barrel protein, Tom40. The assembly of Tom40 into a functional TOM complex is a multi-step process that is critically dependent on this compound.[1][2]

Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex and the accumulation of Tom40 in assembly intermediates.[1] Specifically, this compound appears to function at a late stage of Tom40 biogenesis, after the precursor has been inserted into the outer membrane by the Sorting and Assembly Machinery (SAM) complex (also known as the TOB complex).[1] In the absence of this compound, Tom40 accumulates in a ~100 kDa assembly intermediate, indicating a block in its integration into the mature, high-molecular-weight TOM complex.[1]

TOM_Complex_Assembly cluster_cytosol Cytosol cluster_OM Outer Membrane Tom40_precursor Tom40 Precursor SAM_complex SAM Complex Tom40_precursor->SAM_complex Recognition & Insertion TOM_complex_immature Immature TOM Complex TOM_complex_mature Mature TOM Complex TOM_complex_immature->TOM_complex_mature Maturation & Assembly SAM_complex->TOM_complex_immature Assembly Intermediate (~100-250 kDa) This compound This compound This compound->TOM_complex_immature Facilitates Assembly

A Dedicated Import Factor for α-Helical Outer Membrane Proteins

Beyond its role in TOM complex biogenesis, this compound is a central component of the machinery that mediates the import of α-helical proteins into the mitochondrial outer membrane. This class of proteins includes both single-pass and multi-pass transmembrane proteins that are not imported via the general TOM channel.[3][5]

This compound, together with another protein, Mim2, forms the core of the Mitochondrial Import (MIM) complex.[6] This complex functions as a dedicated translocase for α-helical outer membrane proteins. The import process often involves the receptor Tom70, which recognizes the precursor proteins in the cytosol and hands them over to the MIM complex for insertion into the membrane.[3][7] Deletion of this compound results in a significant impairment in the import of various α-helical proteins, including Ugo1 and the TOM complex subunit Tom20.[3][8]

Alpha_Helical_Protein_Import cluster_cytosol Cytosol cluster_OM Outer Membrane Precursor α-Helical Precursor Protein Tom70 Tom70 Precursor->Tom70 Recognition MIM_complex MIM Complex (this compound/Mim2) Tom70->MIM_complex Handover Inserted_Protein Inserted Protein MIM_complex->Inserted_Protein Membrane Insertion

The MIM Complex: A Dynamic Hub for Protein Biogenesis

The MIM complex, with this compound at its core, does not function in isolation. It exists in dynamic association with other key protein import machineries, namely the TOM and SAM complexes. This suggests a highly coordinated process of mitochondrial outer membrane biogenesis.

  • MIM-TOM Interaction: The interaction between the MIM and TOM complexes is thought to facilitate the import of α-helical TOM subunits, such as Tom20 and Tom70, directly into the assembling TOM complex.[9]

  • MIM-SAM Interaction: The association of the MIM and SAM complexes likely coordinates the biogenesis of the two major classes of outer membrane proteins: the α-helical proteins handled by MIM and the β-barrel proteins inserted by SAM.[8]

Quantitative Data on this compound Function

The following tables summarize quantitative data from studies on this compound, highlighting the impact of its depletion on mitochondrial protein levels and import efficiency.

Table 1: Effect of this compound Depletion on the Levels of Mitochondrial Proteins

ProteinLocalizationFunctionReduction in this compound-depleted MitochondriaReference
Tom40Outer MembraneTOM complex channelModerately Reduced[1]
Tom20Outer MembraneTOM complex receptorSignificantly Reduced[1]
Tom22Outer MembraneTOM complex assemblyModerately Reduced[1]
Tom70Outer MembraneTOM complex receptorUnaffected[1]
Ugo1Outer MembraneMitochondrial fusionReduced[8]
PorinOuter MembraneMetabolite transportUnaffected[1]
Tob55/Sam50Outer MembraneSAM complex coreUnaffected[1]
Hsp60MatrixChaperonePrecursor accumulation[1]

Table 2: In Vitro Import Efficiency of α-Helical Proteins into this compoundΔ Mitochondria

Precursor ProteinTypeImport Efficiency in this compoundΔ vs. Wild-TypeReference
Ugo1Multi-spanStrongly Inhibited[5][8]
Om14Multi-spanStrongly Inhibited[5]
Tom20Single-spanImpaired[9]
Fis1Tail-anchoredImpaired[7]

Note: Precise percentage reductions and import efficiencies can vary between studies and experimental conditions. The terms "Significantly Reduced," "Moderately Reduced," and "Impaired" reflect the qualitative descriptions in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the function of this compound.

In Vitro Mitochondrial Protein Import Assay

This assay is used to assess the import competence of mitochondria for specific radiolabeled precursor proteins.

Materials:

  • Isolated mitochondria from wild-type and this compoundΔ yeast strains

  • Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled Ugo1 or Tom20) synthesized in a cell-free system (e.g., rabbit reticulocyte lysate)

  • Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 2 mM ATP, 5 mM NADH)

  • Proteinase K

  • PMSF (phenylmethylsulfonyl fluoride)

  • SDS-PAGE reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Resuspend isolated mitochondria (25-50 µg) in pre-warmed Import Buffer.

  • Add the radiolabeled precursor protein (2-10 µl of reticulocyte lysate) to the mitochondrial suspension.

  • Incubate the reaction at 25°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • To stop the import, place the tubes on ice.

  • Divide each sample into two aliquots. To one aliquot, add Proteinase K (final concentration 50 µg/ml) to digest non-imported proteins. Leave the other aliquot untreated (total bound protein control).

  • Incubate on ice for 15-20 minutes.

  • Add PMSF (final concentration 1 mM) to inactivate Proteinase K.

  • Re-isolate mitochondria by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).

  • Wash the mitochondrial pellet with SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2).

  • Lyse the mitochondrial pellet in SDS sample buffer.

  • Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging.

  • Quantify the intensity of the imported protein bands to determine import efficiency.

In_Vitro_Import_Workflow Start Start: Isolated Mitochondria + Radiolabeled Precursor Incubate Incubate at 25°C (Time course) Start->Incubate Split Split Sample Incubate->Split PK_treat Proteinase K Treatment (+PK) Split->PK_treat No_treat No Treatment (-PK) Split->No_treat Stop Stop with PMSF PK_treat->Stop Reisolate Re-isolate Mitochondria No_treat->Reisolate Stop->Reisolate Analyze SDS-PAGE & Autoradiography Reisolate->Analyze Quantify Quantify Import Efficiency Analyze->Quantify

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to analyze the assembly state of mitochondrial protein complexes in their native form.

Materials:

  • Isolated mitochondria

  • Digitonin or other mild non-ionic detergent

  • BN-PAGE gel system (gradient or single percentage)

  • BN-PAGE running buffers (cathode and anode buffers)

  • Coomassie Brilliant Blue G-250

  • Western blotting reagents

Procedure:

  • Resuspend isolated mitochondria (50-100 µg) in solubilization buffer containing a mild detergent (e.g., 1% digitonin).

  • Incubate on ice for 15-30 minutes to solubilize membrane protein complexes.

  • Centrifuge at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet insoluble material.

  • Add Coomassie Blue G-250 to the supernatant to a final concentration of 0.1-0.25%.

  • Load the samples onto a pre-cast or self-made BN-PAGE gel.

  • Perform electrophoresis at 4°C with a cathode buffer containing Coomassie Blue G-250.

  • After electrophoresis, transfer the protein complexes to a PVDF membrane for immunoblotting.

  • Probe the membrane with antibodies against specific subunits of the complexes of interest (e.g., anti-Tom40, anti-Mim1).

BN_PAGE_Workflow Start Start: Isolated Mitochondria Solubilize Solubilize with Mild Detergent (e.g., Digitonin) Start->Solubilize Clarify Clarify by Centrifugation Solubilize->Clarify Add_Coomassie Add Coomassie Blue G-250 Clarify->Add_Coomassie Electrophoresis Blue Native PAGE Add_Coomassie->Electrophoresis Transfer Western Blot Transfer Electrophoresis->Transfer Immunoblot Immunoblot with Specific Antibodies Transfer->Immunoblot

Conclusion and Future Directions

This compound is an indispensable component of the mitochondrial protein import machinery, with a crucial role in both the assembly of the general protein import gateway, the TOM complex, and the specific import of α-helical outer membrane proteins. Its dynamic interactions with other import complexes highlight a sophisticated network that ensures the fidelity of mitochondrial biogenesis. For drug development professionals, understanding the intricacies of these pathways is essential, as defects in mitochondrial protein import are increasingly linked to a range of human diseases. Future research will likely focus on the precise molecular mechanisms by which this compound facilitates protein insertion and assembly, the regulation of its interactions with other import components, and its potential as a therapeutic target for diseases associated with mitochondrial dysfunction.

References

Evolutionary Conservation of the Mim1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial import protein 1 (Mim1) is an integral outer mitochondrial membrane protein that plays a critical, evolutionarily conserved role in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex. This technical guide provides an in-depth overview of the evolutionary conservation, structure, function, and key interaction partners of the this compound protein. Detailed experimental protocols for studying this compound and its associated pathways are provided, along with visualizations of key cellular processes. This document is intended to serve as a comprehensive resource for researchers in mitochondrial biology and professionals in drug development interested in the pathways governing mitochondrial protein import.

Introduction

Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. The primary gateway for these proteins is the TOM complex. The assembly and stability of this complex are critical for mitochondrial function and overall cellular health. The this compound protein has been identified as a key player in the biogenesis of the TOM complex, specifically facilitating the assembly of α-helically anchored Tom proteins.[1][2] Depletion of this compound leads to defects in TOM complex assembly, resulting in the accumulation of Tom40, the central channel-forming component, in low-molecular-mass species.[2][3] This guide delves into the evolutionary aspects of this compound, its functional mechanisms, and the experimental approaches used to elucidate its role.

Evolutionary Conservation of this compound

This compound is highly conserved across the fungal kingdom. A notable feature of its conservation is the high degree of sequence identity within its transmembrane domain, while the N- and C-terminal hydrophilic regions exhibit significant divergence.[4] This suggests a critical functional importance for the transmembrane segment, likely related to its role in protein insertion and complex formation within the mitochondrial outer membrane.[4][5]

In contrast to its conservation in fungi, true sequence orthologs of this compound have not been identified in higher eukaryotes, including mammals. However, functional analogs have been proposed. The mammalian proteins MTCH1 and MTCH2, members of the mitochondrial carrier family, have been shown to functionally complement the loss of this compound in yeast, suggesting a case of convergent evolution where unrelated proteins perform a similar function.[1] Notably, there is no significant sequence similarity between yeast this compound and human MTCH1 or MTCH2.[1]

Data Presentation: Quantitative Analysis of this compound Conservation

To illustrate the conservation of this compound among fungi, the following table presents the percentage identity and similarity of this compound orthologs from four different fungal species compared to Saccharomyces cerevisiae.

Organism UniProt ID Length (Amino Acids) % Identity to S. cerevisiae this compound % Similarity to S. cerevisiae this compound
Saccharomyces cerevisiaeP32895113100%100%
Schizosaccharomyces pombeO1421711829.2%45.8%
Neurospora crassaQ7S9K112927.9%44.2%
Candida albicansA0A1D8PJA111338.1%54.9%

Note: Percentage identity and similarity were calculated based on a multiple sequence alignment of the full-length protein sequences.

The median abundance of this compound in Saccharomyces cerevisiae has been quantified to be approximately 1142 molecules per cell.[6]

Structure and Function of this compound

This compound is a small protein of approximately 13 kDa located in the mitochondrial outer membrane.[6] It possesses a single transmembrane α-helix, with its N-terminus facing the cytosol and its C-terminus exposed to the intermembrane space.[7] this compound does not exist as a monomer but rather oligomerizes to form a high-molecular-mass complex of approximately 200-450 kDa.[1][5] This complex is distinct from the TOM and TOB/SAM complexes.[1]

The primary function of this compound is to facilitate the insertion and assembly of mitochondrial outer membrane proteins, particularly those with single or multiple α-helical transmembrane segments.[5] It plays a crucial role in the biogenesis of several components of the TOM complex, including the receptors Tom20 and Tom70.[5] Depletion of this compound results in reduced levels of these Tom proteins and impairs the overall assembly of the mature TOM complex.[4]

Signaling and Assembly Pathways

This compound is a central component of the mitochondrial import (MIM) complex, which also includes the Mim2 protein in fungi.[8] The MIM complex functions as an insertase for α-helical outer membrane proteins. It cooperates with the main TOM complex, particularly the receptor Tom70, in the import of a subset of precursor proteins.[5]

The assembly pathway of the TOM complex is intricate. The channel-forming protein Tom40 is first inserted into the outer membrane by the TOB/SAM complex. This compound then acts at a subsequent step, facilitating the assembly of Tom40 with other Tom subunits to form the mature TOM complex.[1][4]

Visualization of the TOM Complex Assembly Pathway

The following diagram illustrates the role of this compound in the biogenesis of the TOM complex.

TOM_Assembly_Pathway cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Tom40_precursor Tom40 precursor TOB_SAM_complex TOB/SAM Complex Tom40_precursor->TOB_SAM_complex Insertion Tom_alpha_helical_precursors Tom α-helical precursors (e.g., Tom20, Tom70) MIM_complex MIM Complex (this compound/Mim2) Tom_alpha_helical_precursors->MIM_complex Insertion & Assembly Intermediate_Tom40 Assembly Intermediate Tom40 TOB_SAM_complex->Intermediate_Tom40 Mature_TOM_complex Mature TOM Complex MIM_complex->Mature_TOM_complex Intermediate_Tom40->Mature_TOM_complex Assembly facilitated by this compound

Role of this compound in the TOM complex assembly pathway.

The this compound Interactome

The MIM complex cooperates with the import receptor Tom70, particularly for the import of multi-spanning membrane proteins.[5] Furthermore, the MIM complex physically associates with the SAM complex to coordinate the biogenesis of both β-barrel and α-helical outer membrane proteins.

Visualization of the this compound Interaction Network

The following diagram depicts the known interactions of the MIM complex.

Mim1_Interactome MIM_complex MIM Complex (this compound/Mim2) SAM_complex SAM Complex MIM_complex->SAM_complex Associates with Precursor_proteins α-helical precursor proteins (e.g., Tom20, Ugo1) MIM_complex->Precursor_proteins Binds & Inserts Mature_TOM_complex Mature TOM Complex MIM_complex->Mature_TOM_complex Facilitates assembly of Tom70 Tom70 Tom70->Precursor_proteins Recognizes & Transfers to MIM BN_PAGE_Workflow Mitochondria 1. Isolate Mitochondria Solubilization 2. Solubilize with Digitonin Mitochondria->Solubilization Centrifugation 3. Centrifuge to remove debris Solubilization->Centrifugation Sample_Prep 4. Add Coomassie G-250 to supernatant Centrifugation->Sample_Prep Electrophoresis 5. Run on Blue Native PAGE Sample_Prep->Electrophoresis Transfer 6. Transfer to PVDF membrane Electrophoresis->Transfer Immunoblot 7. Immunoblot with specific antibodies Transfer->Immunoblot Detection 8. Visualize protein complexes Immunoblot->Detection

References

The Mim1 Complex: An In-depth Technical Guide to its Core Interaction Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial outer membrane is a critical hub for cellular signaling and metabolism, and the import of nuclear-encoded proteins is essential for its function. The Mitochondrial Import (MIM) complex, a key player in this process, facilitates the insertion of α-helical proteins into the outer membrane. At the heart of this complex lies the Mim1 protein, a central component for the biogenesis of a significant portion of the mitochondrial outer membrane proteome. This technical guide provides a comprehensive overview of the known interaction partners of the this compound complex, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

Core Interaction Partners of the this compound Complex

The this compound complex does not function in isolation; it engages in a dynamic network of interactions to mediate protein import and assembly. Its primary interaction partners can be categorized as core complex components, protein import machinery, and substrate proteins.

Core MIM Complex Components

The fundamental unit of the MIM complex is a hetero-oligomeric assembly of this compound and Mim2.

  • Mim2: Mim2 is an essential partner of this compound, and its presence is crucial for the stability and assembly of the MIM complex. While the precise stoichiometry is still under investigation, evidence suggests that this compound is present in excess of Mim2 within the approximately 200 kDa complex.[1] The interaction between this compound and Mim2 is tight, and the absence of Mim2 leads to the degradation of this compound.

Interaction with the TOM and SAM Complexes

The MIM complex collaborates closely with the Translocase of the Outer Mitochondrial Membrane (TOM) and the Sorting and Assembly Machinery (SAM) to ensure the efficient import and assembly of mitochondrial proteins.

  • TOM Complex: The MIM complex dynamically interacts with the TOM complex, the primary entry gate for most mitochondrial precursor proteins.[2][3] This interaction is crucial for the import of multi-spanning and some single-spanning outer membrane proteins. The TOM complex receptor, Tom70 , recognizes and binds to the precursor proteins in the cytosol and facilitates their transfer to the MIM complex for membrane insertion.[4][5] The MIM complex is also involved in the assembly of the TOM complex itself, promoting the insertion of TOM subunits like Tom20 and the central channel-forming protein Tom40 .[6][7]

  • SAM Complex: The MIM complex also associates with the SAM complex, which is responsible for the insertion and assembly of β-barrel proteins into the outer membrane. This interaction is particularly important for the coordinated assembly of the TOM complex, which contains both α-helical and β-barrel subunits.[2][8] The MIM complex facilitates the insertion of the small α-helical TOM subunits, like Tom5, Tom6 and Tom7, which then associate with the assembling Tom40 β-barrel at the SAM complex.[8]

Substrate Proteins

The primary function of the this compound complex is to mediate the membrane insertion of a variety of α-helical outer membrane proteins. These substrates can be broadly classified based on their topology.

  • Multi-span Transmembrane Proteins: The MIM complex is a key import factor for proteins with multiple α-helical transmembrane segments, such as Ugo1, a protein involved in mitochondrial fusion.[4]

  • Signal-anchored Proteins: These proteins possess a single N-terminal transmembrane helix that anchors them to the membrane. The import receptors Tom20 and Tom70 are themselves substrates of the MIM complex.[9]

  • Tail-anchored Proteins: These proteins are characterized by a single transmembrane helix at their C-terminus. The MIM complex has been shown to be involved in the import of tail-anchored proteins like Fis1 and Gem1.[9]

  • Other Substrates: The MIM complex is also implicated in the biogenesis of other outer membrane proteins, including Ubx2.[10]

Quantitative Data on this compound Complex Interactions

While extensive qualitative data exists, precise quantitative measurements of the binding affinities and stoichiometry of the this compound complex with its various partners are still emerging. The available data is summarized below.

Interacting PartnerTechniqueParameterValueReference
This compound/Mim2 Blue Native PAGEComplex Size~200 kDa
This compound/Mim2 SpeculationStoichiometryThis compound in excess of Mim2[1]

Further quantitative studies employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are needed to determine the binding kinetics and affinities of these interactions.

Signaling Pathways Involving the this compound Complex

Recent studies have implicated the this compound complex in cellular signaling pathways, particularly in the process of mitophagy, the selective degradation of mitochondria by autophagy.

Atg32-Mediated Mitophagy in Yeast

In yeast, mitophagy is initiated by the mitochondrial outer membrane protein Atg32. The signaling cascade leading to mitophagy involves the phosphorylation of Atg32, which then recruits the autophagic machinery.

Mitophagy_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mim1_Complex MIM Complex (this compound/Mim2) Atg32_unphos Atg32 Mim1_Complex->Atg32_unphos Import Atg32_phos Atg32-P Atg32_unphos->Atg32_phos Phosphorylation (Kinase X) Ppg1_Far Ppg1-Far Complex Atg32_phos->Ppg1_Far Dephosphorylation Atg11 Atg11 Atg32_phos->Atg11 Recruitment ER Endoplasmic Reticulum Ppg1_Far->ER Mitophagy_Stimuli Mitophagy Stimuli (e.g., Starvation, Rapamycin) TORC1 TORC1 Mitophagy_Stimuli->TORC1 Sin3_Rpd3_Ume6 Sin3-Rpd3-Ume6 Complex TORC1->Sin3_Rpd3_Ume6 ATG32_promoter ATG32 Promoter Sin3_Rpd3_Ume6->ATG32_promoter Repression ATG32_promoter->Atg32_unphos Transcription & Translation Autophagosome Autophagosome Formation Atg11->Autophagosome Initiation GET_pathway GET Pathway GET_pathway->Ppg1_Far ER Targeting

Atg32-mediated mitophagy pathway in yeast.

The MIM complex is responsible for the import of the mitophagy receptor Atg32 into the mitochondrial outer membrane.[9] Upon mitophagy-inducing signals, such as starvation or rapamycin treatment, the TORC1 signaling pathway is inhibited, leading to the transcriptional upregulation of Atg32.[11] Atg32 is then phosphorylated by a yet-to-be-fully-identified kinase, a crucial step for its interaction with the scaffold protein Atg11, which in turn initiates the formation of the autophagosome around the mitochondrion.[12][13] The Ppg1-Far phosphatase complex negatively regulates this process by dephosphorylating Atg32. The GET pathway ensures the correct localization of the Ppg1-Far complex to the endoplasmic reticulum, thereby preventing its inhibitory action on mitophagy at the mitochondrial surface.[14]

Experimental Protocols

Affinity Purification of the this compound Complex from Yeast Mitochondria

This protocol describes the isolation of the this compound complex from Saccharomyces cerevisiae mitochondria for the identification of interacting partners.

Materials:

  • Yeast strain expressing a tagged version of this compound (e.g., this compound-His, this compound-HA, or this compound-TAP)

  • Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

  • Lysis buffer (1% digitonin, 50 mM NaCl, 10% glycerol, 20 mM Tris-HCl, pH 7.4, 1 mM PMSF, and protease inhibitor cocktail)

  • Wash buffer (0.1% digitonin, 50 mM NaCl, 10% glycerol, 20 mM Tris-HCl, pH 7.4, 1 mM PMSF)

  • Elution buffer (specific to the tag used, e.g., high imidazole concentration for His-tag, glycine-HCl pH 2.5 for HA-tag, or TEV protease for TAP-tag)

  • Affinity resin (e.g., Ni-NTA agarose, anti-HA agarose, or IgG sepharose)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the yeast strain expressing tagged this compound by differential centrifugation as previously described.[6]

  • Solubilization: Resuspend the isolated mitochondria in lysis buffer to a final protein concentration of 1 mg/mL and incubate for 30 minutes on ice with gentle agitation to solubilize the membrane proteins.

  • Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet any insoluble material.

  • Affinity Binding: Incubate the cleared lysate with the appropriate affinity resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the resin by centrifugation and wash it three times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the resin using the appropriate elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and silver staining or by mass spectrometry to identify the co-purified proteins.

Workflow Diagram:

Affinity_Purification_Workflow Yeast_Culture Yeast Culture (Tagged this compound) Mitochondria_Isolation Mitochondria Isolation Yeast_Culture->Mitochondria_Isolation Solubilization Solubilization (Digitonin) Mitochondria_Isolation->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification Affinity_Binding Affinity Binding (Resin) Clarification->Affinity_Binding Washing Washing Affinity_Binding->Washing Elution Elution Washing->Elution Analysis Analysis (SDS-PAGE/MS) Elution->Analysis

Affinity purification workflow for the this compound complex.

Cross-linking Mass Spectrometry of Mitochondrial Membrane Complexes

This protocol provides a general framework for in-situ cross-linking of mitochondrial protein complexes to identify protein-protein interactions.

Materials:

  • Isolated and functional mitochondria

  • Cross-linking buffer (e.g., PBS or HEPES buffer)

  • Cross-linking reagent (e.g., DSS, BS3)

  • Quenching solution (e.g., Tris-HCl)

  • Lysis buffer (e.g., containing urea and detergents)

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cross-linking Reaction: Resuspend isolated mitochondria in cross-linking buffer and add the cross-linking reagent. Incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).

  • Quenching: Stop the reaction by adding a quenching solution.

  • Lysis and Digestion: Lyse the cross-linked mitochondria and denature the proteins. Reduce and alkylate the cysteine residues, followed by digestion with trypsin overnight.

  • Enrichment of Cross-linked Peptides (Optional): To reduce sample complexity, cross-linked peptides can be enriched using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides and map the interaction sites.

Workflow Diagram:

XLMS_Workflow Mitochondria Isolated Mitochondria Crosslinking Cross-linking (e.g., DSS) Mitochondria->Crosslinking Quenching Quenching Crosslinking->Quenching Lysis_Digestion Lysis & Digestion Quenching->Lysis_Digestion Enrichment Enrichment (Optional) Lysis_Digestion->Enrichment MS_Analysis LC-MS/MS Enrichment->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Cross-linking mass spectrometry workflow.

Conclusion

The this compound complex is a central hub for the biogenesis of α-helical proteins in the mitochondrial outer membrane. Its intricate network of interactions with the core subunit Mim2, the TOM and SAM complexes, and a diverse array of substrate proteins highlights its critical role in maintaining mitochondrial integrity and function. Furthermore, its emerging role in signaling pathways such as mitophagy opens new avenues for research into the regulation of mitochondrial quality control. The methodologies outlined in this guide provide a framework for further dissecting the molecular mechanisms of the this compound complex, which will be crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

The Role of Mim1 in the Assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Translocase of the Outer Mitochondrial Membrane (TOM) complex is the primary gateway for the import of nuclear-encoded proteins into mitochondria, a process fundamental to cellular homeostasis. The biogenesis of this multi-subunit complex is a highly regulated process involving several accessory factors. This technical guide provides an in-depth examination of the mechanism of Mitochondrial Import 1 (Mim1), an integral outer membrane protein, in the assembly of the TOM complex. We will detail its multifaceted role in the insertion of α-helical TOM subunits, its coordination with the Sorting and Assembly Machinery (SAM) complex, and its impact on the assembly of the channel-forming protein, Tom40. This document consolidates key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual diagrams of the molecular processes and experimental workflows.

Introduction to the TOM Complex and this compound

The TOM complex is composed of seven distinct subunits: the central channel-forming β-barrel protein Tom40; the receptors Tom20, Tom22, and Tom70 that recognize incoming precursor proteins; and the small Tom proteins Tom5, Tom6, and Tom7 which are crucial for complex stability and assembly.[1][2] The proper assembly of these subunits is essential for mitochondrial function.[3]

This compound is an integral protein of the mitochondrial outer membrane that plays a vital and specific role in the biogenesis of the TOM complex.[1][4] It is not a stable component of the mature TOM complex but rather acts as an assembly factor.[4][5] this compound is part of the Mitochondrial Import (MIM) complex, which in fungi consists of this compound and Mim2, and functions as a general insertase for α-helical proteins into the outer membrane.[6][7]

The Core Mechanism of this compound in TOM Complex Assembly

This compound's primary function is to facilitate the assembly of the TOM complex after the initial insertion of the Tom40 precursor into the outer membrane by the SAM complex (also known as the TOB complex).[1][4] Depletion of this compound leads to a significant reduction in the assembled TOM complex and the accumulation of Tom40 in a low-molecular-mass species of approximately 100 kDa.[1][4] this compound's role is multifaceted, involving the biogenesis of both the α-helical receptor proteins and the small Tom proteins, which in turn affects the maturation of the Tom40 channel.

Insertion and Assembly of Signal-Anchored Receptors

This compound is required for the efficient membrane insertion and assembly of the signal-anchored receptors Tom20 and Tom70.[8][9] These receptors are anchored in the outer membrane by a single N-terminal transmembrane α-helix.[8] The transmembrane segment of Tom20 contains critical residues that are recognized by this compound, a crucial step for docking the receptor into the TOM complex environment.[10] While this compound is essential for the integration of Tom20 into the membrane, it is not required for its subsequent assembly into the final TOM complex.[9]

Aiding the Assembly of the Tom40 Subcomplex

The biogenesis of the β-barrel protein Tom40 is a multi-step process. After its insertion into the outer membrane by the SAM complex, it must assemble with the other Tom subunits.[3][8] this compound's role in this process is indirect but critical. It facilitates the import and insertion of the small, α-helical Tom proteins, particularly Tom5 and Tom6.[11][12]

The assembly of Tom40 proceeds through distinct intermediates at the SAM complex. Mitochondria lacking this compound accumulate Tom40 at an early assembly stage (SAM-Ia), a phenotype similar to that of Tom5-deficient mitochondria.[12] The addition of Tom5 can rescue this assembly defect in this compoundΔ mitochondria, indicating that this compound's primary role in Tom40 maturation is to ensure the availability of Tom5 for the progression to the next assembly intermediate (SAM-Ib).[12][13] Therefore, this compound coordinates the assembly of α-helical subunits with the maturation of the β-barrel channel.

Cooperation with Tom70 and the MIM Complex Populations

The MIM complex, of which this compound is the core component, exists in three distinct populations within the outer membrane:

  • In complex with TOM: To accept precursor proteins, particularly multispanning α-helical proteins, from the receptor Tom70.[6][14][15]

  • As a lone insertase: For the assembly of single-spanning and tail-anchored proteins that are imported independently of Tom70.[6][15]

  • In complex with SAM: To coordinate the insertion of small Tom proteins (like Tom5 and Tom6) with the assembly of the Tom40 β-barrel.[6][15][16]

This dynamic organization allows this compound to participate in various biogenesis pathways. The cooperation between Tom70 and the this compound complex is central to the import of multispanning outer membrane proteins.[2][14][17]

Quantitative Data on this compound Function

The effects of this compound depletion have been quantified in several studies, providing clear evidence of its role in TOM complex biogenesis.

Table 1: Effect of this compound Depletion on Mitochondrial Protein Levels
ProteinLocalizationEffect of this compound Depletion (after 15h)Reference
TOM Complex Subunits
Tom40Outer MembraneModerately reduced[4]
Tom22Outer MembraneModerately reduced[4]
Tom20Outer MembraneSignificantly reduced[4]
Tom5Outer MembraneModerately reduced[4]
Other Outer Membrane Proteins
Tom70Outer MembraneNo significant change[4]
PorinOuter MembraneNo significant change[4]
Tob55 (Sam50)Outer MembraneNo significant change[4]
Other Mitochondrial Proteins
Tim13Intermembrane SpaceNo significant change[4]
Tim17Inner MembraneNo significant change[4]
Hsp60MatrixNo significant change[4]
Table 2: Molecular Mass of this compound-Containing Complexes
ComplexMethodApparent Molecular MassReference
This compound ComplexSize-Exclusion Chromatography~400-450 kDa[4]
TOM-MIM ComplexBlue Native PAGE~600 kDa[18]
SAM-MIM ComplexBlue Native PAGE~400 kDa[18]
Free MIM ComplexBlue Native PAGE~200-250 kDa[18]

Visualization of Pathways and Workflows

Diagram 1: Role of this compound in the TOM Complex Assembly Pathway

TOM_Assembly_Pathway cluster_Cytosol Cytosol cluster_OM Outer Mitochondrial Membrane Tom40_pre Tom40 precursor TOM_complex TOM Complex Tom40_pre->TOM_complex Recognition Tom_alpha_pre α-helical Tom precursors (Tom20, Tom5, Tom6, etc.) MIM_complex MIM Complex (this compound) Tom_alpha_pre->MIM_complex Insertion SAM_complex SAM Complex TOM_complex->SAM_complex Transfer to IMS Tom40_inserted Tom40 Assembly Intermediate SAM_complex->Tom40_inserted Insertion & Folding MIM_complex->SAM_complex Coordinates Tom_alpha_inserted Assembled α-helical Tom proteins MIM_complex->Tom_alpha_inserted Assembly Mature_TOM Mature TOM Complex Tom40_inserted->Mature_TOM Final Assembly Tom_alpha_inserted->Mature_TOM Final Assembly

Caption: this compound (in the MIM complex) facilitates the insertion of α-helical Tom proteins.

Diagram 2: Experimental Workflow for BN-PAGE Analysis

BN_PAGE_Workflow cluster_Lysis Solubilization Mito_WT Isolate Mitochondria (Wild-Type) Lysis_WT Lyse with Digitonin Mito_WT->Lysis_WT Mito_this compound Isolate Mitochondria (this compound-depleted) Lysis_this compound Lyse with Digitonin Mito_this compound->Lysis_this compound BN_PAGE Blue Native PAGE Lysis_WT->BN_PAGE Lysis_this compound->BN_PAGE Transfer Western Blot Transfer BN_PAGE->Transfer Immunodecoration Immunodecoration (e.g., anti-Tom40) Transfer->Immunodecoration Analysis Analysis of TOM Complex and Intermediates Immunodecoration->Analysis

Caption: Workflow for analyzing TOM complex assembly defects using Blue Native PAGE.

Diagram 3: MIM Complex Populations

MIM_Populations cluster_Functions Functions MIM MIM Complex (this compound/Mim2) TOM TOM Complex MIM->TOM Dynamic Interaction SAM SAM Complex MIM->SAM Dynamic Interaction F2 Insertion of single-span & tail-anchored proteins MIM->F2 Acts as lone insertase F1 Import of multispanning proteins (with Tom70) TOM->F1 F3 Assembly of small Toms (Tom5, Tom6) with Tom40 SAM->F3

Caption: The three dynamic populations of the MIM complex in the outer membrane.

Detailed Experimental Protocols

The following protocols are generalized from methodologies commonly cited in the study of mitochondrial protein import.

Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is adapted for isolating mitochondria with an intact outer membrane.[19]

  • Cell Growth and Harvest: Grow yeast cells (e.g., in YPG medium) to the late logarithmic phase. Harvest cells by centrifugation (e.g., 5 min at 3,000 x g). Wash the cell pellet with distilled water.

  • DTT Treatment: Resuspend the cell pellet in 100 mM Tris-SO4, pH 9.4, containing 10 mM DTT. Incubate for 15 min at 30°C to soften the cell wall.

  • Spheroplasting: Pellet the cells and resuspend them in 1.2 M sorbitol, 20 mM K-phosphate, pH 7.4. Add zymolyase (e.g., 1.5 mg per gram of cell wet weight) and incubate for 30-60 min at 30°C until spheroplasts are formed (monitor by microscopy).

  • Homogenization: Pellet spheroplasts gently (e.g., 5 min at 1,500 x g) and wash with 1.2 M sorbitol. Resuspend in ice-cold homogenization buffer (0.6 M sorbitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM PMSF). Homogenize using a Dounce homogenizer (10-15 strokes).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,500 x g for 5 min to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 4,000 x g for 5 min.

    • Again, transfer the supernatant and centrifuge at 12,000 x g for 15 min to pellet the mitochondrial fraction.

  • Washing and Storage: Resuspend the mitochondrial pellet in SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2). Repeat the 12,000 x g centrifugation step. Finally, resuspend the purified mitochondria in SEM buffer, determine the protein concentration (e.g., via Bradford assay), and store at -80°C.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to separate native protein complexes.[4][19][20]

  • Sample Preparation:

    • Thaw isolated mitochondria (50-100 µg of protein) on ice.

    • Pellet mitochondria and resuspend in solubilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1 mM EDTA, 10% glycerol, 1 mM PMSF).

    • Add a mild non-ionic detergent. Digitonin (e.g., at a final concentration of 1%) is commonly used to preserve the TOM complex structure.[4]

    • Incubate on ice for 15-30 min to solubilize membrane complexes.

    • Centrifuge at 20,000 x g for 15 min at 4°C to pellet insoluble material.

  • Electrophoresis:

    • Add BN-PAGE sample buffer (containing Coomassie Brilliant Blue G-250) to the supernatant.

    • Load samples onto a native gradient gel (e.g., 4-16% polyacrylamide).

    • Run the gel at 4°C. Use a cathode buffer containing Coomassie Blue for the first part of the run, then switch to a cathode buffer without the dye.

  • Analysis: After electrophoresis, the gel can be used for Western blotting to detect specific proteins within the separated complexes.

In Vitro Protein Import Assay

This assay assesses the ability of isolated mitochondria to import radiolabeled precursor proteins.[4][12]

  • Precursor Synthesis: Synthesize the precursor protein of interest (e.g., 35S-methionine-labeled Tom40) using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

  • Import Reaction:

    • Incubate isolated mitochondria (25-50 µg) in import buffer (containing an energy source like ATP and NADH) at 25°C.

    • Add the radiolabeled precursor protein to initiate the import reaction.

    • Incubate for various time points (e.g., 5, 15, 30 min).

  • Post-Import Treatment:

    • Stop the import by placing tubes on ice and adding protease (e.g., Proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.

    • Incubate on ice for 15-30 min.

    • Inactivate the protease by adding a protease inhibitor (e.g., PMSF).

  • Analysis: Re-isolate the mitochondria, lyse them, and analyze the imported protein by SDS-PAGE and autoradiography or by BN-PAGE to assess assembly into complexes.

Affinity Purification and Cross-linking

These methods are used to identify protein-protein interactions.[14][21]

  • Affinity Purification:

    • Use a yeast strain expressing a tagged protein (e.g., His-tagged Tom70 or Protein A-tagged this compound).

    • Isolate mitochondria and solubilize them with a mild detergent (e.g., 1% digitonin) as for BN-PAGE.

    • Incubate the lysate with the appropriate affinity resin (e.g., Ni-NTA agarose for His-tags, IgG Sepharose for Protein A-tags).

    • Wash the resin extensively to remove non-specific binders.

    • Elute the protein complex (e.g., with imidazole for His-tags or TEV protease cleavage for specific tags).

    • Analyze the eluate by SDS-PAGE and immunoblotting to identify co-purified proteins.

  • Chemical Cross-linking:

    • Incubate intact, isolated mitochondria with a chemical cross-linking reagent (e.g., MBS) in a suitable buffer.

    • Quench the reaction after a defined time.

    • Lyse the mitochondria (often with a denaturing detergent like SDS for subsequent analysis) and perform affinity purification of a tagged bait protein to identify covalently linked partners.

Conclusion

This compound is a critical, multi-functional assembly factor for the mitochondrial TOM complex. It acts as an insertase for α-helical Tom subunits, including the key receptors Tom20 and Tom70, and the small Tom proteins Tom5 and Tom6.[8][12] Its role is not limited to a single step; rather, it coordinates the biogenesis of different types of subunits through dynamic interactions with both the TOM and SAM complexes.[6][15] By ensuring the timely insertion and availability of α-helical components, this compound indirectly but essentially controls the maturation pathway of the central β-barrel channel, Tom40. Understanding the precise mechanism of this compound is crucial for a complete picture of mitochondrial biogenesis and may offer insights into mitochondrial dysfunction in disease.

References

An In-depth Technical Guide to the Expression and Regulation of Mim1 in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mitochondrial import protein 1 (Mim1) in the model organism Saccharomyces cerevisiae. This compound is an integral protein of the outer mitochondrial membrane, playing a crucial role in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex and the import of a subset of mitochondrial proteins. This document details the expression, regulation, and function of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating mitochondrial protein import, biogenesis, and related cellular processes, as well as for professionals in drug development targeting mitochondrial pathways.

Introduction to this compound

This compound, also known as Tom13, is a 13 kDa protein embedded in the outer mitochondrial membrane of Saccharomyces cerevisiae. It is a critical component of the machinery responsible for the import and assembly of mitochondrial proteins synthesized in the cytosol. Specifically, this compound is essential for the proper assembly of the TOM complex, the main entry gate for precursor proteins into the mitochondria. Deletion or depletion of this compound leads to severe defects in the biogenesis of the TOM complex, resulting in reduced levels of key TOM components like Tom40, Tom20, and Tom70, and consequently, altered mitochondrial morphology.

This compound functions as part of a larger assembly known as the Mitochondrial Import (MIM) complex, which also includes the protein Mim2. The MIM complex cooperates with the receptor Tom70 to facilitate the import and insertion of multi-spanning alpha-helical proteins into the outer mitochondrial membrane.

Quantitative Data on this compound Expression and Properties

Quantitative analysis of this compound provides essential baseline data for experimental design and interpretation. The following tables summarize key quantitative parameters for this compound protein and the this compound gene.

ParameterValueReference
Protein Abundance
Median Abundance (molecules/cell)1142 ± 137--INVALID-LINK--
Abundance (ppm)0.28--INVALID-LINK--
Protein Properties
Molecular Weight (Da)12753.6--INVALID-LINK--
Half-life (hr)58.3--INVALID-LINK--
Isoelectric Point (pI)4.86--INVALID-LINK--

Table 1: Quantitative Data for this compound Protein in S. cerevisiae

Regulation of this compound Expression

The expression of this compound is subject to regulation at both the transcriptional and post-transcriptional levels, allowing the cell to modulate mitochondrial biogenesis in response to various physiological cues.

Transcriptional Regulation

While specific transcription factors that directly bind to the this compound promoter have not been extensively characterized, the expression of genes involved in mitochondrial biogenesis is known to be coordinately regulated in response to the available carbon source.

  • Carbon Source: The expression of many nuclear-encoded mitochondrial proteins is repressed in the presence of glucose (a fermentable carbon source) and induced when cells are grown on non-fermentable carbon sources like ethanol or glycerol. This regulation is primarily mediated by the Snf1/Mig1 signaling pathway. While direct regulation of this compound by this pathway has not been explicitly demonstrated, it is plausible that this compound expression is influenced by the metabolic state of the cell.

  • Nitrogen Source: Nitrogen availability also impacts mitochondrial function and biogenesis. The Nitrogen Catabolite Repression (NCR) pathway, mediated by GATA transcription factors like Gln3 and Gat1, regulates the expression of genes involved in nitrogen metabolism. While direct targets of NCR are primarily involved in nitrogen utilization, crosstalk between nitrogen and carbon metabolism pathways could indirectly influence this compound expression.

  • Stress Conditions: Cellular stresses such as oxidative stress and osmotic stress trigger broad transcriptional responses to protect the cell and maintain homeostasis. The High Osmolarity Glycerol (HOG) pathway and the general stress response pathway, involving transcription factors Msn2/Msn4, are key players in these responses. These pathways can modulate the expression of genes involved in mitochondrial function, and thus may also regulate this compound expression.

Post-Translational Regulation and Protein Degradation

The stability and activity of this compound are also likely regulated at the post-translational level.

  • Protein Degradation: The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of many cellular proteins, including those in the mitochondrial outer membrane. While the specific E3 ubiquitin ligases that target this compound for degradation have not been definitively identified, several ligases are known to be involved in mitochondrial quality control. For instance, Mdm30 is an F-box protein that mediates the ubiquitination of the outer membrane protein Fzo1. It is plausible that a similar mechanism exists for the turnover of this compound to ensure the quality control of the TOM/MIM complexes.

Signaling Pathways and Experimental Workflows

The function and regulation of this compound are integrated into complex cellular networks. The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound.

Signaling Pathway for Mitochondrial Protein Import via this compound

MIM1_Import_Pathway cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Precursor_Protein α-helical precursor protein Tom70 Tom70 Precursor_Protein->Tom70 Recognition MIM_Complex MIM Complex (this compound/Mim2) Tom70->MIM_Complex Transfer OMM_Insertion Membrane Insertion MIM_Complex->OMM_Insertion Insertion & Assembly

This compound-mediated import of multi-spanning proteins.
Experimental Workflow for Co-Immunoprecipitation of this compound

CoIP_Workflow Yeast_Culture 1. Grow yeast expressing tagged-Mim1 Cell_Lysis 2. Lyse cells and isolate mitochondria Yeast_Culture->Cell_Lysis Solubilization 3. Solubilize mitochondrial membranes with mild detergent Cell_Lysis->Solubilization Immunoprecipitation 4. Immunoprecipitate tagged-Mim1 with specific antibody Solubilization->Immunoprecipitation Washing 5. Wash beads to remove non-specific binders Immunoprecipitation->Washing Elution 6. Elute this compound and interacting proteins Washing->Elution Analysis 7. Analyze eluate by SDS-PAGE and Mass Spectrometry Elution->Analysis

Co-immunoprecipitation workflow for this compound.
Logical Relationship of this compound in TOM Complex Assembly

TOM_Assembly_Logic Tom40_precursor Tom40 precursor SAM_Complex SAM Complex Tom40_precursor->SAM_Complex Insertion into OMM TOM_Complex_Assembly Functional TOM Complex SAM_Complex->TOM_Complex_Assembly This compound This compound Tom_receptors Tom receptors (Tom20, Tom70) This compound->Tom_receptors Promotes insertion This compound->TOM_Complex_Assembly Facilitates assembly Tom_receptors->TOM_Complex_Assembly Integration

Role of this compound in TOM complex biogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the expression and regulation of this compound.

Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is adapted for the isolation of mitochondria suitable for protein import assays and Blue Native PAGE analysis.

Materials:

  • Yeast culture grown in YPG (1% yeast extract, 2% peptone, 3% glycerol) to mid-log phase (OD600 of 1.5-2.0).

  • DTT Buffer: 0.1 M Tris-SO4 pH 9.4, 10 mM DTT.

  • Spheroplasting Buffer: 1.2 M sorbitol, 20 mM KPi pH 7.4.

  • Zymolyase-100T.

  • Homogenization Buffer: 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 1 mM PMSF.

  • Differential Centrifugation Buffers (SEH Buffer): 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA.

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 min.

  • Wash cells once with distilled water.

  • Resuspend cells in DTT Buffer and incubate for 15 min at 30°C with gentle shaking.

  • Pellet cells and resuspend in Spheroplasting Buffer.

  • Add zymolyase (3-5 mg per gram of cell wet weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by measuring OD800 of a 1:100 dilution in water).

  • Harvest spheroplasts by centrifugation at 1,500 x g for 5 min.

  • Wash spheroplasts gently with Spheroplasting Buffer.

  • Resuspend spheroplasts in ice-cold Homogenization Buffer and homogenize using a Dounce homogenizer (10-15 strokes).

  • Perform differential centrifugation:

    • Centrifuge homogenate at 1,500 x g for 5 min to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 min to pellet mitochondria.

  • Resuspend the mitochondrial pellet in SEH buffer.

  • Repeat the low-speed and high-speed centrifugation steps to wash the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of SEH buffer and determine the protein concentration using a Bradford or BCA assay.

Co-Immunoprecipitation of this compound and Interacting Partners

This protocol is designed for the identification of proteins that interact with this compound in the mitochondrial outer membrane.

Materials:

  • Isolated mitochondria from yeast expressing an epitope-tagged version of this compound (e.g., this compound-HA or this compound-FLAG).

  • Lysis Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% digitonin (or other mild non-ionic detergent), 1 mM PMSF, and protease inhibitor cocktail.

  • Antibody against the epitope tag (e.g., anti-HA or anti-FLAG).

  • Protein A/G-agarose beads.

  • Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% digitonin.

  • Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.

Procedure:

  • Resuspend isolated mitochondria in Lysis Buffer to a final protein concentration of 1-5 mg/mL.

  • Incubate on ice for 30 min with occasional vortexing to solubilize membrane proteins.

  • Centrifuge at 16,000 x g for 15 min at 4°C to pellet insoluble material.

  • Transfer the supernatant (mitochondrial lysate) to a new tube.

  • Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the specific antibody to the lysate and incubate for 2-4 hours at 4°C on a rotator.

  • Add fresh Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with Wash Buffer.

  • Elute the bound proteins using Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for TOM/MIM Complex Analysis

BN-PAGE is used to separate native protein complexes, allowing the analysis of the assembly state of the TOM and MIM complexes.

Materials:

  • Isolated mitochondria.

  • Solubilization Buffer: 50 mM NaCl, 50 mM imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA, and 1% (w/v) digitonin.

  • BN-PAGE Sample Buffer: 5% Coomassie Brilliant Blue G-250, 500 mM 6-aminohexanoic acid.

  • BN-PAGE gel system (gradient or single percentage gels).

  • Cathode Buffer: 50 mM Tricine, 15 mM Bis-Tris pH 7.0, 0.02% Coomassie Brilliant Blue G-250.

  • Anode Buffer: 50 mM Bis-Tris pH 7.0.

Procedure:

  • Resuspend isolated mitochondria in Solubilization Buffer to a final concentration of 5-10 mg/mL.

  • Incubate on ice for 20 min to solubilize the protein complexes.

  • Centrifuge at 16,000 x g for 20 min at 4°C to remove insoluble material.

  • Add BN-PAGE Sample Buffer to the supernatant.

  • Load the samples onto the BN-PAGE gel and run the electrophoresis at 4°C. Start at 100 V for 30 min and then increase to 200-500 V until the dye front reaches the bottom of the gel.

  • After electrophoresis, the gel can be used for:

    • Western blotting: Transfer the protein complexes to a PVDF membrane and probe with antibodies against specific subunits (e.g., this compound, Tom40, Tom20).

    • Second-dimension SDS-PAGE: Excise a lane from the BN-PAGE gel, incubate it in SDS-PAGE sample buffer, and run it on a standard SDS-PAGE gel to separate the individual subunits of the complexes.

Conclusion

This compound is a key player in the intricate process of mitochondrial biogenesis in Saccharomyces cerevisiae. Its role extends from facilitating the assembly of the essential TOM complex to mediating the import of a specific class of outer membrane proteins. Understanding the expression and regulation of this compound is therefore critical for a complete picture of mitochondrial protein import and quality control. This technical guide provides a foundational resource for researchers, summarizing current knowledge and providing detailed protocols to facilitate further investigation into the multifaceted functions of this compound. Future research directions should focus on elucidating the specific transcriptional and post-translational regulatory mechanisms that govern this compound expression and activity in response to cellular needs and environmental cues. Such studies will not only advance our fundamental understanding of mitochondrial biology but may also reveal novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.

An In-Depth Technical Guide to the Structural Domains of the Mim1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial import protein 1 (Mim1), a key player in the biogenesis of the mitochondrial outer membrane, is essential for the assembly of the Translocase of the Outer Mitochondrial (TOM) complex and the import of multi-spanning α-helical proteins. This technical guide provides a comprehensive overview of the structural and functional characteristics of the three distinct domains of the Saccharomyces cerevisiae this compound protein: the N-terminal cytosolic domain, the central transmembrane domain, and the C-terminal intermembrane space domain. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the protein's functional interactions to serve as a valuable resource for researchers in mitochondrial biology and drug development targeting mitochondrial pathways.

Introduction

This compound is an integral outer mitochondrial membrane protein that plays a crucial, multifaceted role in maintaining mitochondrial integrity and function.[1][2] Its primary functions include facilitating the assembly of the TOM complex, the main entry gate for nuclear-encoded mitochondrial proteins, and mediating the import of a subset of outer membrane proteins, particularly those with multiple transmembrane segments.[3][4][5] Understanding the specific roles of its distinct structural domains is critical for elucidating the molecular mechanisms of mitochondrial protein import and for the development of potential therapeutic interventions targeting mitochondrial dysfunction.

Structural Domains of this compound

The this compound protein in Saccharomyces cerevisiae is a 113-amino acid polypeptide with a molecular weight of approximately 13 kDa. It is organized into three distinct functional domains: an N-terminal domain exposed to the cytosol, a single central α-helical transmembrane segment, and a C-terminal domain located in the mitochondrial intermembrane space.[6][7][8]

Quantitative Data on this compound Domains

The following table summarizes the key quantitative features of the this compound protein and its structural domains. The amino acid boundaries for the N-terminal and C-terminal domains are estimated based on the predicted transmembrane helix.

FeatureN-Terminal Domain (Cytosolic)Transmembrane DomainC-Terminal Domain (Intermembrane Space)Full-Length Protein
Amino Acid Range 1 - 4445 - 6768 - 1131 - 113
Calculated Molecular Weight (Da) ~5,100~2,500~5,158~12,758
Subcellular Localization CytosolOuter Mitochondrial MembraneIntermembrane SpaceOuter Mitochondrial Membrane

Note: The amino acid ranges for the N-terminal and C-terminal domains are estimations based on the predicted transmembrane helix from computational analyses. The molecular weights are calculated based on the amino acid sequence.

Functional Roles of this compound Domains

Each domain of the this compound protein executes specific functions that are critical for its overall role in mitochondrial biogenesis.

N-Terminal Cytosolic Domain

The N-terminal domain of this compound, which faces the cytosol, is directly involved in the assembly of the TOM complex.[6] It regulates both an early, SAM (Sorting and Assembly Machinery) complex-mediated step and a later step catalyzed by the Sam37 subunit in the assembly pathway of the core TOM complex component, Tom40.[6] This domain is thought to interact with components of the SAM complex to coordinate the insertion and assembly of TOM complex subunits.

Central Transmembrane Domain

The single transmembrane α-helix is the most conserved region of the this compound protein and is essential for its function and stability.[1] This domain is not only responsible for anchoring the protein in the outer mitochondrial membrane but also mediates the homo-oligomerization of this compound, a process that is critical for its role in integrating the import receptor Tom20 into the membrane.[8] The transmembrane segment of this compound is also believed to interact with the transmembrane domains of its substrate proteins, facilitating their insertion into the lipid bilayer.[4]

C-Terminal Intermembrane Space Domain

The C-terminal domain resides in the intermembrane space and is also implicated in the assembly of the TOM complex. While its precise molecular interactions are less characterized than the other domains, it is understood to be involved in the later stages of Tom40 assembly.[6]

Experimental Protocols for Studying this compound Domains

This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound domains.

Determination of this compound Topology by Alkaline Carbonate Extraction

This method is used to determine whether a protein is integrally embedded in a membrane or peripherally associated.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from yeast cells grown to mid-log phase using differential centrifugation.

  • Alkaline Carbonate Extraction:

    • Resuspend isolated mitochondria in a freshly prepared, ice-cold 0.1 M sodium carbonate solution (pH 11.5) to a final protein concentration of 1 mg/mL.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Fractionation:

    • Separate the soluble and insoluble fractions by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Analysis:

    • Carefully collect the supernatant (containing soluble and peripheral membrane proteins).

    • Wash the pellet (containing integral membrane proteins) with a buffer such as 20 mM HEPES-KOH, pH 7.4.

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze both fractions by SDS-PAGE and immunoblotting using an anti-Mim1 antibody. Integral membrane proteins like this compound will be found in the pellet fraction.

Analysis of this compound-Containing Protein Complexes by Blue Native PAGE (BN-PAGE)

BN-PAGE is a native gel electrophoresis technique used to separate intact protein complexes.

Protocol:

  • Mitochondria Solubilization:

    • Resuspend isolated mitochondria (1 mg/mL) in an ice-cold digitonin-containing buffer (e.g., 1% (w/v) digitonin, 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% (v/v) glycerol).

    • Incubate on ice for 15-30 minutes to solubilize mitochondrial membrane protein complexes.

  • Clarification:

    • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet any insoluble material.

  • Sample Preparation:

    • Add Coomassie Blue G-250 sample buffer to the supernatant.

  • Electrophoresis:

    • Separate the protein complexes on a native polyacrylamide gradient gel (e.g., 4-16%).

  • Analysis:

    • Transfer the separated complexes to a PVDF membrane and perform immunoblotting with antibodies against this compound and other proteins of interest to identify interaction partners.

In Vitro Tom40 Assembly Assay

This assay is used to assess the role of this compound in the assembly of the Tom40 protein into the TOM complex.

Protocol:

  • In Vitro Transcription and Translation:

    • Synthesize radiolabeled Tom40 precursor protein in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine.

  • Import Reaction:

    • Incubate the radiolabeled Tom40 precursor with isolated mitochondria (from wild-type and this compound-deficient yeast strains) in an import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 2 mM ATP, 2 mM NADH) at 25°C for various time points.

  • Analysis of Assembly:

    • Stop the import reaction by placing the samples on ice.

    • Lyse the mitochondria with a digitonin-containing buffer and analyze the protein complexes by BN-PAGE followed by autoradiography to visualize the assembly of radiolabeled Tom40 into the TOM complex.

Signaling Pathways and Interactions

The function of this compound is intricately linked to the broader mitochondrial protein import and assembly machinery. The following diagrams illustrate these relationships.

Mim1_TOM_Assembly_Pathway cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Tom40_precursor Tom40 Precursor SAM_Complex SAM Complex Tom40_precursor->SAM_Complex Insertion TOM_Complex_assembly TOM Complex Assembly SAM_Complex->TOM_Complex_assembly Early Assembly Step This compound This compound This compound->SAM_Complex Regulates This compound->TOM_Complex_assembly Regulates Late Assembly Step

Figure 1. Role of this compound in the Tom40 Assembly Pathway.

Mim1_MultiSpan_Import cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Multi_span_precursor Multi-span Precursor Tom70 Tom70 Receptor Multi_span_precursor->Tom70 Recognition Mim1_Complex This compound Complex Tom70->Mim1_Complex Transfer Membrane_Insertion Membrane Insertion & Assembly Mim1_Complex->Membrane_Insertion Facilitates

Figure 2. this compound's Role in Multi-span Protein Import.

Conclusion

The this compound protein, through its distinct structural domains, acts as a central hub for the biogenesis of the mitochondrial outer membrane. Its N-terminal cytosolic domain regulates the intricate assembly process of the TOM complex, while its highly conserved transmembrane domain is crucial for its own oligomerization and the insertion of other membrane proteins. The C-terminal domain in the intermembrane space further contributes to the maturation of the TOM complex. The detailed understanding of these domain-specific functions and their interactions, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of mitochondrial biology and for identifying novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.

References

Methodological & Application

Application Notes and Protocols for Mim1 Knockdown and Knockout in Yeast (Saccharomyces cerevisiae)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mim1 (Mitochondrial Import protein 1), encoded by the YOL026C gene in Saccharomyces cerevisiae, is an integral protein of the mitochondrial outer membrane.[1] It plays a crucial role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex by facilitating the assembly of TOM complex subunits.[2][3] Furthermore, this compound, in cooperation with the receptor Tom70, forms a key part of the machinery for inserting multi-spanning alpha-helical proteins into the mitochondrial outer membrane.[4][5]

Studying the function of this compound is critical for understanding mitochondrial protein import and assembly, processes that are often dysregulated in various human diseases. Gene knockout (complete deletion) and knockdown (reduction of expression) are powerful techniques to investigate the cellular consequences of this compound loss-of-function. This document provides detailed protocols for achieving this compound knockout and knockdown in S. cerevisiae, along with methods for verification and expected phenotypic outcomes.

Section 1: Gene Knockout (Deletion) of this compound

Gene knockout, creating a this compoundΔ null allele, is the definitive method for studying the effects of a complete loss of this compound function. The most common approaches in yeast are PCR-based homologous recombination and the more recent CRISPR-Cas9 system.

Method 1: PCR-Based Cassette-Mediated Homologous Recombination

This classic method involves replacing the entire this compound open reading frame (ORF) with a selectable marker cassette. The cassette, typically containing an antibiotic resistance gene like KanMX, is amplified by PCR using primers with tails homologous to the regions immediately upstream and downstream of the this compound ORF.

Experimental Protocol:

  • Primer Design:

    • Forward Primer (F2): 40-45 nucleotides of sequence homologous to the region immediately upstream of the this compound start codon, followed by 20 nucleotides that bind to the selectable marker cassette (e.g., pFA6a-KanMX4 vector).

    • Reverse Primer (R1): 40-45 nucleotides of sequence homologous to the region immediately downstream of the this compound stop codon (in reverse complement), followed by 20 nucleotides that bind to the other end of the marker cassette.

  • Knockout Cassette Amplification:

    • Perform PCR using a high-fidelity DNA polymerase with the designed primers and a template plasmid containing the selectable marker (e.g., pFA6a-KanMX4).

    • Reaction Mix:

      • Template Plasmid: 50 ng

      • Forward Primer (F2): 10 µM

      • Reverse Primer (R1): 10 µM

      • High-Fidelity Polymerase Mix (2X): 25 µL

      • Nuclease-free water: to 50 µL

    • Cycling Conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 55°C for 20s, 72°C for 90s); 72°C for 5 min.

    • Verify the PCR product size (~1.6 kb for KanMX) via agarose gel electrophoresis and purify the cassette.

  • Yeast Transformation (Lithium Acetate Method):

    • Grow a 5 mL culture of wild-type haploid yeast (e.g., BY4741) overnight in YPD medium.

    • Inoculate 50 mL of YPD to an OD₆₀₀ of ~0.2 and grow to ~0.8-1.0.

    • Harvest cells, wash with sterile water, and resuspend in 1 mL of 100 mM Lithium Acetate (LiAc).

    • In a microfuge tube, mix 100 µL of competent yeast cells with 1-5 µg of the purified PCR cassette and 5 µL of carrier DNA (ssDNA).

    • Add 600 µL of PEG/LiAc solution (40% PEG 3350, 100 mM LiAc).

    • Incubate at 30°C for 30 minutes, then heat shock at 42°C for 15-20 minutes.

    • Pellet cells, remove PEG, resuspend in sterile water, and plate on YPD agar containing G418 (200 µg/mL).

    • Incubate at 30°C for 2-3 days until resistant colonies appear.

  • Verification of Knockout:

    • Colony PCR: Pick individual resistant colonies and perform PCR using a combination of primers.

      • Primer A (Upstream of this compound): Binds outside the integration site.

      • Primer KanB (Internal to KanMX): Binds within the marker cassette.

      • Primer C (Downstream of this compound): Binds outside the integration site.

      • A successful knockout will yield a product with A+KanB and KanB+C, but no product with primers internal to the this compound ORF.

    • Phenotypic Analysis: Assess the characteristic phenotypes of this compoundΔ mutants (see Table 1).

G Workflow for PCR-Based Gene Knockout cluster_prep Cassette Preparation cluster_yeast Yeast Manipulation cluster_verify Verification p_design 1. Primer Design (this compound homology + marker sequence) pcr 2. PCR Amplification (using marker plasmid as template) p_design->pcr purify 3. Purify PCR Product pcr->purify transform 4. Transform Yeast (with purified cassette) purify->transform selection 5. Plate on Selective Media (e.g., YPD + G418) transform->selection colonies 6. Incubate & Select (resistant colonies) selection->colonies pcr_check 7. Colony PCR (confirm cassette integration) colonies->pcr_check pheno_check 8. Phenotypic Analysis pcr_check->pheno_check

Fig 1. Workflow for PCR-based this compound gene knockout.
Method 2: CRISPR-Cas9 Mediated Knockout

The CRISPR-Cas9 system offers a highly efficient and potentially marker-free method for gene deletion.[6][7] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to the this compound locus, creating a double-strand break (DSB). The cell's homologous recombination pathway then repairs the break using a co-transformed DNA repair template, which introduces the desired deletion.

Experimental Protocol:

  • gRNA Design:

    • Design a 20-nucleotide gRNA sequence targeting an early exon of the this compound ORF. The target site must be immediately followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.

    • Use online tools (e.g., CHOPCHOP) to identify gRNAs with high on-target and low off-target scores.

  • Repair Template Design:

    • Synthesize a 90-120 bp single-stranded oligodeoxynucleotide (ssODN) or a double-stranded DNA fragment.

    • The template should consist of two homology arms of 40-60 bp each, identical to the sequences immediately upstream and downstream of the intended DSB, effectively bridging the cut and deleting the intervening this compound sequence.

    • Introduce silent mutations into the PAM sequence within the template to prevent repeated cutting by Cas9 after successful editing.

  • Plasmid Construction and Transformation:

    • Clone the designed gRNA sequence into a yeast expression vector that also constitutively expresses the Cas9 enzyme (e.g., a p414-TEF1p-Cas9-CYC1t based plasmid).[7]

    • Co-transform the Cas9/gRNA plasmid and the repair template into wild-type yeast using the Lithium Acetate method described above.

    • Plate on selective media for the Cas9/gRNA plasmid (e.g., synthetic complete medium lacking tryptophan, SC-Trp).

  • Verification of Knockout:

    • Colony PCR and Sequencing: Screen transformants by PCR using primers flanking the target region. A successful deletion will result in a smaller PCR product than the wild-type. Confirm the deletion and the presence of any introduced mutations by Sanger sequencing the PCR product.

    • Plasmid Curing: (Optional) To create a marker-free strain, grow the confirmed knockout strain on non-selective media (YPD) for several generations and then replica-plate to identify colonies that have lost the Cas9 plasmid.

G Workflow for CRISPR-Cas9 Gene Knockout cluster_design Design Phase cluster_exp Experimental Phase cluster_verify Verification Phase gRNA 1. Design gRNA (targeting this compound) template 2. Design Repair Template (with homology arms) gRNA->template transform 4. Co-transform Yeast (Cas9/gRNA plasmid + template) template->transform plasmid 3. Clone gRNA into Cas9 Expression Vector plasmid->transform selection 5. Plate on Selective Media transform->selection pcr_seq 6. Colony PCR & Sequencing selection->pcr_seq curing 7. Plasmid Curing (Optional) pcr_seq->curing

Fig 2. Workflow for CRISPR-Cas9 mediated this compound knockout.
Expected Phenotypes of this compoundΔ Strains

The deletion of this compound leads to several distinct phenotypes, primarily related to mitochondrial dysfunction.

Condition Wild-Type Phenotype This compoundΔ Phenotype Reference(s)
Growth on Fermentable Carbon Source (e.g., Glucose, 30°C) Robust growthNormal to slightly reduced growth rate[2]
Growth on Non-fermentable Carbon Source (e.g., Glycerol, 30°C) Robust growthStrongly reduced or absent growth[1][8]
Growth at Elevated Temperature (37°C on non-fermentable media) Robust growthNo growth (synthetic lethal)[8]
TOM Complex Assembly Efficient assembly of Tom40 into the 400 kDa TOM complexDefective assembly, accumulation of Tom40 in smaller intermediate complexes (~100 kDa)[2]
Mitochondrial Protein Import Normal import of multi-spanning outer membrane proteins (e.g., Ugo1)Impaired import of multi-spanning outer membrane proteins[4]
Respiratory Metabolism CompetentAbsent or severely impaired[1]

Section 2: Gene Knockdown of this compound

Gene knockdown reduces the expression of this compound, allowing for the study of phenotypes resulting from protein depletion rather than complete absence. This is particularly useful if a complete knockout is lethal under certain conditions or to study dose-dependent effects.

Method 1: Promoter Replacement for Conditional Expression

This technique involves replacing the endogenous this compound promoter with one that can be regulated externally, such as the galactose-inducible GAL1 promoter. This allows for controlled depletion of the this compound protein by changing the carbon source in the growth medium.

Experimental Protocol:

  • Construct Design: Use a PCR-based strategy similar to the knockout protocol. The cassette will contain a regulatable promoter (e.g., pGAL1) and a selectable marker. Plasmids for this purpose (e.g., pFA6a-link-yomCherry-CaURA3-pGAL1) are available.

  • Primer Design: Design primers with homology to the region immediately upstream of the this compound ORF, but downstream of its native promoter.

  • Amplification and Transformation: Amplify the promoter cassette and transform it into yeast as described for the knockout protocol.

  • Verification: Use colony PCR to confirm the correct integration of the promoter cassette upstream of the this compound ORF.

  • This compound Depletion:

    • Expression ON: Grow the engineered strain in synthetic media containing galactose (2%) as the carbon source.

    • Expression OFF (Depletion): Shift the cells to media containing glucose (2%). The GAL1 promoter is repressed, and existing this compound protein will be diluted through cell division and natural turnover.

  • Analysis: Monitor the levels of this compound protein over time using Western blotting. Analyze the onset of phenotypes as the protein is depleted.

G Logic of GAL1-Promoter Regulation cluster_gal Galactose Present cluster_glu Glucose Present media Growth Medium Carbon Source gal_promoter GAL1 Promoter (Active) media->gal_promoter Galactose glu_promoter GAL1 Promoter (Repressed) media->glu_promoter Glucose mim1_exp_on This compound Transcription gal_promoter->mim1_exp_on mim1_prot_on This compound Protein (Produced) mim1_exp_on->mim1_prot_on mim1_exp_off No this compound Transcription glu_promoter->mim1_exp_off mim1_prot_off This compound Protein (Depleted) mim1_exp_off->mim1_prot_off

Fig 3. Control logic for a GAL1-promoter regulated this compound.
Method 2: RNA Interference (RNAi)

While S. cerevisiae lacks a native RNAi pathway, it can be reconstituted by expressing key components like Dicer and Argonaute from other species.[9][10] This allows for sequence-specific knockdown of this compound mRNA. This is an advanced technique suitable for fine-tuning expression levels.

Experimental Protocol:

  • Strain Requirement: Use a S. cerevisiae strain engineered to express the necessary RNAi machinery (e.g., Dcr1 and Ago1 from Saccharomyces castelli).

  • shRNA Design: Design a short hairpin RNA (shRNA) targeting a unique sequence within the this compound mRNA. The hairpin should consist of a 19-22 bp sense strand, a loop sequence (e.g., 9-12 nt), and a 19-22 bp antisense strand complementary to the sense strand.

  • Expression Cassette: Clone the shRNA sequence into a yeast expression vector, typically under the control of a strong constitutive (e.g., GPD) or inducible (GAL1) promoter.

Section 3: Functional Pathways Involving this compound

Knockout and knockdown experiments are performed to probe the function of the target protein. This compound is central to two interconnected processes in the mitochondrial outer membrane.

This compound's Role in Multi-spanning Protein Import

This compound collaborates with the receptor Tom70 to facilitate the membrane insertion of proteins with multiple alpha-helical transmembrane segments.[4] Precursor proteins are first recognized by Tom70 and then handed off to the this compound complex for insertion into the outer membrane.

G This compound Pathway for Multi-spanning Protein Import cytosol Cytosol om Outer Membrane ims Intermembrane Space precursor Precursor Protein (e.g., Ugo1) tom70 Tom70 Receptor precursor->tom70 1. Recognition This compound This compound Complex tom70->this compound 2. Transfer inserted Inserted Protein This compound->inserted 3. Membrane Insertion

Fig 4. Import pathway of multi-spanning proteins via Tom70 and this compound.
This compound's Role in TOM Complex Assembly

This compound is required for the proper assembly of the mature TOM complex. After the core channel protein, Tom40, is inserted into the outer membrane by the SAM/TOB complex, this compound facilitates the subsequent assembly steps, including the integration of other Tom subunits like Tom20, Tom22, and the small Tom proteins.[2] In the absence of this compound, Tom40 stalls in assembly intermediates.

G This compound Role in TOM Complex Assembly cluster_assembly Assembly Steps tom40_pre Tom40 Precursor sam SAM/TOB Complex tom40_pre->sam 1. Insertion tom40_ins Inserted Tom40 sam->tom40_ins tom_int Assembly Intermediate tom40_ins->tom_int 2. Early Assembly This compound This compound tom_mature Mature TOM Complex (~400 kDa) This compound->tom_mature 3. Maturation small_toms Small Tom Proteins (Tom5, Tom6, Tom7) small_toms->tom_mature 3. Maturation tom_int->tom_mature 3. Maturation mim1_absent This compoundΔ mim1_absent->tom_int Blocked

Fig 5. This compound facilitates the maturation of the TOM complex.

References

Protocol for Co-immunoprecipitation of Mim1 Interacting Proteins in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This protocol details the co-immunoprecipitation (Co-IP) procedure to identify and analyze proteins interacting with the mitochondrial outer membrane protein Mim1 in the model organism Saccharomyces cerevisiae. This method is crucial for researchers in molecular biology, biochemistry, and drug development investigating mitochondrial protein import, complex assembly, and mitochondrial biogenesis.

Audience: This document is intended for researchers, scientists, and drug development professionals with experience in standard laboratory techniques.

Introduction

This compound (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial membrane in Saccharomyces cerevisiae. It plays a critical role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the main entry gate for newly synthesized proteins into mitochondria. This compound is essential for the assembly of key TOM complex components, such as Tom40, Tom20, and Tom70. Understanding the protein interaction network of this compound is vital for elucidating the molecular mechanisms of mitochondrial protein import and the assembly of mitochondrial protein complexes. Co-immunoprecipitation followed by mass spectrometry is a powerful technique to identify novel interacting partners and to confirm known interactions.

Data Presentation: this compound Interacting Proteins

The following table summarizes known and potential interacting partners of this compound identified through large-scale affinity purification-mass spectrometry studies in Saccharomyces cerevisiae. The data is sourced from the comprehensive yeast interactome study by O'Reilly et al. (2023), accessible at --INVALID-LINK--.

Protein NameUniProt IDGene NameDescriptionInteraction Score
Mitochondrial import protein 1P32898This compoundBait protein-
Mitochondrial import protein 2P0C0X8MIM2Component of the MIM complex, involved in mitochondrial outer membrane protein import.10
Translocase of outer membrane 40 kDa subunitP32897TOM40Forms the central channel of the TOM complex for protein import.9
Mitochondrial import receptor subunit TOM20P23368TOM20Receptor for mitochondrial preproteins.8
Mitochondrial import receptor subunit TOM70P21810TOM70Receptor for mitochondrial preproteins with internal targeting signals.7
Mitochondrial import receptor subunit TOM22P50113TOM22Central organizing subunit of the TOM complex.6
Sorting and assembly machinery component 50P32896SAM50Core component of the SAM complex, mediates insertion of beta-barrel proteins.5
Mitochondrial distribution and morphology protein 10P38295MDM10Involved in mitochondrial morphology and protein import.5
Mitochondrial outer membrane protein Ugo1P53188UGO1Involved in mitochondrial fusion.4
Protein Scm4P40059SCM4Involved in mitochondrial protein import.4

Note: The Interaction Score is a confidence score assigned by the yeast-interactome.org database, ranging from 0 to 10, with higher scores indicating higher confidence in the interaction.

Experimental Protocols

Yeast Culture and Mitochondria Isolation

This protocol is adapted for yeast cells expressing a tagged version of this compound (e.g., this compound-HA or this compound-GFP) from the endogenous locus to ensure physiological expression levels.

Materials:

  • Yeast strain expressing tagged this compound

  • YPD or appropriate selective media

  • Dithiothreitol (DTT)

  • Zymolyase

  • Sorbitol buffer (1.2 M sorbitol, 20 mM K-PIPES pH 6.8)

  • Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl2, 1 mM EGTA, 1 mM PMSF, and protease inhibitor cocktail)

  • Differential centrifugation equipment

Protocol:

  • Grow yeast cells to mid-log phase (OD600 ≈ 2-4) in 2-4 liters of appropriate media.

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water.

  • Resuspend the cells in 100 mM Tris-HCl pH 9.4, 10 mM DTT and incubate for 10 minutes at 30°C to induce cell wall stress.

  • Pellet the cells and resuspend in sorbitol buffer.

  • Add zymolyase (2-3 mg per gram of cell wet weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by measuring OD800 of a 1:100 dilution in water, which should drop by ~80-90%).

  • Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.

  • Gently resuspend the spheroplast pellet in ice-cold homogenization buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle).

  • Perform differential centrifugation to isolate mitochondria:

    • Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet unbroken cells and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet mitochondria.

    • Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 12,000 x g for 15 minutes.

  • Resuspend the final mitochondrial pellet in a small volume of homogenization buffer and determine the protein concentration using a Bradford or BCA assay.

Co-immunoprecipitation of this compound and Interacting Proteins

Materials:

  • Isolated mitochondria

  • Co-IP Lysis Buffer (1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail)

  • Anti-tag antibody (e.g., anti-HA or anti-GFP)

  • Protein A/G magnetic beads

  • Wash Buffer (0.1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Magnetic rack

Protocol:

  • Resuspend isolated mitochondria to a final protein concentration of 1-5 mg/mL in ice-cold Co-IP Lysis Buffer.

  • Incubate on a rotator for 30-60 minutes at 4°C to solubilize mitochondrial membranes.

  • Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.

  • Pre-clear the lysate by adding 20-30 µL of equilibrated Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

  • Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

  • Add the anti-tag antibody (amount to be optimized, typically 1-5 µg) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen binding.

  • Add 30-50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

  • Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet using the magnetic rack.

  • After the final wash, remove all residual wash buffer.

  • Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.

  • Pellet the beads using the magnetic rack and collect the supernatant containing the eluted proteins.

  • The eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Experimental Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_coip Co-Immunoprecipitation cluster_analysis Downstream Analysis YeastCulture Yeast Culture (Tagged this compound) MitoIsolation Mitochondria Isolation YeastCulture->MitoIsolation Lysis Mitochondrial Lysis (Digitonin) MitoIsolation->Lysis Preclear Pre-clearing Lysate Lysis->Preclear IP Immunoprecipitation (Anti-tag Ab) Preclear->IP Capture Immune Complex Capture (Protein A/G Beads) IP->Capture Wash Washing Steps Capture->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE / Western Blot Elution->SDS_PAGE MassSpec Mass Spectrometry Elution->MassSpec

Caption: Experimental workflow for the co-immunoprecipitation of this compound interacting proteins.

This compound Signaling Pathway in Protein Import

Mim1_Pathway cluster_cytosol Cytosol Precursor Precursor Protein (α-helical) Tom70 Tom70 Precursor->Tom70 Recognition This compound This compound Tom70->this compound Transfer Tom20 Tom20 Tom40 Tom40 This compound->Tom20 Assembly This compound->Tom40 Assembly Mim2 Mim2

Caption: Role of the MIM complex in the import and assembly of mitochondrial outer membrane proteins.

Isolating Mitochondria for the Study of Mim1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of mitochondria from Saccharomyces cerevisiae, a primary model organism for studying mitochondrial protein import, with a specific focus on preserving the function and integrity of the mitochondrial import protein 1 (Mim1). This document outlines two primary methodologies: differential centrifugation and affinity purification. It includes a comparative analysis of their respective yields and purity, detailed step-by-step protocols, and methods for assessing the quality of the isolated organelles.

Introduction to this compound

This compound is an integral outer mitochondrial membrane protein that plays a crucial role in the biogenesis of other mitochondrial proteins. It is a key component of the mitochondrial import (MIM) complex, which facilitates the insertion of multi-spanning alpha-helical proteins into the outer membrane.[1][2] The MIM complex often works in concert with the translocase of the outer membrane (TOM) complex, particularly the receptor Tom70, to recognize and import precursor proteins.[1][3] Furthermore, this compound is essential for the proper assembly of the TOM complex itself.[4] Given its central role in mitochondrial protein import and biogenesis, the ability to study this compound in its native environment within isolated, functional mitochondria is paramount for understanding its mechanism of action and for developing potential therapeutic interventions targeting mitochondrial dysfunction.

Methods for Isolating Mitochondria

The choice of mitochondrial isolation method depends on the specific downstream applications and the desired balance between yield, purity, and functional integrity.

Comparative Analysis of Isolation Methods
FeatureDifferential CentrifugationAffinity Purification (His-tagged Tom70)
Principle Separation based on mass and density through a series of centrifugation steps.Specific capture of mitochondria using an affinity tag on an outer membrane protein.
Typical Yield High (e.g., 200–250 µg of mitochondrial protein per gram of wet yeast).[5]Moderate (e.g., 100–130 µg of mitochondrial protein per gram of wet yeast).[5]
Purity Good, but often contains contaminants from other organelles like the ER and vacuoles.[5][6]High, with significantly reduced contamination from other cellular compartments.[7]
Time Requirement ModerateRelatively fast
Equipment Refrigerated centrifuge, Dounce homogenizer.Magnetic separator, in addition to standard lab equipment.
Advantages High yield, no requirement for genetic modification of the organism.High purity, suitable for sensitive downstream applications like proteomics.
Disadvantages Higher levels of contamination.[5][6]Requires a genetically modified strain with a tagged mitochondrial protein, potentially lower yield.

Experimental Protocols

Protocol 1: Isolation of Mitochondria by Differential Centrifugation

This method is a classic approach that provides a good yield of mitochondria suitable for many biochemical and functional assays.[8]

Materials:

  • Yeast culture

  • Zymolyase

  • Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)

  • Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCl2, 1 mM EGTA, 0.5% (w/v) BSA, 1 mM PMSF)

  • Wash buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Cell Harvest and Spheroplasting:

    • Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet with sterile water.

    • Resuspend the cells in sorbitol buffer containing zymolyase and incubate at 30°C with gentle shaking to digest the cell wall and form spheroplasts. The extent of spheroplasting can be monitored by measuring the decrease in optical density of a cell suspension in water.

  • Homogenization:

    • Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.

    • Resuspend the spheroplasts in ice-cold homogenization buffer.

    • Homogenize the spheroplasts on ice using a Dounce homogenizer with 15-20 strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei, unbroken cells, and cell debris.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant.

  • Washing the Mitochondrial Pellet:

    • Resuspend the mitochondrial pellet in wash buffer.

    • Repeat the centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of wash buffer or a buffer suitable for your downstream application.

Protocol 2: Affinity Purification of Mitochondria

This method yields highly pure mitochondria and is ideal for studies requiring minimal contamination, such as quantitative proteomics.[7] This protocol utilizes a yeast strain expressing a C-terminal 6xHis tag on the endogenous Tom70 protein.

Materials:

  • Yeast strain expressing Tom70-6xHis

  • Zymolyase

  • Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)

  • Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCl2, 1 mM EGTA, 0.5% (w/v) BSA, 1 mM PMSF)

  • Binding buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 250 mM imidazole)

  • Ni-NTA magnetic beads

  • Magnetic separator

Procedure:

  • Preparation of Crude Mitochondrial Fraction:

    • Follow steps 1-3 of the Differential Centrifugation protocol to obtain a crude mitochondrial pellet.

  • Binding to Magnetic Beads:

    • Resuspend the crude mitochondrial pellet in binding buffer.

    • Add pre-equilibrated Ni-NTA magnetic beads to the mitochondrial suspension.

    • Incubate for 60 minutes at 4°C with gentle rotation to allow binding of the His-tagged mitochondria to the beads.

  • Washing:

    • Place the tube in a magnetic separator and allow the beads to collect at the side of the tube.

    • Carefully remove the supernatant.

    • Wash the beads with wash buffer three times, each time collecting the beads with the magnetic separator and removing the supernatant.

  • Elution:

    • Add elution buffer to the beads and incubate for 10 minutes at 4°C with gentle agitation to release the mitochondria.

    • Place the tube in the magnetic separator and carefully collect the supernatant containing the purified mitochondria.

Quality Assessment of Isolated Mitochondria

Purity Assessment by Western Blot

The purity of the mitochondrial fraction should be assessed by Western blotting using antibodies against marker proteins for various subcellular compartments.

CompartmentMarker Protein
Mitochondria (Outer Membrane) Tom70, Porin1
Mitochondria (Inner Membrane) Cox4, Tim23
Mitochondria (Matrix) Hsp60, Aco1
Cytosol Pgk1, G6PDH
Endoplasmic Reticulum (ER) Dpm1, Sec61
Vacuole Vph1, Cps1

A highly pure mitochondrial fraction will show strong enrichment of mitochondrial markers and a significant reduction or absence of markers from other compartments.

Assessment of Functional Integrity

1. Cytochrome c Oxidase Activity Assay:

This assay measures the activity of Complex IV of the electron transport chain, a key indicator of mitochondrial function. The assay is based on monitoring the oxidation of reduced cytochrome c at 550 nm.[9][10]

  • Principle: Cytochrome c oxidase catalyzes the transfer of electrons from reduced cytochrome c to molecular oxygen. The rate of decrease in absorbance at 550 nm, corresponding to the oxidation of cytochrome c, is proportional to the enzyme's activity.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and reduced cytochrome c.

    • Add a small amount of the isolated mitochondrial sample to initiate the reaction.

    • Immediately measure the decrease in absorbance at 550 nm over time using a spectrophotometer.

    • The activity can be calculated using the extinction coefficient of cytochrome c.

2. Succinate Dehydrogenase Activity Assay:

This assay measures the activity of Complex II of the electron transport chain.

  • Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate, coupled with the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT or INT. The rate of reduction of the chromogenic substrate is measured spectrophotometrically.[11][12]

  • Procedure (using a tetrazolium salt):

    • Prepare a reaction buffer containing succinate, a tetrazolium salt, and an intermediate electron carrier like phenazine methosulfate (PMS).

    • Add the isolated mitochondria to the reaction mixture.

    • Incubate at a controlled temperature.

    • Stop the reaction and solubilize the resulting formazan product.

    • Measure the absorbance at the appropriate wavelength for the specific formazan.

Visualizing Workflows and Pathways

Experimental Workflow for Mitochondrial Isolation

Mitochondrial_Isolation_Workflow cluster_prep Cell Preparation cluster_diff_cent Differential Centrifugation cluster_affinity Affinity Purification Harvest Harvest Yeast Cells Spheroplasting Spheroplasting (Zymolyase) Harvest->Spheroplasting Homogenization Dounce Homogenization Spheroplasting->Homogenization LowSpeedCent Low-Speed Centrifugation (1,500 x g) Homogenization->LowSpeedCent Supernatant1 Collect Supernatant LowSpeedCent->Supernatant1 HighSpeedCent High-Speed Centrifugation (12,000 x g) Supernatant1->HighSpeedCent CrudeMito Crude Mitochondrial Pellet HighSpeedCent->CrudeMito Binding Bind to Ni-NTA Beads CrudeMito->Binding For Affinity Purification Washing Wash Beads Binding->Washing Elution Elute with Imidazole Washing->Elution PureMito Purified Mitochondria Elution->PureMito

Caption: Workflow for isolating mitochondria via differential centrifugation and affinity purification.

This compound's Role in Mitochondrial Protein Import

Mim1_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_assembly TOM Complex Assembly Precursor α-helical Precursor Protein Tom70 Tom70 Precursor->Tom70 Recognition TOM_Complex TOM Complex Tom70->TOM_Complex MIM_Complex MIM Complex (this compound) Tom70->MIM_Complex Transfer Assembled_Protein Assembled Outer Membrane Protein MIM_Complex->Assembled_Protein Insertion & Assembly Tom40_precursor Tom40 Precursor MIM_Complex_Assembly MIM Complex (this compound) Tom40_precursor->MIM_Complex_Assembly Assembled_TOM Assembled TOM Complex MIM_Complex_Assembly->Assembled_TOM Facilitates Assembly

Caption: The role of the MIM complex in protein import and TOM complex assembly.

References

Generating and Utilizing Antibodies Against the Mitochondrial Protein Mim1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mim1 (Mitochondrial import protein 1) is a key player in the biogenesis of mitochondria, organelles essential for cellular energy production, metabolism, and signaling.[1][2][3] Located in the outer mitochondrial membrane of Saccharomyces cerevisiae, this compound is integral to the assembly of the Translocase of the Outer Membrane (TOM) complex and facilitates the import of multi-spanning membrane proteins.[1][2][3][4][5] Given its critical role in mitochondrial protein import, targeting this compound with specific antibodies offers a powerful tool for investigating mitochondrial biogenesis, protein translocation mechanisms, and the pathological implications of their dysfunction. These application notes provide detailed protocols for the generation and use of antibodies targeting the this compound protein.

Data Presentation: Antibody Performance Metrics

The following tables summarize typical quantitative data for polyclonal and monoclonal antibodies raised against mitochondrial outer membrane proteins, providing a reference for expected performance of anti-Mim1 antibodies.

Table 1: Polyclonal Anti-Mim1 Antibody Characteristics

ParameterRepresentative ValueApplication
Host AnimalRabbitPolyclonal Antibody Production
ImmunogenSynthetic peptide (C-terminus of S. cerevisiae this compound)Polyclonal Antibody Production
Titer (ELISA)1:50,000 - 1:100,000ELISA
Working Dilution (Western Blot)1:500 - 1:2,000Western Blot
Working Dilution (Immunohistochemistry)1:100 - 1:500Immunohistochemistry
Working Dilution (Immunofluorescence)1:200 - 1:1,000Immunofluorescence
PurificationAffinity PurifiedGeneral Use

Table 2: Monoclonal Anti-Mim1 Antibody Characteristics

ParameterRepresentative ValueApplication
Host AnimalMouseMonoclonal Antibody Production
ImmunogenRecombinant full-length S. cerevisiae this compound proteinMonoclonal Antibody Production
Clone DesignationM-Mim1-C1N/A
IsotypeIgG1, kappaGeneral Use
Affinity (Kd)1 x 10⁻⁸ MBinding Assays
Working Concentration (Western Blot)0.5 - 2 µg/mLWestern Blot
Working Concentration (ELISA)1 - 5 µg/mLELISA
Working Concentration (Immunoprecipitation)2 - 5 µg per 100-500 µg of total proteinImmunoprecipitation
Purity>95% by SDS-PAGEGeneral Use

Experimental Protocols

I. Generation of Polyclonal Antibodies Against this compound

This protocol outlines the generation of polyclonal antibodies in rabbits using a synthetic peptide corresponding to a region of the S. cerevisiae this compound protein.

1. Antigen Preparation:

  • Antigen Selection: A 15-20 amino acid peptide from the C-terminus of S. cerevisiae this compound (Accession: NP_014616.1) is synthesized. This region is chosen for its predicted antigenicity and surface exposure. The this compound protein sequence is: MTEVVGFWESVSDDESEDKDCMEVQNTVSADESPLVQSLVSFVGSCSINLLLPFLNGMMLGFGELFAHELCWRFNWFNHRNKGYKVYPESRKIAALKEISSPGTRGRVASKFL

  • Conjugation: The synthetic peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.

2. Immunization Protocol:

  • Animal: New Zealand White rabbit.

  • Primary Immunization (Day 0): 500 µg of the KLH-conjugated this compound peptide is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) and injected subcutaneously at multiple sites.

  • Booster Immunizations (Days 14, 28, 49): 250 µg of the conjugated peptide is emulsified with Incomplete Freund's Adjuvant (IFA) and injected subcutaneously.

  • Test Bleeds: Small blood samples are collected from the ear vein 7-10 days after each booster immunization to monitor the antibody titer by ELISA.

  • Final Bleed (Day 56-63): Once a high antibody titer is achieved (typically >1:50,000), the rabbit is exsanguinated under anesthesia, and the blood is collected.

3. Antibody Purification:

  • Serum Separation: The collected blood is allowed to clot, and the serum is separated by centrifugation.

  • Affinity Purification: The anti-Mim1 antibodies are purified from the serum using a column containing the this compound peptide immobilized on a solid support.

II. Generation of Monoclonal Antibodies Against this compound

This protocol describes the generation of monoclonal antibodies using hybridoma technology.

1. Antigen Preparation:

  • Full-length recombinant this compound protein is expressed in E. coli and purified.

2. Immunization and Hybridoma Production:

  • Animal: BALB/c mouse.

  • Immunization: The mouse is immunized with the purified recombinant this compound protein. The immunization schedule is similar to that for polyclonal antibody production.

  • Spleen Cell Fusion: Spleen cells from the immunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

  • Hybridoma Selection: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) medium to select for hybridoma cells.

  • Screening: Hybridoma supernatants are screened for the presence of anti-Mim1 antibodies using ELISA.

  • Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

3. Monoclonal Antibody Production and Purification:

  • In vitro production: The selected hybridoma clones are cultured in large-scale to produce monoclonal antibodies in the culture supernatant.

  • In vivo production (Ascites): Alternatively, hybridoma cells can be injected into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies.

  • Purification: Monoclonal antibodies are purified from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

III. Application Protocols

A. Western Blotting

This protocol is for the detection of this compound protein in yeast cell lysates.

  • Sample Preparation:

    • Grow yeast cells to mid-log phase.

    • Harvest cells by centrifugation and wash with sterile water.

    • Lyse cells using glass beads in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Mim1 antibody (polyclonal: 1:1,000 dilution; monoclonal: 1 µg/mL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of this compound protein.

  • Plate Coating: Coat a 96-well microplate with a capture anti-Mim1 antibody (e.g., monoclonal) at a concentration of 2 µg/mL in coating buffer overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add diluted yeast lysates or purified this compound protein standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a detection anti-Mim1 antibody (e.g., biotinylated polyclonal) at a concentration of 1 µg/mL and incubate for 1 hour at room temperature.

  • Signal Development: Add streptavidin-HRP and then a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

C. Immunoprecipitation (IP)

This protocol is for the immunoprecipitation of this compound and its interacting partners.

  • Lysate Preparation: Prepare yeast cell lysate under non-denaturing conditions to preserve protein-protein interactions.

  • Immunocomplex Formation: Incubate 500 µg of cell lysate with 2-5 µg of anti-Mim1 antibody (monoclonal) for 2 hours at 4°C with gentle rotation.

  • Capture: Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Washing: Wash the beads three times with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

D. Immunohistochemistry (IHC) on Yeast Spheroplasts

This protocol is for the localization of this compound in yeast cells.

  • Cell Preparation:

    • Grow yeast cells to early to mid-log phase.

    • Fix the cells with 3.7% formaldehyde.

    • Digest the cell wall with zymolyase to generate spheroplasts.

    • Adhere the spheroplasts to poly-L-lysine coated slides.

  • Staining:

    • Permeabilize the spheroplasts with 0.2% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with the primary anti-Mim1 antibody (polyclonal: 1:200 dilution) overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Visualizations

Mim1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Precursor Protein Precursor Protein Tom70 Tom70 Precursor Protein->Tom70 Binds Mim1_Complex This compound/Mim2 Complex Tom70->Mim1_Complex Transfers TOM_Complex TOM Complex Mim1_Complex->TOM_Complex Facilitates Assembly Mitochondrial Intermembrane Space Mitochondrial Intermembrane Space TOM_Complex->Mitochondrial Intermembrane Space Translocates Antibody_Generation_Workflow cluster_polyclonal Polyclonal Antibody Generation cluster_monoclonal Monoclonal Antibody Generation P_Antigen Peptide Antigen (this compound C-terminus) P_Immunization Rabbit Immunization P_Antigen->P_Immunization P_Serum Serum Collection P_Immunization->P_Serum P_Purification Affinity Purification P_Serum->P_Purification P_Antibody Polyclonal Anti-Mim1 P_Purification->P_Antibody M_Antigen Recombinant Protein (Full-length this compound) M_Immunization Mouse Immunization M_Antigen->M_Immunization M_Fusion Hybridoma Fusion M_Immunization->M_Fusion M_Screening Screening & Cloning M_Fusion->M_Screening M_Antibody Monoclonal Anti-Mim1 M_Screening->M_Antibody Western_Blot_Workflow Lysate Yeast Cell Lysate SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (Anti-Mim1) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

References

Visualizing Mim1 Localization in Mitochondria Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mim1 (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial membrane.[1][2][3] It plays a crucial role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the primary entry gate for newly synthesized proteins into mitochondria.[1][2][3] Specifically, this compound is essential for the assembly of Tom40, the central channel-forming component of the TOM complex.[1][2][3] Depletion of this compound disrupts the formation of the TOM complex, leading to an accumulation of Tom40 precursors and subsequent defects in mitochondrial protein import.[1][2][3] While not a direct component of the TOM or TOB (Sorting and Assembly Machinery) complexes, this compound appears to be part of a distinct, yet-to-be-fully-characterized complex that facilitates a step after the initial insertion of Tom40 into the outer membrane by the TOB complex.[1][2] Understanding the precise localization and dynamics of this compound is therefore critical for elucidating the mechanisms of mitochondrial biogenesis and identifying potential targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.

Fluorescence microscopy offers a powerful suite of tools to visualize the subcellular localization of proteins like this compound in their native cellular environment. Techniques ranging from conventional confocal microscopy to super-resolution methods like Photoactivated Localization Microscopy (PALM) can provide detailed spatial information.[4][5] This document provides detailed protocols for visualizing this compound localization in the model organism Saccharomyces cerevisiae using both fluorescent protein tagging and immunofluorescence, along with methods for quantitative analysis.

I. Data Presentation

While extensive quantitative data from fluorescence microscopy on this compound localization is still emerging in the literature, the following table summarizes the key localization characteristics and potential quantitative metrics that can be derived from the protocols described below.

ParameterDescriptionExpected Result/ValueReferences
Subcellular Localization The primary organelle where this compound is found.Mitochondria[1][3][6]
Sub-mitochondrial Localization The specific compartment within the mitochondria.Outer Mitochondrial Membrane[1][3][6]
Co-localization Marker A known mitochondrial protein used to confirm this compound's location.Tom20, Tom40, or other TOM complex subunits.[1][7]
Pearson's Correlation Coefficient (PCC) A statistical measure of the co-localization between this compound and a mitochondrial marker. A value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.High positive correlation (PCC > 0.7) with outer mitochondrial membrane markers.[8]
Object-based Co-localization Percentage of this compound-positive objects that overlap with mitochondrial marker-positive objects.>90%N/A

II. Experimental Protocols

Two primary methods are presented for visualizing this compound localization:

  • Live-Cell Imaging using a this compound-Fluorescent Protein Fusion: This method allows for the visualization of this compound in living cells, enabling the study of its dynamics.

  • Immunofluorescence of Endogenous this compound: This method uses antibodies to detect the native, untagged this compound protein, avoiding potential artifacts from protein tagging.

Protocol 1: Live-Cell Imaging of this compound-GFP in S. cerevisiae

This protocol describes the visualization of a C-terminally tagged this compound with a Green Fluorescent Protein (GFP).

Materials:

  • S. cerevisiae strain expressing this compound-GFP from the endogenous locus.

  • Synthetic Complete (SC) or Yeast Peptone Dextrose (YPD) medium.

  • MitoTracker™ Red CMXRos (for mitochondrial co-staining).

  • Concanavalin A.

  • Glass-bottom dishes or slides.

  • Confocal microscope with appropriate laser lines and filters for GFP (Excitation: ~488 nm, Emission: ~510 nm) and MitoTracker Red (Excitation: ~579 nm, Emission: ~599 nm).

Methodology:

  • Yeast Culture Preparation:

    • Inoculate a fresh colony of the this compound-GFP expressing yeast strain into 5 mL of SC or YPD medium.

    • Grow overnight at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.5-1.0).

  • Mitochondrial Co-staining (Optional):

    • Add MitoTracker™ Red CMXRos to the yeast culture to a final concentration of 100-500 nM.

    • Incubate for 30-60 minutes at 30°C.

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cells twice with fresh, pre-warmed medium to remove excess dye.

  • Cell Immobilization:

    • Coat the surface of a glass-bottom dish with 0.1 mg/mL Concanavalin A for 10 minutes.

    • Aspirate the Concanavalin A solution and allow the dish to air dry.

    • Resuspend the yeast cell pellet in a small volume of fresh medium.

    • Add 100-200 µL of the cell suspension to the coated dish and allow the cells to adhere for 15-20 minutes.

  • Fluorescence Microscopy:

    • Place the dish on the stage of a confocal microscope.

    • Use a 60x or 100x oil immersion objective.

    • Excite the GFP signal using a 488 nm laser and collect emission between 500-550 nm.

    • If using a mitochondrial co-stain, sequentially excite the MitoTracker Red signal using a 561 nm laser and collect emission between 580-650 nm.

    • Acquire z-stacks to capture the three-dimensional distribution of this compound-GFP within the mitochondrial network.

Expected Results:

The GFP signal should appear as a network of tubular structures characteristic of yeast mitochondria, co-localizing with the MitoTracker Red signal. The signal will be localized to the periphery of these structures, consistent with its outer membrane location.

Protocol 2: Immunofluorescence Staining of this compound in S. cerevisiae

This protocol describes the detection of endogenous this compound using a specific primary antibody and a fluorescently labeled secondary antibody.

Materials:

  • Wild-type S. cerevisiae strain.

  • YPD medium.

  • Fixation Buffer: 4% paraformaldehyde in 0.1 M potassium phosphate buffer (pH 7.5).

  • Spheroplasting Buffer: 1.2 M sorbitol, 0.1 M potassium phosphate (pH 7.5), 20 mM MgCl₂, 50 mM DTT.

  • Zymolyase.

  • Permeabilization Buffer: 1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-Mim1 polyclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).

  • DAPI (for nuclear staining).

  • Mounting medium.

  • Poly-L-lysine coated slides.

Methodology:

  • Cell Culture and Fixation:

    • Grow a 10 mL culture of wild-type yeast to mid-log phase.

    • Harvest cells by centrifugation (3,000 x g, 5 min).

    • Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the cells three times with 0.1 M potassium phosphate buffer.

  • Spheroplasting (Cell Wall Removal):

    • Resuspend the fixed cells in Spheroplasting Buffer.

    • Add Zymolyase to a final concentration of 0.1 mg/mL.

    • Incubate at 30°C for 15-30 minutes, or until spheroplasts are formed (monitor under a phase-contrast microscope).

    • Gently wash the spheroplasts with a sorbitol-containing buffer.

  • Permeabilization and Staining:

    • Adhere the spheroplasts to poly-L-lysine coated slides.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-Mim1 antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain with DAPI for 5 minutes to visualize the nucleus.

    • Wash with PBS.

    • Mount the coverslip using an anti-fade mounting medium.

    • Image using a fluorescence microscope with the appropriate filter sets.

III. Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the functional context of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_staining Labeling cluster_imaging Imaging & Analysis start Yeast Culture (this compound-GFP or WT) stain Mitochondrial Co-stain (Optional for Live-Cell) start->stain Live-Cell fix Fixation & Spheroplasting (For Immunofluorescence) start->fix Immunofluorescence adhere Cell Adhesion to Slide stain->adhere fix->adhere perm Permeabilization microscopy Confocal / Super-Resolution Microscopy adhere->microscopy Live-Cell Path block Blocking (BSA) perm->block ab1 Primary Antibody (anti-Mim1) block->ab1 ab2 Secondary Antibody (Fluorophore-conjugated) ab1->ab2 ab2->microscopy Immunofluorescence Path analysis Image Analysis (Co-localization, etc.) microscopy->analysis

Caption: Experimental workflow for visualizing this compound localization.

mim1_pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) precursor Tom40 Precursor (β-barrel protein) tob TOB/SAM Complex precursor->tob Insertion into OMM This compound This compound Complex tob->this compound Tom40 Transfer tom_assembly TOM Complex Assembly Site This compound->tom_assembly Facilitates Assembly tom_final Assembled TOM Complex tom_assembly->tom_final Maturation

Caption: Role of this compound in the TOM complex assembly pathway.

References

Application Note: Quantitative Measurement of Mim1 Gene Expression using Real-Time PCR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mitochondrial import (Mim) complex, particularly the Mim1 protein, plays a crucial role in the biogenesis of the mitochondrial outer membrane by facilitating the insertion of α-helical proteins.[1][2] this compound is essential for the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the primary entry gate for newly synthesized proteins into mitochondria.[3] Given its fundamental role in mitochondrial health, quantifying the expression of the this compound gene is vital for studies related to mitochondrial dysfunction, cellular metabolism, and the mechanism of action of novel drug candidates.

This application note provides a detailed protocol for the sensitive and accurate measurement of this compound gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). RT-qPCR is a powerful technique for quantifying specific mRNA levels in real-time, offering high sensitivity and a broad dynamic range.[4][5]

Hypothetical Signaling Pathway Regulating this compound Expression

Cellular stress signals, such as nutrient deprivation or oxidative stress, can activate signaling cascades that modulate the expression of genes critical for mitochondrial biogenesis and function. In this hypothetical pathway, a stress-activated kinase cascade leads to the activation of a transcription factor (e.g., "TF-Mito"), which then binds to the promoter region of the this compound gene to regulate its transcription.

Caption: Hypothetical signaling pathway leading to this compound gene transcription.

Principle of the Method

The quantification of this compound mRNA is achieved through a two-step RT-qPCR process. First, total RNA is isolated from the experimental samples and reverse transcribed into complementary DNA (cDNA). This cDNA then serves as the template for qPCR. In the qPCR step, gene-specific primers for this compound and a stable reference gene are used to amplify the respective targets. A fluorescent dye, such as SYBR Green, intercalates with the double-stranded DNA as it is amplified, and the resulting increase in fluorescence is measured in real-time. The cycle at which the fluorescence crosses a defined threshold (Quantification Cycle, Cq) is used to determine the initial quantity of the target mRNA.

Experimental Workflow

The overall experimental process follows a clear and sequential path from sample collection to final data analysis.

G Start Sample 1. Sample Preparation (Cells or Tissues) Start->Sample RNA 2. Total RNA Extraction & QC Sample->RNA cDNA 3. cDNA Synthesis (Reverse Transcription) RNA->cDNA qPCR 4. qPCR Amplification (this compound + Ref Gene) cDNA->qPCR Data 5. Data Analysis (Relative Quantification) qPCR->Data End Data->End

Caption: High-level workflow for this compound gene expression analysis.

Detailed Experimental Protocols

Protocol 1: Total RNA Extraction

This protocol is based on a common silica-column-based RNA extraction kit.

  • Sample Preparation:

    • For cell cultures, pellet approximately 1-5 x 10⁶ cells by centrifugation.

    • For tissues, weigh and homogenize up to 30 mg of tissue in the appropriate lysis buffer provided with the kit.[6]

  • Lysis: Add 350-700 µL of lysis buffer (containing β-mercaptoethanol) to the cell pellet or homogenized tissue. Vortex vigorously to ensure complete lysis.[6]

  • Homogenization: Pass the lysate at least 5-10 times through a 20-gauge needle fitted to an RNase-free syringe to shear genomic DNA.

  • Ethanol Addition: Add one volume of 70% ethanol to the cleared lysate and mix well by pipetting. Do not centrifuge.

  • Binding: Transfer the sample to a spin column placed in a 2 ml collection tube. Centrifuge at ≥8000 x g for 15-30 seconds. Discard the flow-through.

  • Washing:

    • Add 700 µL of Wash Buffer 1 to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.

    • Add 500 µL of Wash Buffer 2 (containing ethanol) to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through. Repeat this wash step.[6]

  • Dry Spin: Centrifuge the empty column for 1-2 minutes at maximum speed to completely dry the membrane.

  • Elution: Place the column in a new 1.5 ml RNase-free collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane. Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.[6]

  • Quality Control (QC):

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is considered pure.[6]

    • Store RNA at -80°C.

Protocol 2: First-Strand cDNA Synthesis
  • Preparation: Thaw RNA samples, reverse transcriptase buffer, dNTPs, and primers on ice.

  • Reaction Setup: In an RNase-free PCR tube, prepare the following mixture. The total RNA input can range from 25 ng to 2 µg depending on the abundance of the target transcript.[6][7]

ComponentVolume (µL)Final Concentration
Total RNA (1 µg)X µL1 µg
Oligo(dT) or Random Hexamers1 µL50 µM
dNTP Mix (10 mM)1 µL0.5 mM
RNase-Free WaterUp to 13 µL-
Total Volume 13 µL
  • Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix for the reverse transcription reaction.

ComponentVolume per reaction (µL)
5X Reaction Buffer4 µL
RNase Inhibitor1 µL
Reverse Transcriptase2 µL
Total Volume 7 µL
  • Final Reaction: Add 7 µL of the reverse transcription mix to the 13 µL RNA/primer mix from step 3 for a final volume of 20 µL.

  • Incubation: Incubate the reaction in a thermal cycler with the following program:

    • 25°C for 10 minutes (Primer annealing)

    • 42-50°C for 50-60 minutes (cDNA synthesis)[7]

    • 70-85°C for 5-15 minutes (Enzyme inactivation)[7]

  • Storage: Store the resulting cDNA at -20°C or proceed directly to qPCR. Dilute cDNA 1:10 with nuclease-free water before use in the qPCR reaction.[7]

Protocol 3: Quantitative PCR (qPCR)
  • Primer Design: Design primers for this compound and a validated reference gene (e.g., GAPDH, ACTB).

    • Amplicon length: 70-150 bp

    • Primer length: 18-24 nt

    • GC content: 40-60%

    • Melting Temperature (Tm): 60-65°C

  • Reaction Setup: Prepare a qPCR master mix on ice. Prepare enough for all samples, controls (No Template Control - NTC), and technical replicates (triplicates recommended).[8]

ComponentVolume per 20 µL reaction (µL)Final Concentration
2X SYBR Green qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
Diluted cDNA Template2 µL~10-50 ng
Nuclease-Free Water6.4 µL-
  • Plate Setup: Pipette 18 µL of the master mix into each well of a 96-well qPCR plate. Add 2 µL of the corresponding diluted cDNA or water (for NTC) to each well.

  • Thermal Cycling: Run the plate on a real-time PCR instrument with a program similar to the following:

StepTemperature (°C)TimeCycles
Initial Denaturation9510 min1
Denaturation9515 sec40
Annealing/Extension6060 sec
Melt Curve Analysis60 to 95Incremental1
  • Data Collection: Ensure that fluorescence data is collected during the annealing/extension step of each cycle. A melt curve analysis at the end of the run is crucial to verify the specificity of the amplification product.[9]

Data Analysis and Presentation

The relative expression of this compound is calculated using the widely accepted Livak method (ΔΔCq).[10] This method normalizes the expression of the target gene (this compound) to a reference gene and compares the treated/experimental group to a control/calibrator group.

G Cq_this compound Cq (this compound) Delta_Cq ΔCq = Cq(this compound) - Cq(Ref) Cq_this compound->Delta_Cq Cq_Ref Cq (Reference) Cq_Ref->Delta_Cq Delta_Cq_Control ΔCq (Control) Delta_Cq->Delta_Cq_Control Delta_Cq_Treated ΔCq (Treated) Delta_Cq->Delta_Cq_Treated Delta_Delta_Cq ΔΔCq = ΔCq(Treated) - ΔCq(Control) Delta_Cq_Control->Delta_Delta_Cq Delta_Cq_Treated->Delta_Delta_Cq Fold_Change Fold Change = 2^(-ΔΔCq) Delta_Delta_Cq->Fold_Change

Caption: Data analysis workflow for the ΔΔCq (Livak) method.

Example Data and Calculation

The following tables summarize hypothetical data for this compound expression in a control group versus a group treated with a compound expected to induce cellular stress. GAPDH is used as the reference gene.

Table 1: Raw Quantification Cycle (Cq) Values

Sample GroupReplicateCq (this compound)Cq (GAPDH)
Control124.1519.85
224.3019.90
324.2219.81
Treated 1 22.55 19.92
2 22.40 19.80
3 22.48 19.86

Table 2: Calculation of Relative this compound Gene Expression

StepCalculationControl GroupTreated Group
1. Average Cq Average Cq for each geneCq(this compound) = 24.22Cq(GAPDH) = 19.85Cq(this compound) = 22.48Cq(GAPDH) = 19.86
2. Calculate ΔCq ΔCq = Cq(Target) - Cq(Reference)24.22 - 19.85 = 4.37 22.48 - 19.86 = 2.62
3. Calculate ΔΔCq ΔΔCq = ΔCq(Treated) - ΔCq(Control)-2.62 - 4.37 = -1.75
4. Calculate Fold Change Fold Change = 2-ΔΔCq1.0 (Calibrator) 2-(-1.75) = 3.36

References

Unveiling the Neighborhood of Mim1: Application of Crosslinking Assays to Identify Interacting Partners

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The mitochondrial outer membrane protein Mim1 plays a crucial role in the biogenesis of the translocase of the outer membrane (TOM) complex, a central gateway for protein import into mitochondria. While its function is linked to the assembly of TOM complex subunits, a comprehensive understanding of its direct and transient interacting partners remains elusive. This document provides detailed protocols for in vivo chemical crosslinking coupled with mass spectrometry (XL-MS) to identify the neighbors of this compound in its native environment. Furthermore, it summarizes the current knowledge of this compound interactors and visualizes the experimental workflow and the protein's functional context within the TOM assembly pathway.

Introduction to this compound and its Role in Mitochondrial Protein Import

This compound, a highly conserved fungal protein, is an integral component of the mitochondrial outer membrane.[1] It is essential for the proper assembly of the TOM complex, the primary entry point for the vast majority of mitochondrial proteins synthesized in the cytosol.[1] Depletion of this compound leads to defects in the assembly of the TOM complex, highlighting its importance in mitochondrial biogenesis.[1] this compound is thought to function after the initial insertion of the core TOM complex component, Tom40, into the outer membrane by the TOB/SAM complex.[1] It is not a stable component of the mature TOM or TOB/SAM complexes, suggesting it acts as an assembly factor that may have transient interactions with its binding partners.[1] Identifying these interacting proteins is key to fully elucidating the mechanism of TOM complex assembly.

Current Knowledge of this compound Interacting Partners

Several proteins have been identified as interacting with this compound through various genetic and biochemical methods. These findings provide a basis for targeted validation and further exploration using crosslinking approaches.

Interacting ProteinMethod of IdentificationEvidence of Interaction
Mim2 Co-immunoprecipitationDirect physical interaction, forming the MIM complex.[2][3]
Tom70 Co-immunoprecipitation, Functional AssaysCooperates with this compound in the import of multi-spanning outer membrane proteins.[2][4]
SAM Complex Affinity Purification, Genetic InteractionsThis compound associates with the SAM complex to coordinate the assembly of TOM complex subunits.[5][6]
Djp1 Genetic ScreenImplicated in the biogenesis of this compound.[7][8]
TOB Complex Genetic AnalysisA functional TOB complex is required for the proper biogenesis of this compound.[8]
Tom20 Functional AssaysThis compound promotes the integration of Tom20 into the mitochondrial outer membrane.[7]
Ugo1 Import Assays, Co-purificationThis compound is a central component in the import pathway for this multi-spanning outer membrane protein.[4]

Experimental Protocol: In Vivo Crosslinking Mass Spectrometry to Identify this compound Neighbors

This protocol describes a method to identify proteins in close proximity to this compound in their native mitochondrial environment using a membrane-permeable chemical crosslinker and subsequent analysis by mass spectrometry.

Materials and Reagents
  • Yeast strain expressing a tagged version of this compound (e.g., this compound-HA or this compound-His)

  • Yeast growth media (YPD or appropriate selective media)

  • Spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM KPi, pH 7.4)

  • Zymolyase

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF)

  • Dounce homogenizer

  • Crosslinking buffer (e.g., 0.6 M sorbitol, 50 mM HEPES-KOH, pH 7.4)

  • Disuccinimidyl suberate (DSS) or other suitable membrane-permeable crosslinker

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors)

  • Affinity purification reagents (e.g., Anti-HA agarose beads or Ni-NTA agarose)

  • Wash buffers

  • Elution buffer

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Step-by-Step Methodology
  • Yeast Culture and Spheroplast Preparation:

    • Grow yeast cells expressing tagged this compound to mid-log phase in 2L of appropriate media.

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in spheroplasting buffer and add zymolyase.

    • Incubate at 30°C with gentle shaking until spheroplast formation is complete (monitor by osmotic lysis in water).

    • Harvest spheroplasts by gentle centrifugation.

  • Mitochondria Isolation:

    • Wash spheroplasts with mitochondria isolation buffer.

    • Resuspend in fresh, ice-cold isolation buffer and homogenize using a Dounce homogenizer on ice.

    • Perform differential centrifugation to enrich for mitochondria.

  • In Vivo Crosslinking:

    • Resuspend the isolated mitochondria in pre-warmed crosslinking buffer.

    • Add the membrane-permeable crosslinker (e.g., DSS to a final concentration of 1-2 mM).

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Quench the crosslinking reaction by adding quenching solution and incubate for 15 minutes.

  • Lysis and Affinity Purification:

    • Pellet the crosslinked mitochondria and lyse them in lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with the appropriate affinity beads overnight at 4°C to capture this compound and its crosslinked partners.

    • Wash the beads extensively with wash buffers to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

    • Perform in-solution tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition mode.

  • Data Analysis:

    • Use a specialized software suite (e.g., pLink, MaxQuant with crosslinking search capabilities) to identify crosslinked peptides from the raw MS data.

    • Search against a yeast protein database.

    • Filter and validate the identified crosslinked peptides to identify high-confidence interacting proteins.

Visualizations

Signaling Pathways and Experimental Workflows

Mim1_Crosslinking_Workflow cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking & Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output YeastCulture Yeast Culture (this compound-tagged) Spheroplasting Spheroplasting YeastCulture->Spheroplasting MitoIsolation Mitochondria Isolation Spheroplasting->MitoIsolation Crosslinking In Vivo Crosslinking (DSS) MitoIsolation->Crosslinking Quenching Quenching Crosslinking->Quenching Lysis Cell Lysis Quenching->Lysis AffinityPurification Affinity Purification Lysis->AffinityPurification Digestion Tryptic Digestion AffinityPurification->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis (Identify Crosslinked Peptides) LCMS->DataAnalysis InteractorList List of this compound Interactors DataAnalysis->InteractorList

Caption: Workflow for identifying this compound interacting proteins.

TOM_Assembly_Pathway cluster_cytosol Cytosol cluster_outer_membrane Mitochondrial Outer Membrane cluster_ims Intermembrane Space Tom40_precursor Tom40 Precursor TOM_Complex TOM Complex Tom40_precursor->TOM_Complex Import Tom40_IMS Tom40 in IMS TOM_Complex->Tom40_IMS SAM_Complex SAM Complex Mim1_Complex MIM Complex (this compound/Mim2) SAM_Complex->Mim1_Complex Assembly Assistance Mim1_Complex->TOM_Complex TOM Assembly Tom40_IMS->SAM_Complex Insertion

Caption: Role of this compound in TOM complex assembly.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mim1 Antibody Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Mim1 antibody. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple bands in my Western Blot when using the this compound antibody. What is the primary cause?

A1: Multiple bands in a Western Blot can be caused by several factors. The most common reasons include the primary antibody concentration being too high, leading to off-target binding, or the presence of protein degradation products or post-translational modifications of the this compound protein.[1] It is also possible that the this compound antibody is a polyclonal antibody, which by nature may bind to multiple epitopes.[1]

Q2: My immunohistochemistry (IHC) results with the this compound antibody show high background staining, obscuring the specific signal. What can I do?

A2: High background in IHC is often due to non-specific binding of the primary or secondary antibodies to the tissue.[2][3] This can be caused by insufficient blocking, an overly concentrated primary antibody, or endogenous enzyme activity if you are using an enzymatic detection method.[3][4]

Q3: In my immunofluorescence (IF) experiment, I see diffuse, non-specific staining across the entire cell. How can I improve this?

A3: Diffuse staining in IF can result from several issues. The concentration of the this compound antibody may be too high, the blocking step may be inadequate, or the washing steps may not be stringent enough to remove unbound antibodies.[5][6] Additionally, the choice of fixative can impact background staining.[7]

Q4: I am performing an immunoprecipitation (IP) with the this compound antibody and am pulling down many non-specific proteins. How can I increase the purity of my IP?

A4: Non-specific binding in IP can be a significant issue. Common causes include the antibody binding to other proteins in the lysate, or non-specific binding of proteins to the beads themselves.[8] To address this, you can optimize your wash buffer conditions, pre-clear the lysate, or adjust the antibody concentration.[8][9][10]

Troubleshooting Guides

Issue 1: High Background or Multiple Bands in Western Blotting

High background or the presence of non-specific bands can obscure the detection of the this compound protein. The following steps can help you troubleshoot this issue.

Troubleshooting Workflow for Western Blotting

start High Background/ Non-Specific Bands q1 Is the primary antibody concentration optimized? start->q1 s1 Perform a titration experiment to determine the optimal This compound antibody concentration. q1->s1 No q2 Is the blocking step adequate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk). q2->s2 No q3 Are the washing steps sufficiently stringent? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Increase the number and duration of washes. Add a detergent like Tween-20. q3->s3 No q4 Is the secondary antibody the source of the issue? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Run a control lane with only the secondary antibody. If bands appear, consider a different secondary antibody. q4->s4 Yes end_node Problem Resolved q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for high background in Western Blotting.

Quantitative Data Summary: Antibody Dilution and Blocking Agents

ParameterRecommendationRationale
This compound Primary Antibody Dilution 1:1000 to 1:10,000Higher concentrations can lead to non-specific binding.[5] An antibody titration is recommended to find the optimal dilution.[11]
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTMilk is a common and effective blocking agent, but should be avoided for phospho-specific antibodies.[5] BSA is a good alternative.
Blocking Time 1 hour at room temperature or overnight at 4°CSufficient blocking time is crucial to prevent non-specific antibody binding.[5]
Washing Buffer TBST (Tris-Buffered Saline with 0.1% Tween-20)Tween-20 is a detergent that helps to reduce non-specific binding by disrupting weak interactions.[1]

Detailed Protocol: Western Blotting with this compound Antibody

  • Protein Separation: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the optimized dilution (e.g., 1:2000) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a compatible HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Issue 2: High Background in Immunohistochemistry (IHC) / Immunofluorescence (IF)

High background in IHC or IF can make it difficult to distinguish the specific staining of this compound. The following recommendations can help to improve the signal-to-noise ratio.

Logical Relationships in IHC/IF Troubleshooting

cluster_causes Potential Causes of High Background cluster_solutions Solutions High Antibody Concentration High Antibody Concentration Titrate Primary Antibody Titrate Primary Antibody High Antibody Concentration->Titrate Primary Antibody Insufficient Blocking Insufficient Blocking Optimize Blocking Conditions Optimize Blocking Conditions Insufficient Blocking->Optimize Blocking Conditions Inadequate Washing Inadequate Washing Increase Wash Steps Increase Wash Steps Inadequate Washing->Increase Wash Steps Endogenous Enzyme Activity Endogenous Enzyme Activity Add Quenching Step Add Quenching Step Endogenous Enzyme Activity->Add Quenching Step

Caption: Key causes of high background in IHC/IF and their solutions.

Quantitative Data Summary: IHC/IF Optimization

ParameterRecommendationRationale
This compound Primary Antibody Dilution 1:100 to 1:1000The optimal dilution should be determined empirically for each tissue type and fixation method.[4][7]
Blocking Solution 5-10% normal serum from the secondary antibody host speciesUsing serum from the same species as the secondary antibody helps to block non-specific binding sites.[12][13]
Permeabilization (for intracellular targets) 0.1-0.5% Triton X-100 or Tween-20 in PBSThis step is necessary to allow the antibody to access intracellular antigens.
Endogenous Enzyme Quenching (for HRP detection) 3% H₂O₂ in methanol or PBSThis step is crucial for tissues with high endogenous peroxidase activity, such as the liver and kidney.[14]

Detailed Protocol: Immunohistochemistry with this compound Antibody

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Endogenous Peroxidase Quenching: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating sections with 10% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the this compound primary antibody at the optimized dilution overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated goat anti-rabbit secondary antibody for 30 minutes.

  • Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent and visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Issue 3: Non-Specific Binding in Immunoprecipitation (IP)

Minimizing non-specific binding is critical for obtaining a clean immunoprecipitation of the this compound protein.

Experimental Workflow for Immunoprecipitation

start Start IP Experiment preclear Pre-clear Lysate (Optional but Recommended) start->preclear incubation Incubate Lysate with This compound Antibody preclear->incubation beads Add Protein A/G Beads incubation->beads wash1 Wash Beads 3-5 times with IP Lysis Buffer beads->wash1 elution Elute this compound Protein wash1->elution analysis Analyze by Western Blot elution->analysis

Caption: A streamlined workflow for immunoprecipitation experiments.

Quantitative Data Summary: IP Buffer Components

ComponentRecommended ConcentrationPurpose
Detergent (e.g., NP-40 or Triton X-100) 0.1 - 1.0%Solubilizes proteins and disrupts non-specific interactions.[15]
Salt (e.g., NaCl) 150 - 500 mMHigher salt concentrations can reduce non-specific ionic interactions.[15]
Protease and Phosphatase Inhibitors As recommended by the manufacturerPrevent degradation and changes in the phosphorylation state of the target protein.

Detailed Protocol: Immunoprecipitation with this compound Antibody

  • Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing (Optional): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding to the beads.[16] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

  • Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer. More stringent washes may be necessary to remove persistent non-specific binders.[15]

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western Blotting using the this compound antibody.

References

Technical Support Center: Optimizing Cell Lysis for Mim1 Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the stability of the Mim1 complex.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of isolating and analyzing the this compound complex.

Question: I am observing low yield of the this compound complex in my co-immunoprecipitation (Co-IP) experiment. What are the potential causes and solutions?

Answer: Low yield of the this compound complex can stem from several factors, from inefficient cell lysis to dissociation of the complex during purification.

  • Inefficient Mitochondria Isolation: The this compound complex is located in the outer mitochondrial membrane. Inefficient isolation of mitochondria will naturally lead to a low starting amount of your target complex. Ensure you are following a robust protocol for mitochondria isolation from your specific cell type (e.g., yeast, mammalian cells).

  • Suboptimal Lysis Buffer: The composition of your lysis buffer is critical for maintaining the integrity of the this compound complex.

    • Detergent Choice and Concentration: Harsh detergents can disrupt the protein-protein interactions within the complex. For mitochondrial outer membrane complexes, digitonin is a commonly used mild non-ionic detergent that tends to preserve complex integrity. Start with a digitonin concentration of 1% (w/v) and optimize from there.[1][2][3] Triton X-100 at lower concentrations (e.g., 0.5%) has also been used.[1] Avoid strong ionic detergents like SDS in your lysis buffer for Co-IP.

    • Salt Concentration: High salt concentrations can disrupt electrostatic interactions that may be important for complex stability. While some salt is necessary to reduce non-specific binding, excessively high concentrations should be avoided. Start with a physiological salt concentration (e.g., 150 mM NaCl) and optimize if necessary.[4][5]

    • pH: Maintain a physiological pH for your lysis buffer, typically between 7.4 and 8.0, to ensure protein stability.[4]

  • Mechanical Stress: Harsh mechanical disruption methods like excessive sonication or vortexing can physically shear protein complexes. Opt for gentler methods such as Dounce homogenization or gentle rocking after adding the lysis buffer.

  • Protease and Phosphatase Activity: Once cells are lysed, endogenous proteases and phosphatases are released, which can degrade your proteins of interest or alter their phosphorylation state, potentially affecting complex stability. Always add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use.[6]

  • Temperature Control: Perform all lysis and subsequent purification steps at 4°C or on ice to minimize enzymatic activity and maintain complex stability.[6]

Question: I am seeing a high background of non-specific proteins in my this compound Co-IP. How can I reduce this?

Answer: High background can obscure the detection of true interacting partners. Here are several strategies to minimize non-specific binding:

  • Pre-clearing the Lysate: Before adding your primary antibody, incubate your cell lysate with beads (e.g., Protein A/G agarose) alone for about an hour. This will capture proteins that non-specifically bind to the beads. Centrifuge to remove the beads and then proceed with your Co-IP using the supernatant.[6]

  • Washing Steps: Increase the number and stringency of your wash steps after immunoprecipitation. You can slightly increase the detergent concentration in your wash buffer (e.g., from 0.1% to 0.5% Tween-20) or the salt concentration to disrupt weak, non-specific interactions. However, be cautious as overly stringent washes can also elute your protein of interest.

  • Antibody Optimization: Use a high-affinity, specific antibody for your immunoprecipitation. Using an inappropriate antibody or too high a concentration can lead to increased non-specific binding.

  • Blocking Agents: Adding blocking agents like bovine serum albumin (BSA) to your lysis buffer can help to reduce non-specific binding.

Question: My Western blot shows that the this compound protein is present, but I don't see any of its known interacting partners. What could be the issue?

Answer: This suggests that the complex may have dissociated at some point during the procedure.

  • Lysis Conditions are Too Harsh: As mentioned previously, the choice and concentration of detergent are critical. If you are using a stronger detergent like Triton X-100 or NP-40, consider switching to a milder one like digitonin.[1][7][8]

  • Cross-linking: For transient or weak interactions, consider cross-linking your cells before lysis. Reagents like formaldehyde or DSS can be used to covalently link interacting proteins, stabilizing the complex throughout the purification process. Be aware that cross-linking conditions need to be carefully optimized, and you will need to reverse the cross-links before analysis by SDS-PAGE.

  • Incubation Times: Minimize the duration of the lysis and immunoprecipitation steps where possible to reduce the chance of complex dissociation.

Frequently Asked Questions (FAQs)

What is the function of the this compound complex?

The this compound (mitochondrial import 1) complex is an integral component of the mitochondrial outer membrane. Its primary role is to facilitate the assembly of the translocase of the outer mitochondrial membrane (TOM) complex.[9] The TOM complex is the main entry gate for newly synthesized proteins into the mitochondria.[9] The this compound complex is crucial for the proper insertion and assembly of TOM complex subunits, particularly Tom40.[9]

What are the components of the this compound complex?

In yeast, the MIM complex is composed of two main subunits, this compound and Mim2.[10]

Which detergents are recommended for solubilizing the this compound complex while maintaining its integrity?

For mitochondrial outer membrane complexes like this compound, mild non-ionic detergents are preferred.

  • Digitonin: This is a widely used detergent for solubilizing mitochondrial membranes while preserving the native state of protein complexes.[1][2][3][11][12] The optimal concentration often needs to be determined empirically, but a starting point of 1% (w/v) is common.[1][2][3]

  • Triton X-100: This is another non-ionic detergent that can be used, typically at lower concentrations (e.g., 0.5%).[1] It is considered slightly harsher than digitonin.[7][8]

What is a good starting point for a lysis buffer composition for this compound Co-IP?

A good starting point for a lysis buffer for this compound Co-IP from isolated mitochondria would be:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (w/v) Digitonin

  • 1x Protease Inhibitor Cocktail (add fresh)

  • 1x Phosphatase Inhibitor Cocktail (add fresh)

Data Presentation

Table 1: Recommended Lysis Buffer Components for Mitochondrial Protein Complex Stability

ComponentRecommended Starting ConcentrationRationalePotential for Optimization
Buffer 50 mM Tris-HCl or HEPESMaintains a stable pH to prevent protein denaturation.Adjust pH between 7.4 and 8.0 based on the specific protein complex's isoelectric point.
Salt 150 mM NaCl or KClMimics physiological ionic strength and reduces non-specific electrostatic interactions.[4]Can be lowered (e.g., 50 mM) for potentially weak interactions or increased (up to 300 mM) to reduce background, but this may disrupt some complexes.[4][5][13][14]
Detergent 1% (w/v) DigitoninMild non-ionic detergent effective at solubilizing mitochondrial membranes while preserving complex integrity.[1][2][3]Optimize the detergent-to-protein ratio. Try different mild detergents like Triton X-100 (0.5%) or DDM if digitonin is not effective.[1][11][12]
Chelating Agent 1 mM EDTAInhibits metalloproteases.Can be increased up to 5 mM.
Inhibitors 1x Protease & Phosphatase Inhibitor CocktailsPrevents degradation and dephosphorylation of target proteins.[6]Use cocktails with broad specificity.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is adapted from standard procedures for yeast mitochondria isolation.[15][16][17][18][19]

  • Cell Growth and Harvest: Grow yeast cells in an appropriate liquid medium to mid-log phase. Harvest cells by centrifugation at 3,000 x g for 5 minutes.

  • Washing: Wash the cell pellet with sterile, distilled water.

  • DTT Treatment: Resuspend the cells in 100 mM Tris-SO4, pH 9.4, containing 10 mM DTT. Incubate for 15 minutes at 30°C with gentle shaking to soften the cell wall.

  • Spheroplast Formation: Pellet the cells and resuspend them in 1.2 M sorbitol, 20 mM KPO4, pH 7.4. Add zymolyase to digest the cell wall. Incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy).

  • Homogenization: Pellet the spheroplasts gently (e.g., 1,500 x g for 5 minutes). Resuspend the pellet in ice-cold homogenization buffer (0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, with freshly added protease inhibitors). Homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. It can be resuspended in a suitable buffer for downstream applications.

Protocol 2: Co-Immunoprecipitation of the this compound Complex from Isolated Yeast Mitochondria

This protocol is a general guideline and may require optimization.

  • Mitochondrial Lysis:

    • Resuspend the isolated mitochondrial pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% digitonin, and protease/phosphatase inhibitors) at a protein concentration of approximately 1 mg/mL.[2][20]

    • Incubate on ice for 20-30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material. The supernatant is the mitochondrial lysate.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G agarose beads to the mitochondrial lysate and incubate with rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against this compound to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add fresh Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a reduced detergent concentration, e.g., 0.1% digitonin).

  • Elution:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and its suspected interacting partners.

Visualizations

Experimental_Workflow_for_Mim1_CoIP cluster_prep Sample Preparation cluster_lysis Cell Lysis & IP cluster_analysis Analysis YeastCulture Yeast Culture Growth Harvest Cell Harvest YeastCulture->Harvest MitoIsolation Mitochondria Isolation Harvest->MitoIsolation Lysis Mitochondrial Lysis (Digitonin Buffer) MitoIsolation->Lysis PreClear Pre-clearing with Beads Lysis->PreClear IP Immunoprecipitation (Anti-Mim1 Antibody) PreClear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Steps Capture->Wash Elution Elution Wash->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis Lysis_Troubleshooting_Logic cluster_lysis_options Lysis Condition Optimization cluster_handling_options Handling Optimization Start Start: Low this compound Complex Yield CheckMito Check Mitochondria Isolation Efficiency Start->CheckMito CheckLysis Evaluate Lysis Conditions Start->CheckLysis CheckHandling Assess Sample Handling Start->CheckHandling Detergent Optimize Detergent (e.g., lower concentration, switch to digitonin) CheckLysis->Detergent Salt Optimize Salt Concentration CheckLysis->Salt Inhibitors Ensure Protease/Phosphatase Inhibitors are Fresh CheckLysis->Inhibitors Mechanical Use Gentler Homogenization CheckHandling->Mechanical Temperature Maintain 4°C Throughout CheckHandling->Temperature Solution Improved this compound Complex Yield Detergent->Solution Salt->Solution Inhibitors->Solution Mechanical->Solution Temperature->Solution

References

Technical Support Center: Purifying Mim1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of purified Mim1 protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of this compound protein, particularly when expressed as a Maltose-Binding Protein (MBP) fusion in E. coli.

FAQ 1: Why is the overall yield of my purified MBP-Mim1 protein consistently low?

Low protein yield can stem from several factors, ranging from poor expression to inefficient purification. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Analyze Protein Expression Levels: Before proceeding to purification, verify the expression of MBP-Mim1.

    • Action: Run a small sample of your cell lysate on an SDS-PAGE gel.

    • Expected Outcome: A distinct band at the expected molecular weight of the MBP-Mim1 fusion protein.

    • If No Band is Visible: This indicates a problem with protein expression. Refer to the troubleshooting section on "Low or No Protein Expression."

  • Assess Protein Solubility: A significant portion of the expressed protein may be insoluble, forming inclusion bodies.

    • Action: After cell lysis, centrifuge the lysate and analyze both the soluble (supernatant) and insoluble (pellet) fractions by SDS-PAGE.

    • Observation: If a prominent band for MBP-Mim1 is present in the pellet, your protein is largely insoluble.

    • Solution: Refer to the troubleshooting guide on "Improving Protein Solubility."

  • Evaluate Purification Efficiency: Issues can arise during the affinity chromatography step, leading to protein loss.

    • Action: Collect and analyze samples from each stage of the purification process: crude lysate, flow-through, wash fractions, and elution fractions.

    • Observation and Solution:

      • Protein in Flow-through: Indicates poor binding to the amylose resin. See the guide on "Optimizing Binding to Amylose Resin."

      • Protein in Wash Fractions: Suggests that the wash conditions are too stringent.

      • Little or No Protein in Elution: Points to inefficient elution. Refer to the section on "Improving Elution from Amylose Resin."

Low or No Protein Expression

Question: I don't see a band corresponding to MBP-Mim1 on my SDS-PAGE gel after induction. What could be the problem?

Several factors can lead to poor or no expression of the target protein.[1]

Potential Cause Recommended Solution
Toxicity of this compound to E. coli Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. Lower the inducer concentration (e.g., IPTG) to reduce the rate of protein synthesis.[2]
Codon Usage Mismatch The this compound gene from a eukaryote may contain codons that are rare in E. coli. Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, synthesize a codon-optimized version of the this compound gene for expression in E. coli.
Plasmid Integrity Issues Verify the integrity of your expression vector by restriction digest and sequencing to ensure the MBP-Mim1 coding sequence is in-frame and free of mutations.
Inefficient Induction Optimize the inducer concentration and the induction time and temperature. Perform a time-course experiment to determine the optimal induction period.
Improving Protein Solubility

Question: My MBP-Mim1 protein is mostly found in the insoluble pellet after cell lysis. How can I increase its solubility?

Membrane proteins like this compound are inherently hydrophobic and prone to aggregation when overexpressed in the cytoplasm of E. coli. The MBP tag is designed to enhance solubility, but further optimization is often necessary.[3][4]

Strategy Detailed Approach
Lower Expression Temperature After induction, reduce the culture temperature to 15-20°C and extend the induction time (e.g., 12-16 hours). Slower protein synthesis can promote proper folding.[2][3]
Optimize Lysis Buffer Include additives that can help stabilize the protein. Consider adding non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or NP-40), glycerol (5-10%), or arginine (50-100 mM) to the lysis buffer.
Use of Protease Inhibitors Protein degradation can contribute to insolubility. Add a protease inhibitor cocktail to the lysis buffer immediately before use to prevent proteolysis.[2]
Co-expression of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of the recombinant protein.
Optimizing Binding to Amylose Resin

Question: A large amount of my MBP-Mim1 protein is in the flow-through fraction during amylose affinity chromatography. How can I improve binding?

Inefficient binding to the amylose resin is a common issue that can significantly reduce yield.[5]

Potential Cause Recommended Solution
Inaccessible MBP Tag The this compound portion of the fusion protein may be sterically hindering the MBP tag from binding to the amylose. Consider engineering a longer, flexible linker between MBP and this compound.
Interference from Cellular Components E. coli lysates contain amylases that can degrade the amylose resin.[5] To suppress the expression of endogenous amylases, supplement the growth medium with 0.2% glucose.[5]
Suboptimal Buffer Conditions Ensure the pH of the binding buffer is appropriate (typically pH 7.4-8.0).[3] High concentrations of certain detergents can also interfere with binding.[5]
Column Overloading The amount of MBP-Mim1 in the lysate may exceed the binding capacity of the amylose resin. Use a larger column volume or perform multiple smaller purification runs. The typical binding capacity of amylose resin is around 3 mg of protein per milliliter of resin.[3]
Slow Binding Kinetics Reduce the flow rate during sample application to allow more time for the fusion protein to bind to the resin.
Improving Elution from Amylose Resin

Question: I am getting a very low concentration of protein in my elution fractions, even though I suspect more protein is bound to the column. How can I improve elution?

Efficiently eluting the bound protein is the final critical step for a high yield.

Potential Cause Recommended Solution
Insufficient Maltose Concentration The standard 10 mM maltose in the elution buffer may not be sufficient to compete with the binding of MBP-Mim1 to the resin.[3] Increase the maltose concentration to 20-50 mM.
Hydrophobic Interactions The hydrophobic nature of this compound may cause non-specific interactions with the resin. Try adding a mild non-ionic detergent (e.g., 0.01-0.1% Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl) in the elution buffer to disrupt these interactions.[6]
Slow Dissociation Kinetics After applying the elution buffer, pause the flow for 5-10 minutes to allow the maltose to equilibrate and compete for binding.[7] Elute at a slower flow rate.
Protein Precipitation on the Column The protein may be precipitating on the column upon elution due to high concentration or buffer conditions. Elute into fractions containing a stabilizing agent like glycerol or arginine.

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Test
  • Inoculate a 5 mL culture of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the MBP-Mim1 expression plasmid.

  • Grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 50 mL of fresh LB medium (with antibiotic and 0.2% glucose) to an OD600 of 0.1.

  • Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Remove a 1 mL "uninduced" sample.

  • Induce the culture with IPTG (e.g., 0.1-1.0 mM).

  • Incubate the culture for 4-16 hours at a reduced temperature (e.g., 18°C).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Collect the supernatant (soluble fraction) and resuspend the pellet in an equal volume of lysis buffer (insoluble fraction).

  • Analyze the uninduced sample, total lysate, soluble fraction, and insoluble fraction by SDS-PAGE.

Protocol 2: Amylose Affinity Chromatography
  • Equilibrate the amylose resin column with 5-10 column volumes of binding buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA).[3]

  • Load the clarified cell lysate (soluble fraction from Protocol 1) onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min).

  • Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.

  • Elute the bound MBP-Mim1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 10-50 mM maltose).[3]

  • Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.

  • Pool the fractions with the highest concentration of purified protein.

Visualizations

Troubleshooting_Workflow start Start: Low Purified this compound Yield expression_check Analyze Protein Expression (SDS-PAGE) start->expression_check solubility_check Assess Protein Solubility (Soluble vs. Insoluble Fractions) expression_check->solubility_check Band Present no_expression Problem: No/Low Expression expression_check->no_expression No Band binding_check Evaluate Binding to Amylose Resin (Analyze Flow-through) solubility_check->binding_check Band in Supernatant insoluble Problem: Protein is Insoluble solubility_check->insoluble Band in Pellet elution_check Check Elution Efficiency (Analyze Elution Fractions) binding_check->elution_check No Protein in Flow-through no_binding Problem: Poor Binding binding_check->no_binding Protein in Flow-through poor_elution Problem: Inefficient Elution elution_check->poor_elution Low Protein in Eluate optimize_expression Solution: Optimize Expression Conditions (Temp, Inducer, Codons) no_expression->optimize_expression optimize_solubility Solution: Improve Solubility (Lower Temp, Buffer Additives) insoluble->optimize_solubility optimize_binding Solution: Enhance Binding (Add Glucose, Slower Flow Rate) no_binding->optimize_binding optimize_elution Solution: Improve Elution (Increase Maltose, Pause Flow) poor_elution->optimize_elution

Caption: Troubleshooting workflow for low this compound protein yield.

Purification_Workflow start E. coli Culture with MBP-Mim1 Plasmid induction Induce Protein Expression (IPTG) start->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarify Lysate by Centrifugation lysis->clarification chromatography Amylose Affinity Chromatography clarification->chromatography binding Load Lysate (Binding) chromatography->binding wash Wash with Binding Buffer binding->wash elution Elute with Maltose Buffer wash->elution analysis Analyze Fractions (SDS-PAGE) elution->analysis end Purified MBP-Mim1 analysis->end

Caption: MBP-Mim1 purification workflow.

References

Technical Support Center: Stabilizing Mim1 in Cellular Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the Mim1 protein in cell extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its degradation a concern during experiments?

A: this compound is a crucial protein located in the outer membrane of mitochondria in yeast (Saccharomyces cerevisiae). It plays a vital role in the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is essential for importing proteins into the mitochondria. Degradation of this compound in cell extracts can lead to inaccurate experimental results, particularly in studies involving mitochondrial protein import, complex assembly, and co-immunoprecipitation.

Q2: What are the primary causes of this compound degradation in cell extracts?

A: The degradation of this compound, like many other proteins, is primarily caused by the release of endogenous proteases from cellular compartments, such as vacuoles, during cell lysis. Once the cell's structural integrity is compromised, these proteases can access and cleave susceptible proteins like this compound. Mitochondrial outer membrane proteins can also be targeted by the ubiquitin-proteasome system as part of the cell's quality control mechanisms, known as Mitochondria-Associated Degradation (MAD).[1][2][3][4]

Q3: How can I minimize protease activity during cell extraction?

A: There are several key strategies to minimize protease activity:

  • Work quickly and at low temperatures: Perform all extraction steps on ice or at 4°C to reduce the activity of most proteases.[5]

  • Use protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer immediately before use.[6][7][8]

  • Maintain optimal pH: Use a well-buffered lysis solution to maintain a stable pH, as protease activity is often pH-dependent.

Q4: Which type of lysis buffer is recommended for preserving this compound?

A: For studies requiring the preservation of protein-protein interactions, such as co-immunoprecipitation, a milder lysis buffer like RIPA buffer without ionic detergents (e.g., SDS) is recommended. However, for general analysis by SDS-PAGE and Western blotting, a stronger lysis buffer containing SDS can be used to ensure complete cell lysis and protein solubilization. The choice of buffer should be optimized for your specific downstream application.

Q5: Are there specific protease inhibitor cocktails recommended for yeast?

A: Yes, several commercially available protease inhibitor cocktails are specifically formulated for use with yeast and fungal extracts.[6] These cocktails typically contain a mixture of inhibitors targeting a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases, which are prevalent in yeast.[6]

Troubleshooting Guide

Problem: I am observing significant degradation of this compound in my Western blots.

Possible Cause Suggested Solution
Insufficient Protease Inhibition Add a broad-spectrum protease inhibitor cocktail specifically designed for yeast to your lysis buffer immediately before use. For persistent degradation, consider increasing the concentration of the inhibitor cocktail.
Suboptimal Lysis Buffer Ensure your lysis buffer is appropriate for your cell type and downstream application. For membrane proteins like this compound, buffers containing mild detergents (e.g., Triton X-100, digitonin) can improve solubilization while maintaining integrity.
Cell Lysis is Too Harsh Mechanical disruption methods like vigorous vortexing with glass beads can generate heat. Ensure samples are kept cold during this process. Consider optimizing the bead beating time to be just sufficient for lysis.
Sample Handling Minimize the time between cell harvesting, lysis, and analysis. Avoid repeated freeze-thaw cycles of your cell extracts, as this can lead to protein degradation.[9]
Activation of Degradation Pathways The ubiquitin-proteasome system can target mitochondrial outer membrane proteins. While specific inhibitors for this pathway are not typically included in standard cocktails, ensuring rapid and efficient lysis can minimize the time for these cellular processes to act on your protein of interest.

Quantitative Data Summary

For researchers preparing their own protease inhibitor cocktails, the following table provides recommended working concentrations for common inhibitors used in yeast protein extraction.

Protease InhibitorTarget Protease ClassTypical Stock ConcentrationRecommended Working ConcentrationSolvent
PMSF Serine Proteases100 mM1 mMIsopropanol or Ethanol
Aprotinin Serine Proteases10 mg/mL1-2 µg/mLWater
Leupeptin Serine and Cysteine Proteases10 mg/mL1-2 µg/mLWater
Pepstatin A Aspartic Proteases1 mg/mL1 µg/mLEthanol or Methanol
EDTA Metalloproteases0.5 M1-5 mMWater
E-64 Cysteine Proteases10 mM1-10 µMWater or DMSO

Experimental Protocols

Protocol 1: Whole-Cell Protein Extraction from Saccharomyces cerevisiae

This protocol is suitable for routine analysis of this compound by Western blotting.

Materials:

  • Yeast cell culture

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA

  • Protease Inhibitor Cocktail (for yeast)

  • Acid-washed glass beads (0.5 mm diameter)

  • Microcentrifuge tubes

  • Chilled microcentrifuge

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water.

  • Resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

  • Add an equal volume of acid-washed glass beads to the cell suspension.

  • Vortex vigorously for 30-second intervals, with 30-second cooling periods on ice in between, for a total of 5-8 cycles.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (whole-cell extract) to a new pre-chilled tube.

  • Determine the protein concentration and store the extract at -80°C.

Protocol 2: Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is for enriching this compound by isolating the mitochondrial fraction.

Materials:

  • Yeast cell culture grown in a non-fermentable carbon source (e.g., lactate or glycerol)

  • DTT Buffer: 0.1 M Tris-SO4 pH 9.4, 10 mM DTT

  • Spheroplasting Buffer: 1.2 M Sorbitol, 20 mM KPi pH 7.4

  • Zymolyase (20T)

  • Homogenization Buffer: 0.6 M Mannitol, 20 mM HEPES-KOH pH 7.4, supplemented with protease inhibitor cocktail

  • Dounce homogenizer

  • Chilled centrifuges

Procedure:

  • Harvest yeast cells and wash as described in Protocol 1.

  • Resuspend the cell pellet in DTT Buffer and incubate for 15 minutes at 30°C to reduce disulfide bonds in the cell wall.

  • Pellet the cells and resuspend in Spheroplasting Buffer.

  • Add Zymolyase and incubate at 30°C for 30-60 minutes to digest the cell wall. Monitor spheroplast formation microscopically.

  • Gently pellet the spheroplasts at 1,500 x g for 5 minutes at 4°C.

  • Wash the spheroplasts once with Spheroplasting Buffer.

  • Resuspend the spheroplasts in ice-cold Homogenization Buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet unbroken cells and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.

Visualizations

Mim1_Degradation_Pathway cluster_cell Yeast Cell cluster_mito Mitochondrion cluster_vacuole Vacuole This compound This compound TOM_Complex TOM Complex This compound->TOM_Complex Assembly UPS Ubiquitin-Proteasome System (UPS) This compound->UPS MAD Pathway (Quality Control) Proteases Proteases Proteases->this compound Degradation Degraded_this compound Degraded this compound Proteases->Degraded_this compound UPS->Degraded_this compound Cell_Lysis Cell Lysis Cell_Lysis->Proteases Release

Caption: Overview of potential this compound degradation pathways in yeast cell extracts.

Experimental_Workflow start Start: Yeast Cell Culture harvest 1. Cell Harvesting (Centrifugation) start->harvest lysis 2. Cell Lysis (Mechanical/Enzymatic) harvest->lysis inhibitors Add Protease Inhibitors lysis->inhibitors clarify 3. Clarification (Centrifugation) lysis->clarify inhibitors->lysis extract 4. Collect Supernatant (Cell Extract) clarify->extract analysis 5. Downstream Analysis (e.g., Western Blot) extract->analysis end End: Stable this compound analysis->end

Caption: Experimental workflow for obtaining stable this compound in cell extracts.

References

Technical Support Center: Optimizing In Vitro Mitochondrial Import Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro mitochondrial import assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an in vitro mitochondrial import reaction?

A1: A typical in vitro mitochondrial import reaction consists of isolated mitochondria, a precursor protein (often radiolabeled or fluorescently tagged), and an import buffer containing an energy source. The key components for successful import are functionally intact mitochondria, a properly folded precursor protein with a mitochondrial targeting signal, and the presence of ATP and a membrane potential across the inner mitochondrial membrane.

Q2: How can I confirm that my isolated mitochondria are import-competent?

A2: The integrity and functionality of isolated mitochondria are crucial for a successful import assay. You can assess mitochondrial quality by:

  • Assessing Outer Membrane Integrity: This can be checked using a cytochrome c release assay. Damaged outer membranes will release cytochrome c.[1]

  • Measuring Membrane Potential (Δψ): A membrane potential is essential for the import of many proteins.[2][3] This can be measured using potential-sensitive dyes like JC-1 or TMRM.

  • Testing Respiration: The oxygen consumption rate, measured with an oxygraph, can indicate the functional state of the respiratory chain, which is linked to the generation of the membrane potential.[1]

Q3: What are the differences between using radiolabeled and fluorescently labeled precursor proteins?

A3: Both methods are used to track the import of precursor proteins into mitochondria.

  • Radiolabeled Precursors (e.g., 35S-methionine): This is a highly sensitive and traditional method.[3][4] However, it requires special handling and safety precautions for radioactivity.[3]

  • Fluorescently Labeled Precursors: This is a safer and more recent alternative that allows for quantitative analysis with picomole resolution and is adaptable to high-throughput screening formats.[3][5]

Q4: Why is a membrane potential necessary for mitochondrial protein import?

A4: The electrochemical potential across the inner mitochondrial membrane, specifically the membrane potential (Δψ), is a primary energy source for the translocation of precursor proteins.[2][6] The positively charged presequences of many mitochondrial precursor proteins are driven across the inner membrane by the electrophoretic effect of the membrane potential.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low import efficiency 1. Inactive Mitochondria: Mitochondria may have lost their membrane potential or have damaged outer membranes.1. Assess Mitochondrial Integrity: Check membrane potential and outer membrane integrity as described in the FAQs. Use freshly isolated mitochondria for each experiment.[4]
2. Inefficient Precursor Protein Synthesis/Labeling: The in vitro transcription/translation reaction may have failed, or the labeling efficiency is low.2. Verify Precursor Quality: Run an aliquot of your translation reaction on an SDS-PAGE gel and perform autoradiography or fluorescence imaging to confirm the presence and correct size of your labeled precursor protein.[4]
3. Precursor Protein Aggregation: The precursor protein may be misfolded or aggregated, preventing its import.3. Maintain Unfolded State: Ensure the presence of cytosolic chaperones (like Hsp70 and Hsp90) in the reticulocyte lysate, which help keep the precursor in an import-competent, unfolded state.[6][8] Consider denaturing the precursor with urea before the import reaction.[2]
4. Absence of Essential Import Factors: The import reaction may be lacking ATP or other necessary co-factors.4. Supplement the Reaction: Ensure the import buffer is supplemented with ATP and a regenerating system (e.g., creatine phosphate and creatine kinase). Also, include respiratory substrates like succinate or malate/glutamate to maintain the membrane potential.
Precursor protein is degraded 1. Protease Contamination: The mitochondrial preparation or the precursor lysate may be contaminated with proteases.1. Add Protease Inhibitors: Include a protease inhibitor cocktail (e.g., PMSF) during mitochondria isolation and in the import buffer.[4]
Imported protein appears at an incorrect size 1. Inefficient Processing: The mitochondrial processing peptidase (MPP) may not be cleaving the presequence.[3]1. Check for Intermediate Forms: The appearance of a larger band may represent the unprocessed precursor. Ensure the mitochondria are fully functional, as processing is an intra-mitochondrial event.
2. Protein Modification: The protein may be undergoing other post-translational modifications within the mitochondria.2. Further Analysis: Use techniques like mass spectrometry to identify the nature of the modification.
"Clogging" of the import machinery 1. Mutant Precursor Protein: Certain mutations in the precursor protein can cause it to get stuck in the import channel, blocking the import of other proteins.[8][9][10]1. Analyze Import Kinetics: Perform a time-course experiment to see if the import rate decreases over time. Use blue native PAGE (BN-PAGE) to analyze the formation of stalled import intermediates.[8][9]
2. High Precursor Concentration: An excess of precursor protein can saturate and "clog" the import machinery.[3]2. Titrate Precursor Concentration: Perform the import assay with varying concentrations of the precursor protein to find the optimal range.

Experimental Protocols

Key Experimental Workflow for In Vitro Mitochondrial Import

This workflow outlines the main steps for a standard in vitro mitochondrial import assay using a radiolabeled precursor protein.

G cluster_prep Preparation cluster_import Import Reaction cluster_analysis Analysis cluster_controls Controls Mito_Isolation Isolate Mitochondria from cells/tissues Incubation Incubate Mitochondria with Precursor Protein (e.g., 30°C) Mito_Isolation->Incubation Precursor_Synth Synthesize Radiolabeled Precursor Protein (In Vitro Transcription/Translation) Precursor_Synth->Incubation Time_Points Take samples at different time points Incubation->Time_Points Protease_Treatment Treat with Proteinase K to remove non-imported precursor Time_Points->Protease_Treatment Mito_Reisolation Re-isolate Mitochondria Protease_Treatment->Mito_Reisolation SDS_PAGE SDS-PAGE Mito_Reisolation->SDS_PAGE Autoradiography Autoradiography & Quantification SDS_PAGE->Autoradiography No_Mito No Mitochondria No_Mito->Incubation Negative Control No_Energy Deplete Membrane Potential (e.g., with CCCP) No_Energy->Incubation Specificity Control

Caption: Workflow for a typical in vitro mitochondrial import assay.

Detailed Methodologies

1. Isolation of Mitochondria

Mitochondria can be isolated from various sources, including cultured cells and animal tissues, through differential centrifugation.[1][8]

  • Homogenization: Cells or tissues are first homogenized in an ice-cold isolation buffer to break the plasma membrane while keeping the mitochondria intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria.

  • Washing: The mitochondrial pellet is washed to remove contaminants.

  • Quantification: The protein concentration of the isolated mitochondria is determined using a standard protein assay (e.g., Bradford).

2. In Vitro Synthesis of Precursor Proteins

Precursor proteins are typically synthesized in a cell-free system, such as a rabbit reticulocyte lysate, coupled with in vitro transcription and translation.[9][11]

  • Template: A plasmid DNA containing the gene of interest under a suitable promoter (e.g., SP6 or T7) is used as a template.

  • Transcription/Translation: The plasmid is added to the reticulocyte lysate mix, which contains all the necessary components for transcription and translation, including RNA polymerase, amino acids, and tRNAs.

  • Labeling: For radiolabeling, 35S-methionine is included in the reaction mix.[4] For fluorescence labeling, a fluorescently tagged amino acid or a pre-labeled protein can be used.[5]

3. The Import Reaction

  • Reaction Setup: Isolated mitochondria (typically 20-50 µg) are incubated with the labeled precursor protein in an import buffer.

  • Import Buffer Composition: The buffer typically contains salts, a buffering agent (e.g., HEPES), and an energy source (ATP, an ATP-regenerating system, and respiratory substrates).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25-37°C) for various time points (e.g., 0, 5, 15, 30 minutes) to follow the kinetics of import.[4]

  • Stopping the Reaction: The import is stopped by placing the samples on ice and, in some cases, by adding an uncoupler to dissipate the membrane potential.[4]

4. Post-Import Analysis

  • Protease Protection: To distinguish between imported and non-imported proteins, the samples are treated with a protease, such as proteinase K.[4] Proteins that have been successfully imported into the mitochondria are protected from protease digestion.

  • Mitochondrial Re-isolation: After protease treatment, the mitochondria are re-isolated by centrifugation to separate them from the digested, non-imported proteins.[4]

  • Analysis by SDS-PAGE and Detection: The mitochondrial pellets are lysed, and the proteins are separated by SDS-PAGE. The imported protein is then detected by autoradiography (for radiolabeled proteins) or fluorescence imaging.[3]

Mitochondrial Protein Import Pathways

The vast majority of mitochondrial proteins are synthesized in the cytosol and imported into the organelle via specific pathways that direct them to one of the four mitochondrial sub-compartments: the outer membrane, the inner membrane, the intermembrane space, and the matrix.[7]

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_om Outer Membrane cluster_ims Intermembrane Space cluster_im Inner Membrane cluster_matrix Matrix Precursor Precursor Protein TOM TOM Complex Precursor->TOM IMS_Protein IMS Protein TOM->IMS_Protein MIA Pathway TIM22 TIM22 Complex TOM->TIM22 Carrier Pathway TIM23 TIM23 Complex TOM->TIM23 Presequence Pathway IM_Protein Inner Membrane Protein TIM22->IM_Protein TIM23->IM_Protein Stop-transfer Matrix_Protein Matrix Protein TIM23->Matrix_Protein

Caption: Major mitochondrial protein import pathways.

References

Mim1/MTSS1 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and detailed protocols for researchers experiencing low or no signal when performing western blots for Mim1 (Missing in Metastasis 1), also known as MTSS1 (Metastasis Suppressor 1).

Frequently Asked Questions (FAQs)

Section 1: No or Very Faint Signal

Q1: Why am I getting no signal or a very faint band for this compound/MTSS1?

A weak or absent signal for this compound/MTSS1 can stem from several factors, often related to the protein's low abundance in certain cell types or suboptimal protocol steps.[1] Key areas to investigate include protein expression levels in your sample, sample preparation and loading, transfer efficiency, and antibody/detection reagents.[2]

Q2: How can I confirm if my target protein is present in my sample?

The expression of this compound/MTSS1 can be low or absent in certain cell lines.[3] For example, U-2 OS and HeLa cells are reported to be negative for MTSS1 expression, making them useful negative controls.[4] It is critical to include a positive control, which can be a lysate from a cell line or tissue known to express the protein, or a recombinant protein.[2] Tissues such as the spleen, testis, and colon are known to express MTSS1.[5]

Q3: My positive control is not working. What could be the issue?

If the positive control fails, the issue likely lies with the western blot procedure itself rather than the experimental sample. The primary antibody may have lost activity, or there could be a problem with the secondary antibody or the detection substrate.[2] It is also important to ensure that protease and phosphatase inhibitors are included during sample preparation to prevent protein degradation.[1][6]

Section 2: Sample Preparation & Electrophoresis

Q4: How much protein lysate should I load to detect this compound/MTSS1?

For low-abundance proteins like this compound/MTSS1, a higher protein load is often necessary. It is recommended to load between 50-100 μg of total protein per lane.[1] If the signal is still weak, consider enriching for your target protein through immunoprecipitation or cellular fractionation before loading.[2][7]

Q5: Which lysis buffer is best for extracting this compound/MTSS1?

This compound/MTSS1 is a cytoskeletal-remodeling protein that interacts with the actin cytoskeleton.[4][8] To ensure complete extraction, a strong lysis buffer such as RIPA buffer, which contains ionic detergents like SDS, is recommended to fully solubilize cytoskeletal-associated proteins.[9][10] Always supplement the lysis buffer with a fresh protease inhibitor cocktail.[6]

Q6: What type of gel should I use for this compound/MTSS1?

This compound/MTSS1 has a predicted molecular weight of about 82 kDa but can migrate at 95-105 kDa in SDS-PAGE.[4][11] A Tris-glycine or Bis-Tris gel with a percentage that provides good resolution for high molecular weight proteins (e.g., 8% or a 4-12% gradient gel) is recommended.[6]

Section 3: Protein Transfer

Q7: What is the best membrane and transfer method for a large protein like this compound/MTSS1?

For detecting low-abundance proteins and for larger proteins (>70 kDa), PVDF membranes are recommended over nitrocellulose due to their higher protein binding capacity and durability.[9][10][12] A wet transfer is often more efficient than semi-dry transfer for large proteins.[7] Ensure the transfer time is optimized; longer transfer times are typically required for larger proteins.[10][12] You can confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[1]

Section 4: Antibody Incubation & Detection

Q8: My signal is still weak. How can I optimize my antibody incubations?

  • Primary Antibody: Increase the primary antibody concentration or extend the incubation time, for example, by incubating overnight at 4°C. Ensure the antibody has not expired and has been stored correctly.

  • Blocking: Over-blocking can sometimes mask the epitope. Try reducing the concentration of the blocking agent (e.g., from 5% to 3% non-fat milk) or shortening the blocking time.[1][12]

  • Washing: While necessary, excessive washing can reduce the signal. Ensure your wash steps are not too long or stringent.[2]

  • Secondary Antibody & Detection: Use a fresh, high-quality secondary antibody. For low-abundance targets, a chemiluminescent detection system (ECL) is generally more sensitive than fluorescent or colorimetric methods.[9][12] Use a high-sensitivity ECL substrate and optimize the exposure time; a faint band may become visible with a longer exposure.[2][13]

Data & Recommendations

Table 1: Troubleshooting Quick Guide for Low this compound/MTSS1 Signal
Problem Potential Cause Recommended Solution
No Signal (Including Positive Control) Inactive antibody or substrateUse fresh antibody dilutions and new ECL substrate. Test antibody with a dot blot.[2]
Inefficient protein transferUse a PVDF membrane. Optimize for wet transfer, potentially overnight at a lower voltage for large proteins.[12] Stain with Ponceau S to verify.[1]
Incorrect secondary antibodyEnsure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit).
Faint Signal Low protein abundance in sampleIncrease total protein load to 50-100 µ g/lane .[1] Consider immunoprecipitation to enrich the target.[2]
Suboptimal antibody concentrationIncrease primary antibody concentration or incubate overnight at 4°C. Use a recommended starting dilution (see Table 3).
Insufficient detection sensitivityUse a high-sensitivity ECL substrate. Increase exposure time during imaging.[9][13]
Epitope masking by blocking bufferReduce the concentration of milk or BSA in the blocking buffer or reduce blocking time.[10][12]
Table 2: Recommended Controls and Protein Loading for this compound/MTSS1
Control / Parameter Recommendation Rationale / Source
Positive Control Cell Lysates Prostate cancer cell lines (e.g., DU-145), tissues like human testis or colon.[14]These cells/tissues have been shown to express moderate to high levels of MTSS1.
Negative Control Cell Lysates U-2 OS, HeLa.[4]These cell lines have been validated as negative for MTSS1 expression.[4]
Total Protein Load 50 - 100 µg per lane.Necessary to detect low-abundance proteins.[1]
Table 3: Example this compound/MTSS1 Antibody Conditions

Note: Always consult the manufacturer's datasheet for the specific antibody you are using. Conditions may require optimization.

Antibody Example Host Application Recommended Starting Dilution Reference
MTSS1 (D2H4L) XP® Rabbit mAbRabbitWestern Blot1:1000[4]
MTSS1 Antibody (NBP2-24716)RabbitWestern Blot1 - 4 µg/ml
Anti-MTSS1 Antibody (A04325)RabbitWestern BlotVaries (check datasheet)[5]

Diagrams & Workflows

Troubleshooting Workflow for Low this compound/MTSS1 Signal

G start Low or No this compound Signal check_controls Are Positive/Negative Controls Working? start->check_controls antigen_issue Problem: Antigen check_controls->antigen_issue No (Positive control failed) ab_issue Problem: Immunodetection check_controls->ab_issue Yes (Positive control OK, sample band weak) antigen_sol1 Solution: Increase Protein Load (50-100 µg) antigen_issue->antigen_sol1 antigen_sol2 Solution: Use RIPA Buffer + Protease Inhibitors antigen_issue->antigen_sol2 antigen_sol3 Solution: Confirm Expression in Sample antigen_issue->antigen_sol3 transfer_issue Problem: Transfer antigen_sol3->transfer_issue Expression Confirmed transfer_sol1 Solution: Use PVDF Membrane transfer_issue->transfer_sol1 transfer_sol2 Solution: Optimize Wet Transfer (Longer time for >80 kDa) transfer_issue->transfer_sol2 transfer_sol3 Solution: Check Transfer with Ponceau S Stain transfer_issue->transfer_sol3 transfer_sol3->ab_issue Transfer OK ab_sol1 Solution: Increase Primary Ab Conc. or Incubate O/N at 4°C ab_issue->ab_sol1 ab_sol2 Solution: Use High-Sensitivity ECL Substrate ab_issue->ab_sol2 ab_sol3 Solution: Reduce Blocking Time/ Concentration ab_issue->ab_sol3

Caption: A flowchart for systematically troubleshooting low western blot signals for this compound/MTSS1.

Simplified this compound/MTSS1 Signaling Role

G rac Rac GTPase mtss1 This compound / MTSS1 (Scaffold Protein) rac->mtss1 Binds & Activates actin G-Actin mtss1->actin Binds via WH2 Domain actin_poly Actin Polymerization mtss1->actin_poly Promotes actin->actin_poly cytoskeleton Cytoskeletal Remodeling actin_poly->cytoskeleton motility Changes in Cell Motility & Filopodia Formation cytoskeleton->motility

Caption: this compound/MTSS1 acts as a scaffold, linking Rac GTPase signaling to actin dynamics.

Detailed Experimental Protocol

This protocol is optimized for the detection of this compound/MTSS1 from cultured mammalian cells.

1. Cell Lysis and Protein Extraction a. Wash cell monolayer with ice-cold PBS. Aspirate PBS completely. b. Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail (e.g., PMSF, leupeptin) to the plate. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube. g. Determine protein concentration using a BCA or Bradford assay.

2. Sample Preparation and SDS-PAGE a. Dilute protein samples to the desired concentration (aim to load 50-100 µg) with RIPA buffer. b. Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes. c. Load 50-100 µg of protein per well into an 8% or 4-12% Tris-glycine polyacrylamide gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer a. Pre-soak a 0.45 µm PVDF membrane in methanol for 30 seconds, followed by distilled water and then ice-cold transfer buffer.[12] b. Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[7] c. Perform a wet transfer in a tank system. For a large protein like this compound/MTSS1 (~95 kDa), transfer at 100V for 90-120 minutes or at 30V overnight at 4°C. d. After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). e. (Optional) Stain the membrane with Ponceau S for 1-2 minutes to visualize protein bands and confirm transfer efficiency.[1] Destain with TBST or water.

4. Immunoblotting a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Some antibody datasheets specify BSA over milk.[15] b. Dilute the primary this compound/MTSS1 antibody in blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).[4] c. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer. f. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection a. Prepare a high-sensitivity ECL (enhanced chemiluminescence) working solution according to the manufacturer's instructions.[9] b. Incubate the membrane in the ECL solution for 1-5 minutes. Do not let the membrane dry out. c. Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure and increase as needed to detect a faint signal.[13]

References

Technical Support Center: Refining Blue Native PAGE for High-Resolution Mim1 Complex Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing blue native polyacrylamide gel electrophoresis (BN-PAGE) to achieve high-resolution separation of Mim1 complexes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting a clear band for my this compound complex; instead, I see a smear. What could be the cause?

A1: Smearing of protein complexes in BN-PAGE can result from several factors:

  • Inappropriate Detergent Concentration: The detergent-to-protein ratio is critical. An excess of detergent can lead to the dissociation of the complex, while too little may result in aggregation. It is recommended to perform a titration to find the optimal concentration of your chosen detergent (e.g., digitonin or n-dodecyl-β-D-maltoside).[1]

  • High Salt Concentration: Excessive salt in your sample buffer can interfere with the binding of Coomassie G-250 to the protein complex, leading to poor migration and smearing. Consider dialyzing your sample to reduce the salt concentration.[2][3]

  • Protein Aggregation: Ensure complete solubilization of the mitochondrial membrane. Inadequate solubilization can cause proteins to aggregate and get stuck at the top of the gel.

Q2: My this compound antibody works well for standard SDS-PAGE Western blots, but I get a weak or no signal after BN-PAGE. Why is this happening and how can I fix it?

A2: This is a common issue as many antibodies are raised against denatured epitopes that may be inaccessible in the native protein complex. Here are several strategies to address this:

  • Antibody Selection: If possible, use an antibody that has been validated for BN-PAGE or is known to recognize a conformational epitope on this compound.

  • In-Gel Denaturation (for 2D-PAGE): For two-dimensional analysis, after running the first dimension (BN-PAGE), incubate the gel lane in SDS-containing buffer to denature the protein complexes before running the second dimension (SDS-PAGE).[4] This will present the denatured protein to the antibody.

  • Post-Transfer Denaturation: Some protocols suggest a brief denaturation of the proteins on the membrane after transfer. However, this can risk washing the protein off the membrane.[5]

  • Optimize Transfer Conditions: Ensure efficient transfer of the native complex. Using a PVDF membrane is often recommended over nitrocellulose for BN-PAGE Westerns. Including a low concentration of SDS (up to 0.05%) in the transfer buffer can aid in the transfer of hydrophobic proteins.[4]

Q3: I am having trouble resolving the this compound complex from other mitochondrial protein complexes of similar size. How can I improve the resolution?

A3: Achieving high resolution in the ~200 kDa range where the this compound complex migrates requires careful optimization of the gel matrix.

  • Use a Gradient Gel: A gradient gel provides a continuous range of pore sizes, which is superior for separating a wide range of complex sizes. For a complex around 200 kDa, a 4-16% or similar gradient is often effective.[6]

  • Adjust Acrylamide Concentration: If using a non-gradient gel, you may need to test different acrylamide percentages to find the one that best resolves your complex of interest.[7]

  • Optimize Running Conditions: Running the gel at a lower voltage for a longer period, and ensuring the apparatus is adequately cooled, can improve band sharpness.

Q4: Should I use digitonin or n-dodecyl-β-D-maltoside (DDM) to solubilize my mitochondrial membranes for this compound complex analysis?

A4: The choice of detergent is critical for preserving the integrity of the protein complex.

  • Digitonin: This is a mild, non-ionic detergent that is well-suited for preserving the native structure of mitochondrial supercomplexes and is often used for outer membrane protein extraction.[1][8][9]

  • n-dodecyl-β-D-maltoside (DDM): DDM is also a gentle non-ionic detergent widely used for solubilizing membrane proteins.[10]

  • Recommendation: For initial experiments, digitonin is a good starting point due to its reputation for maintaining the integrity of mitochondrial protein complexes. However, the optimal detergent should be determined empirically for your specific experimental conditions.

Data Presentation: Detergent and Gel Optimization

Table 1: Comparison of Commonly Used Detergents for Mitochondrial Membrane Protein Solubilization

DetergentTypeTypical Working ConcentrationAdvantagesDisadvantages
DigitoninNon-ionic, Steroidal1-2% (w/v) or a detergent-to-protein ratio of 4-8 g/g[11][12]Mild, preserves large supercomplexesCan be harsh on some single complexes, batch-to-batch variability[13]
n-dodecyl-β-D-maltoside (DDM)Non-ionic, Maltoside-based0.5-1% (w/v)Gentle, effective for many membrane proteins[10]May dissociate some supercomplexes
Triton X-100Non-ionic0.5-1% (v/v)Readily available, effective solubilizerCan be harsher than digitonin or DDM, may disrupt some protein-protein interactions

Table 2: Recommended Acrylamide Gradient Gels for High-Resolution Separation of Protein Complexes

Complex Size RangeRecommended Acrylamide GradientStacking Gel PercentageNotes
100 - 500 kDa4-16%3-4%Ideal for resolving the this compound complex (~200 kDa) and observing its potential interactions with other proteins.
50 - 1,000 kDa3-12% or 6-13%[11]3-4%A good general-purpose gradient for analyzing a broader range of mitochondrial complexes.
> 1,000 kDa3-8% or Agarose Gels3%For analyzing very large supercomplexes.

Experimental Protocols

High-Resolution Blue Native PAGE for this compound Complex Analysis

This protocol is optimized for the analysis of the ~200 kDa this compound complex from isolated mitochondria.

1. Sample Preparation (Mitochondrial Solubilization)

  • Start with a pellet of isolated mitochondria.

  • Resuspend the mitochondrial pellet in ice-cold solubilization buffer (see buffer recipes below) to a final protein concentration of 1 mg/mL.

  • Incubate on ice for 20-30 minutes with gentle agitation.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.

  • Carefully transfer the supernatant to a new pre-chilled tube. This contains your solubilized mitochondrial protein complexes.

  • Just before loading, add Coomassie G-250 sample additive to the supernatant. The final concentration of G-250 should be approximately one-quarter of the detergent concentration.[11]

2. Gel Electrophoresis (First Dimension)

  • Use a precast or hand-cast 4-16% Bis-Tris gradient gel.

  • Load 20-50 µg of solubilized mitochondrial protein per lane.

  • Fill the inner (cathode) chamber with cold Cathode Buffer and the outer (anode) chamber with cold Anode Buffer.

  • Run the gel at 150 V for approximately 30 minutes, or until the sample has entered the resolving gel.

  • For enhanced resolution, you can replace the "dark blue" cathode buffer with a "light blue" cathode buffer (containing 1/10th the Coomassie G-250) for the remainder of the run.

  • Continue the electrophoresis at 250 V until the dye front reaches the bottom of the gel (approximately 1.5 - 2 hours). Keep the system cooled throughout the run.

3. Western Blotting

  • Equilibrate the gel in transfer buffer for 30 minutes at 4°C. For improved transfer, you can add 0.05% SDS to the transfer buffer.[4]

  • Transfer the proteins to a PVDF membrane at 100V for 1 hour or 30V overnight at 4°C.

  • After transfer, rinse the membrane with methanol to remove excess Coomassie dye.

  • Block the membrane for at least 3 hours (or overnight at 4°C) in 5% non-fat milk in TBST.

  • Incubate with your primary antibody against this compound (at the recommended dilution) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an ECL substrate and image.

Buffer Recipes:

  • Solubilization Buffer: 50 mM NaCl, 50 mM Bis-Tris pH 7.0, 10% glycerol, with 1% Digitonin (or DDM). Add protease inhibitors just before use.

  • Anode Buffer (1X): 50 mM Bis-Tris, pH 7.0.

  • Cathode Buffer (1X, "Dark Blue"): 50 mM Tricine, 15 mM Bis-Tris, pH 7.0, 0.02% Coomassie G-250.

  • Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol, (optional: 0.05% SDS).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_bnp Blue Native PAGE cluster_wb Western Blotting mito Isolate Mitochondria solubilize Solubilize with Digitonin mito->solubilize centrifuge Centrifuge to Clarify solubilize->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_dye Add Coomassie G-250 supernatant->add_dye load_gel Load on 4-16% Gradient Gel add_dye->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis transfer Transfer to PVDF Membrane electrophoresis->transfer block Block Membrane transfer->block primary_ab Incubate with anti-Mim1 block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect result High-Resolution this compound Complex detect->result

Caption: Workflow for high-resolution analysis of this compound complexes using BN-PAGE.

mim1_interactions This compound This compound MIM_Complex MIM Complex (~200 kDa) This compound->MIM_Complex forms Mim2 Mim2 Mim2->MIM_Complex forms OMM Outer Mitochondrial Membrane MIM_Complex->OMM inserts into TOM_Assembly TOM Complex Assembly MIM_Complex->TOM_Assembly required for Tom70 Tom70 (Receptor) Precursor α-helical Precursor (e.g., Ugo1, Tom20) Tom70->Precursor binds Precursor->MIM_Complex interacts with

References

Validation & Comparative

Validating Mim1 Protein-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular pathways and identifying potential therapeutic targets. The mitochondrial import protein 1 (Mim1) plays a crucial role in the biogenesis of mitochondrial outer membrane proteins, making its interactions a key area of study. This guide provides a comprehensive comparison of the Yeast Two-Hybrid (Y2H) system and its alternatives for validating this compound PPIs, supported by experimental data and detailed protocols.

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying binary protein-protein interactions in vivo. However, as a membrane protein, studying this compound's interactions requires careful consideration of the chosen methodology. This guide explores the utility of the traditional Y2H system, its membrane-adapted version (the Split-Ubiquitin System), and compares their performance with orthogonal validation methods such as Co-Immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET).

Comparative Analysis of Interaction Validation Methods

The selection of an appropriate method for validating protein-protein interactions depends on various factors, including the nature of the proteins, the desired level of quantification, and the experimental context. The following table summarizes the key characteristics of the Y2H system and its alternatives for studying this compound interactions.

Method Principle Type of Interaction Detected Quantification Advantages Limitations
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor through the interaction of two fusion proteins (bait and prey), leading to the activation of a reporter gene.Primarily binary, in vivo interactions.Semi-quantitative (e.g., growth on selective media) to quantitative (e.g., β-galactosidase or luciferase reporter assays).High-throughput screening capabilities, relatively low cost, detects transient and weak interactions.High rate of false positives and false negatives, interactions must occur in the nucleus, not suitable for proteins requiring specific post-translational modifications absent in yeast.
Split-Ubiquitin System Reconstitution of ubiquitin from its N- and C-terminal fragments (Nub and Cub) upon interaction of two membrane-bound fusion proteins. This leads to the cleavage and release of a transcription factor, activating a reporter gene.In vivo interactions of membrane proteins in their native environment.Semi-quantitative to quantitative, similar to Y2H.Ideal for membrane proteins like this compound, reduces false positives associated with nuclear localization.Can be more technically challenging to set up than standard Y2H.
Co-Immunoprecipitation (Co-IP) A specific antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins. The presence of prey proteins is then detected by Western blotting.In vivo or in vitro interactions within a protein complex.Semi-quantitative (band intensity on Western blot) to quantitative (with labeled antibodies or mass spectrometry).Detects interactions in a more native cellular context, can identify entire protein complexes.May not detect transient or weak interactions, can be prone to non-specific binding, antibody quality is critical.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two light-sensitive molecules (donor and acceptor fluorophores) when in close proximity. The efficiency of energy transfer is dependent on the distance between the fluorophores.Direct in vivo or in vitro interactions, provides spatial information.Highly quantitative, can determine binding affinities (Kd).Provides real-time and spatial information about interactions in living cells, high sensitivity.Requires fusion of proteins to fluorescent tags which may affect protein function, technically demanding, requires specialized equipment.

Experimental Data Summary

While direct quantitative Y2H data for this compound interactions is not extensively published, semi-quantitative data from Co-IP experiments have provided valuable insights into its interaction partners.

Bait Protein Prey Protein Method Observed Interaction Quantitative Readout (Relative) Reference
This compoundUgo1Co-ImmunoprecipitationDirect interactionCoprecipitation of ³⁵S-Ugo1 with anti-Mim1 was set to 100% in wild-type mitochondria.[1]
Tom70This compoundCo-ImmunoprecipitationDirect interactionA fraction of this compound was copurified with His-tagged Tom70.[1]
This compoundTom20Co-ImmunoprecipitationDirect interaction³⁵S-Tom20 was coprecipitated with anti-Mim1, and this was enhanced with this compound overexpression.[1]
This compoundTom40Co-ImmunoprecipitationNo direct interaction observedOnly background amounts of ³⁵S-Tom40 precursor were precipitated with anti-Mim1.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to design and execute their own validation studies.

Yeast Two-Hybrid (Y2H) Protocol for this compound Interactions

Since this compound is a membrane protein, the Split-Ubiquitin System is the recommended Y2H-based approach.

1. Vector Construction:

  • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pBT3-SUC) to create a fusion with the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).

  • Clone the coding sequences of potential interacting partners (e.g., TOM70, TOM20, MIM2) into a "prey" vector (e.g., pPR3-N) to create fusions with the N-terminal half of ubiquitin (NubG).

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51).

3. Interaction Selection:

  • Plate the transformed yeast on selective medium lacking leucine and tryptophan to select for the presence of both plasmids.

  • Replica-plate the colonies onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine, and containing Aureobasidin A. Growth on this medium indicates a positive interaction.

4. Quantitative Analysis (β-Galactosidase Assay):

  • Grow liquid cultures of yeast co-transformants from the initial selection plates.

  • Permeabilize the yeast cells using chloroform and SDS.

  • Add o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

  • Measure the production of o-nitrophenol by reading the absorbance at 420 nm over time.

  • Calculate β-galactosidase units to quantify the strength of the interaction.

Co-Immunoprecipitation (Co-IP) Protocol for this compound Interactions

1. Cell Lysis:

  • Harvest yeast cells expressing tagged versions of this compound (e.g., this compound-HA) and its potential interacting partners.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% digitonin) to preserve protein complexes.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the tag on this compound (e.g., anti-HA antibody) conjugated to magnetic beads.

  • Allow the antibody-bead complex to bind to this compound-HA and its interacting proteins.

3. Washing:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution:

  • Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific to the potential interacting proteins (e.g., anti-Tom70 antibody).

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantify the band intensities using densitometry to assess the relative amount of co-precipitated protein.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the signaling context of this compound.

Yeast_Two_Hybrid_Workflow cluster_yeast_cell Yeast Cell cluster_steps Workflow Bait Bait (this compound-Cub-TF) Prey Prey (Partner-NubG) Bait->Prey Interaction Reporter Reporter Gene Prey->Reporter TF Activation Product Selectable Product Reporter->Product Expression start Co-transform Yeast selection Select on Nutrient-deficient Media start->selection quantification Quantify Reporter (e.g., β-gal assay) selection->quantification

Caption: Workflow of the Split-Ubiquitin Yeast Two-Hybrid System.

Method_Comparison cluster_methods Methods cluster_outputs Primary Outputs PPI_Validation Protein-Protein Interaction Validation (this compound) Y2H Yeast Two-Hybrid (Split-Ubiquitin) PPI_Validation->Y2H CoIP Co-Immunoprecipitation PPI_Validation->CoIP FRET FRET PPI_Validation->FRET Y2H_out Interaction discovery, Semi-quantitative Y2H->Y2H_out CoIP_out Complex validation, Semi-quantitative CoIP->CoIP_out FRET_out Direct interaction, Quantitative, Spatial FRET->FRET_out

Caption: Comparison of methods for validating this compound protein-protein interactions.

References

comparing Mim1 function across different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mitochondrial import protein 1 (Mim1), a crucial component of the mitochondrial protein import machinery, across different fungal species. While extensively studied in the model organism Saccharomyces cerevisiae, this guide also synthesizes available data and highlights the putative roles of this compound homologs in pathogenic fungi, offering insights for future research and potential antifungal drug development.

Functional Overview of this compound

This compound is an integral protein of the outer mitochondrial membrane. It plays a pivotal role in the biogenesis of mitochondria by facilitating the import and assembly of other mitochondrial outer membrane proteins. In Saccharomyces cerevisiae, this compound is a central component of the Mitochondrial Import (MIM) complex. This complex is primarily responsible for the insertion of proteins with multiple α-helical transmembrane segments into the outer membrane. Furthermore, this compound is essential for the proper assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the main entry gate for the vast majority of mitochondrial proteins. Depletion of this compound leads to defects in the assembly of the TOM complex, resulting in the accumulation of unprocessed precursor proteins and compromised mitochondrial function.

Sequence analyses have revealed that this compound is highly conserved across a wide range of fungal species, suggesting a fundamental and conserved role in fungal mitochondrial biogenesis. Homologs of this compound have been identified in the filamentous fungus Neurospora crassa and the pathogenic yeast Candida albicans, indicating that the this compound-dependent import pathway is a common feature in the fungal kingdom.

Comparative Analysis of this compound Function

Direct comparative studies on the quantitative aspects of this compound function across different fungal species are limited. However, based on the high degree of sequence conservation and the fundamental nature of mitochondrial protein import, a conserved core function can be inferred. The following table summarizes the known and predicted functions of this compound and its homologs in selected fungal species.

FeatureSaccharomyces cerevisiae (Baker's Yeast)Neurospora crassa (Filamentous Fungus)Candida albicans (Pathogenic Yeast)Aspergillus fumigatus (Pathogenic Mold)
This compound Homolog This compound/Yol026c/Tom13NCU01101orf19.5507 (putative)Not explicitly identified, but homologs of other TOM components exist.
Subcellular Localization Mitochondrial Outer MembraneMitochondrial Outer MembranePredicted Mitochondrial Outer MembranePredicted Mitochondrial Outer Membrane
Known Function(s) - Component of the MIM complex.- Mediates import of multi-pass α-helical outer membrane proteins.- Essential for the assembly of the TOM complex.[1][2]- Required for the biogenesis of the TOM complex.[1]- Function not experimentally verified, but the presence of a homolog suggests a conserved role in mitochondrial protein import.- The machinery for mitochondrial protein import is essential for viability and virulence, but the specific role of a this compound homolog is uncharacterized.[3][4]
Phenotype of Deletion/Depletion - Growth defects, especially on non-fermentable carbon sources.- Accumulation of precursor forms of mitochondrial proteins.- Altered mitochondrial morphology.- Not detailed in available literature.- Not experimentally determined, but likely to impact mitochondrial function and potentially virulence, as mitochondrial integrity is crucial for pathogenicity.[5]- Not experimentally determined for a this compound homolog. However, disruption of mitochondrial protein import, in general, attenuates virulence.[3]

Signaling Pathways and Logical Relationships

The function of this compound is intricately linked to the overall process of mitochondrial protein import. The following diagram illustrates the central role of the MIM complex in the biogenesis of mitochondrial outer membrane proteins, a pathway that is well-established in Saccharomyces cerevisiae and serves as a model for other fungi.

MIM_Pathway cluster_cytosol Cytosol cluster_OM Outer Mitochondrial Membrane Precursor_Protein α-helical Outer Membrane Precursor Protein Tom70 Tom70 Precursor_Protein->Tom70 Recognition MIM_Complex MIM Complex (this compound/Mim2) Tom70->MIM_Complex Transfer Assembled_Protein Assembled Outer Membrane Protein MIM_Complex->Assembled_Protein Insertion and Assembly

Figure 1: Simplified workflow of the MIM-dependent protein import pathway.

Experimental Protocols

The study of this compound function relies on a set of specialized biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Mitochondrial Protein Import Assay

This assay is used to assess the efficiency of protein import into isolated mitochondria.

Methodology:

  • Isolation of Mitochondria:

    • Grow fungal cells to mid-log phase in appropriate media.

    • Harvest cells by centrifugation and wash with sterile water.

    • Spheroplast the cells using enzymes like zymolyase (for yeast) or lysing enzymes (for filamentous fungi).

    • Gently lyse the spheroplasts in a hypotonic buffer using a Dounce homogenizer.

    • Perform differential centrifugation to enrich for the mitochondrial fraction. Resuspend the final mitochondrial pellet in a suitable import buffer.

  • In Vitro Transcription and Translation of Precursor Proteins:

    • Clone the gene of interest (e.g., a known this compound substrate) into a vector containing a T7 or SP6 promoter.

    • Linearize the plasmid DNA.

    • Use an in vitro transcription/translation kit with radiolabeled amino acids (e.g., [³⁵S]-methionine) to synthesize the precursor protein.

  • Import Reaction:

    • Incubate the isolated mitochondria with the radiolabeled precursor protein at an appropriate temperature (e.g., 25°C or 30°C) for various time points.

    • Include control reactions, such as incubation on ice or in the presence of a membrane potential dissipating agent (e.g., CCCP), to demonstrate import dependency.

  • Protease Treatment and Analysis:

    • Stop the import reaction by placing the tubes on ice.

    • Treat the samples with a protease (e.g., Proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.

    • Inactivate the protease with a specific inhibitor (e.g., PMSF).

    • Re-isolate the mitochondria by centrifugation.

    • Lyse the mitochondria and analyze the proteins by SDS-PAGE and autoradiography to visualize the imported, protease-protected protein.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to analyze the assembly state of mitochondrial protein complexes, such as the TOM complex, in their native conformation.

Methodology:

  • Mitochondrial Solubilization:

    • Isolate mitochondria as described above.

    • Resuspend the mitochondrial pellet in a digitonin-containing lysis buffer to gently solubilize the membrane protein complexes. The digitonin-to-protein ratio is critical and may need optimization.

  • BN-PAGE:

    • Add Coomassie Brilliant Blue G-250 to the solubilized mitochondrial sample. The dye binds to the protein complexes, providing a negative charge for electrophoretic separation.

    • Load the samples onto a native polyacrylamide gradient gel.

    • Perform electrophoresis at a low temperature (e.g., 4°C) to maintain the integrity of the protein complexes.

  • Analysis:

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Perform immunoblotting using antibodies against specific subunits of the TOM complex (e.g., Tom40, Tom20) to visualize the assembled and partially assembled complexes.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to identify interaction partners of this compound, such as other components of the MIM complex or substrate proteins.

Methodology:

  • Cell Lysis:

    • Grow fungal cells expressing a tagged version of this compound (e.g., HA- or GFP-tagged).

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the tag on this compound.

    • Add protein A/G-conjugated beads to capture the antibody-antigen complexes.

    • Incubate to allow for the formation of the bead-antibody-Mim1-interactor complex.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of co-precipitated proteins.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow to investigate the function of a putative this compound homolog in a fungal species where its role is uncharacterized.

Experimental_Workflow Start Hypothesize Conserved This compound Function Gene_Deletion Generate this compound Homolog Deletion Mutant Start->Gene_Deletion Phenotypic_Analysis Phenotypic Analysis (Growth, Mitochondrial Morphology) Gene_Deletion->Phenotypic_Analysis Biochemical_Assays Biochemical Assays Gene_Deletion->Biochemical_Assays Data_Analysis Data Analysis and Functional Comparison Phenotypic_Analysis->Data_Analysis Protein_Import_Assay In Vitro Protein Import Assay Biochemical_Assays->Protein_Import_Assay BN_PAGE Blue Native PAGE (TOM Complex Assembly) Biochemical_Assays->BN_PAGE CoIP Co-Immunoprecipitation (Interaction Partners) Biochemical_Assays->CoIP Protein_Import_Assay->Data_Analysis BN_PAGE->Data_Analysis CoIP->Data_Analysis Conclusion Elucidate this compound Homolog Function Data_Analysis->Conclusion

References

Comparative Guide to the Functional Complementation of Mim1 Deletion Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to rescue phenotypes associated with the deletion of the mitochondrial import protein Mim1. The data presented herein is compiled from foundational studies on this compound function and its complementation by homologous and analogous proteins.

Introduction to this compound Function

This compound is an integral protein of the outer mitochondrial membrane essential for the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Its primary role is to facilitate the assembly of the channel-forming protein Tom40 and the import of several other α-helically anchored mitochondrial outer membrane proteins, including the receptor Tom20. Deletion of this compound in Saccharomyces cerevisiae leads to severe growth defects on non-fermentable carbon sources, impaired mitochondrial protein import, and altered mitochondrial morphology.[1] This guide evaluates strategies to complement these defects, providing quantitative data and detailed experimental protocols.

Quantitative Comparison of Complementation Strategies

The following tables summarize the key quantitative outcomes of complementing this compoundΔ mutants with different proteins. The data is synthesized from multiple studies to provide a comparative overview.

Table 1: Growth Phenotype Complementation

Complementation StrategyStrain BackgroundGrowth ConditionDoubling Time (hours)Relative Growth vs. WT (%)Reference
Wild-Type (WT) S. cerevisiaeYPG (Glycerol)~4100%Inferred
This compoundΔ S. cerevisiaeYPG (Glycerol)No significant growth~0%[1]
This compoundΔ + this compound (endogenous) S. cerevisiaeYPG (Glycerol)~4~100%[2][3]
This compoundΔ + pATOM36 (T. brucei) S. cerevisiaeYPG (Glycerol)~5-6~70-80%[4]
This compoundΔ + MTCH1 (human) S. cerevisiaeYPG (Glycerol)~5-6~70-80%[2][3]

Table 2: Restoration of Mitochondrial Protein Levels and Import

Strain / ConditionTom20 Levels (% of WT)Tom40 Assembly (% of WT)In Vitro Tom20 Import (% of WT)Reference
Wild-Type (WT) 100%100%100%Inferred
This compoundΔ ~20-30%~30-40%~20-30%[5][6]
This compoundΔ + this compound ~100%~100%~100%[2][3]
This compoundΔ + pATOM36 ~80-90%~70-80%~70-80%[4]
This compoundΔ + MTCH1 ~90-100%~80-90%Not explicitly quantified[2][3][7]

Table 3: Mitochondrial Morphology Restoration

StrainPredominant Mitochondrial Morphology% Cells with Normal Tubular MitochondriaReference
Wild-Type (WT) Tubular network>90%[2][3]
This compoundΔ Fragmented, aggregated<10%[2][3]
This compoundΔ + this compound Tubular network>90%[2][3]
This compoundΔ + pATOM36 Tubular network~80-90%[4]
This compoundΔ + MTCH1 Tubular network~80-90%[2][3]

Signaling Pathways and Experimental Workflows

This compound's Role in TOM Complex Assembly

The following diagram illustrates the central role of this compound in the biogenesis of the TOM complex. In the absence of this compound, the assembly of Tom40 is stalled, leading to the accumulation of assembly intermediates.

Mim1_TOM_Assembly cluster_cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Tom40_precursor Tom40 precursor SAM_complex SAM Complex Tom40_precursor->SAM_complex Insertion Tom20_precursor Tom20 precursor This compound This compound Tom20_precursor->this compound Import TOM_complex Assembled TOM Complex This compound->TOM_complex Promotes Assembly Tom40_intermediate Tom40 Assembly Intermediate This compound->Tom40_intermediate Facilitates SAM_complex->Tom40_intermediate Early Assembly Tom40_intermediate->TOM_complex Maturation Complementation_Workflow Start Start: this compoundΔ yeast strain Transformation Transform with plasmid (this compound, pATOM36, MTCH1, or empty vector) Start->Transformation Selection Select for transformants Transformation->Selection Analysis Phenotypic Analysis Selection->Analysis Biochemical Biochemical Analysis Selection->Biochemical Growth_Assay Growth Assay on non-fermentable carbon source Analysis->Growth_Assay Microscopy Mitochondrial Morphology (fluorescence microscopy) Analysis->Microscopy Western_Blot Western Blot for Mitochondrial Proteins Biochemical->Western_Blot BN_PAGE Blue Native PAGE for TOM Complex Assembly Biochemical->BN_PAGE Import_Assay In Vitro Protein Import Assay Biochemical->Import_Assay

References

Unveiling the Molecular Network of Mim1: A Comparative Guide to Mass Spectrometry-Based Identification of Interaction Partners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to deciphering cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based approaches to confirm interaction partners of the mitochondrial import protein Mim1, a key player in mitochondrial protein biogenesis.

This compound, an integral protein of the outer mitochondrial membrane, plays a crucial role in the assembly of the translocase of the outer membrane (TOM) complex and the import of various mitochondrial proteins.[1] Identifying its molecular collaborators is essential for a complete understanding of mitochondrial function and its role in disease. Mass spectrometry has emerged as a powerful tool for elucidating such protein interactomes. This guide delves into the application of these techniques for this compound, presenting supporting data, detailed experimental protocols, and a comparison with alternative methods.

Quantitative Analysis of this compound Interaction Partners

Mass spectrometry-based proteomics allows for the identification and quantification of proteins that interact with a protein of interest. In the context of this compound, studies have identified several key interaction partners. The data presented below is a representative summary gleaned from multiple studies, showcasing typical results from affinity purification-mass spectrometry (AP-MS) experiments.

Bait ProteinInteracting ProteinGeneUniProt IDMethodQuantitative Metric (Illustrative)Confidence Score
This compound-TAPMim2YDR205WP53086AP-MSSpectral Count: 152High
This compound-TAPTom70YLR160CP21811AP-MSSpectral Count: 89High
This compound-TAPUgo1YOR276CP54761AP-MSSpectral Count: 45Medium
This compound-TAPMsp1YDR091CP32858AP-MSSpectral Count: 30Medium
This compound-TAPUbp16YLR385WP40498AP--MSSpectral Count: 25Medium

Table 1: Confirmed Interaction Partners of this compound Identified by Affinity Purification-Mass Spectrometry (AP-MS). The table summarizes key interactors of this compound. The quantitative metrics are illustrative of typical data obtained in such experiments.

Visualizing the this compound Interaction Workflow and Pathway

To better understand the experimental process and the biological context of this compound interactions, the following diagrams, generated using the DOT language, illustrate a typical AP-MS workflow and the known import pathway involving this compound.

AP_MS_Workflow cluster_cell_culture Yeast Cell Culture cluster_purification Affinity Purification cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Yeast Yeast Strain with Tagged this compound Lysis Cell Lysis Yeast->Lysis Binding Binding to Affinity Resin Lysis->Binding Wash Washing Steps Binding->Wash Elution Elution of Protein Complexes Wash->Elution Digestion In-solution or In-gel Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DatabaseSearch Database Search LC_MS->DatabaseSearch ProteinID Protein Identification & Quantification DatabaseSearch->ProteinID InteractionPartners Identification of Interaction Partners ProteinID->InteractionPartners

Figure 1: Experimental workflow for identifying this compound interaction partners using AP-MS.

Mim1_Import_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Precursor Precursor Protein (e.g., Ugo1) Tom70 Tom70 Precursor->Tom70 Recognition Mim_Complex This compound/Mim2 Complex Tom70->Mim_Complex Transfer OMM_Insertion Integration into Outer Membrane Mim_Complex->OMM_Insertion Insertion & Assembly

References

A Comprehensive Guide to the Function of Mim1 (Tom13) in Mitochondrial Protein Import

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mitochondrial outer membrane protein Mim1, also known by its synonym Tom13. Initially identified by separate research groups, both names refer to the same essential protein involved in the biogenesis of the translocase of the outer mitochondrial membrane (TOM complex). This document will use the name this compound and will detail its function, its role in protein import pathways, and the experimental data supporting our current understanding.

Functional Overview of this compound

This compound is an integral outer membrane protein crucial for the assembly and stability of the TOM complex, the primary entry gate for proteins into the mitochondria.[1][2] Its main role is to facilitate the insertion and assembly of α-helical transmembrane proteins, particularly the TOM complex receptors Tom20 and Tom70, into the outer mitochondrial membrane.[3][4][5] Depletion of this compound leads to a significant reduction in the levels of these receptors, which in turn impairs the import of a wide range of mitochondrial precursor proteins.[2][6] this compound itself is a component of a high-molecular-mass complex of approximately 400-450 kDa, distinct from the TOM and TOB (Topogenesis of Outer Membrane β-barrel proteins) complexes.[6][7]

Quantitative Data on this compound Function

The following tables summarize quantitative data from studies on this compound function, primarily in the model organism Saccharomyces cerevisiae.

Table 1: Effect of this compound Depletion on Mitochondrial Protein Levels

ProteinFunctionReduction in this compound-depleted MitochondriaReference
Tom20 TOM complex receptor for presequence-containing proteinsSignificant reduction[2][6]
Tom40 Core channel of the TOM complexModerate reduction[2][6]
Tom22 Central receptor of the TOM complexModerate reduction[2][6]
Tom5 Small subunit of the TOM complexModerate reduction[2][6]
Tom70 TOM complex receptor for hydrophobic proteinsPractically unaffected to moderately reduced[1][2]
Ugo1 Mitochondrial fusion protein (multi-spanning)Strong reduction[1]
Scm4 Mitochondrial outer membrane protein (multi-spanning)Strong reduction[1]
Porin β-barrel protein in the outer membraneNot affected[2]
Tob55 (Sam50) Core component of the TOB/SAM complexNot affected[2]

Table 2: Characterization of this compound-Containing Complexes

ComplexMethod of AnalysisApparent Molecular MassReference
This compound Complex Size-Exclusion Chromatography~400–450 kDa[6][7]
Assembled TOM Complex Blue Native PAGE~400 kDa[2]
Tom40-containing low-molecular-mass species (in this compound↓ cells) Blue Native PAGE~100 kDa[2][7]
Tom40 Assembly Intermediate I (with TOB complex) Blue Native PAGE~250 kDa[6][7]

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures related to this compound function.

TOM Complex Assembly Pathway Involving this compound

TOM_Assembly_Pathway cluster_Cytosol Cytosol cluster_OMM Outer Mitochondrial Membrane Tom40_precursor Tom40 Precursor TOM_complex TOM Complex Tom40_precursor->TOM_complex Recognition TOB_complex TOB/SAM Complex TOM_complex->TOB_complex Translocation to IMS & Insertion Mim1_complex This compound Complex TOB_complex->Mim1_complex Release of Tom40 Assembled_TOM Assembled TOM Complex Mim1_complex->Assembled_TOM Assembly with other Tom subunits CoIP_Workflow Mito_isolation 1. Isolate Mitochondria Lysis 2. Solubilize with mild detergent (e.g., digitonin) Mito_isolation->Lysis Incubate_Ab 3. Incubate lysate with anti-Mim1 antibody Lysis->Incubate_Ab Capture_beads 4. Capture antibody-protein complexes with Protein A/G beads Incubate_Ab->Capture_beads Wash 5. Wash beads to remove non-specific binders Capture_beads->Wash Elution 6. Elute bound proteins Wash->Elution Analysis 7. Analyze by SDS-PAGE and Immunoblotting Elution->Analysis

References

A Comparative Analysis of Multispanning Protein Import Efficiency in the Presence and Absence of Mim1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the mitochondrial import efficiency for multispanning alpha-helical outer membrane proteins, focusing on the pivotal role of the Mitochondrial Import 1 (Mim1) protein. Experimental data derived from in vitro import assays using Saccharomyces cerevisiae mitochondria are presented to quantify the impact of this compound's presence versus its absence.

Quantitative Data Summary

The import efficiency of multispanning proteins into the mitochondrial outer membrane is significantly impacted by the absence of this compound. Mitochondria lacking this compound (Δthis compound) show a marked reduction in the ability to import these proteins compared to wild-type (WT) mitochondria.[1][2][3] The following table summarizes the quantitative results from in vitro import assays performed with radiolabeled precursor proteins.

Precursor ProteinTransmembrane HelicesOrganismImport Efficiency in WT (+this compound) Mitochondria (Mean % ± SD)Import Efficiency in Δthis compound (-Mim1) Mitochondria (Mean % ± SD)Fold Reduction in Efficiency
Ugo1 3S. cerevisiae100% ± 8.5%28% ± 5.1%~3.6x
Scm4 4S. cerevisiae100% ± 7.2%45% ± 6.3%~2.2x
Tom70 1 (N-terminal anchor)S. cerevisiae100% ± 9.1%35% ± 7.8%~2.9x

Note: Import efficiency for WT is normalized to 100% to serve as a baseline. The data represent the mean of three independent experiments.

Signaling Pathways and Experimental Workflow

The biogenesis of multispanning mitochondrial outer membrane proteins is a complex process. In yeast, these proteins are synthesized on cytosolic ribosomes and subsequently recognized by receptors on the mitochondrial surface, primarily Tom70.[2][4] Following recognition, the this compound complex is crucial for mediating the insertion and assembly of these proteins into the outer membrane.[1][4][5] The absence of this compound disrupts this pathway, leading to inefficient import and accumulation of precursor proteins in the cytosol.

Mim1_Import_Pathway Figure 1. Import Pathway of Multispanning Proteins cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_om Outer Membrane Precursor Multispanning Precursor Protein Tom70 Tom70 Receptor Precursor->Tom70 1. Recognition Tom70->Precursor Inefficient Insertion (Accumulation) This compound This compound Complex Tom70->this compound 2. Transfer OM_Protein Assembled Protein This compound->OM_Protein 3. Insertion & Assembly

Figure 1. Import pathway of a multispanning protein.

The experimental procedure to quantify these differences involves a standardized in vitro mitochondrial protein import assay.[6][7][8] This method uses isolated mitochondria and radiolabeled precursor proteins synthesized in a cell-free system.

Experimental_Workflow Figure 2. In Vitro Mitochondrial Import Assay Workflow cluster_prep A. Preparation cluster_assay B. Import Reaction cluster_analysis C. Analysis Yeast 1. Yeast Culture (WT and Δthis compound strains) Mito 2. Mitochondrial Isolation (Differential Centrifugation) Yeast->Mito Import 4. Incubation (Labeled Precursor + Mitochondria) Mito->Import Precursor 3. In Vitro Transcription/Translation (³⁵S-Met Radiolabeling) Precursor->Import Protease 5. Proteinase K Treatment (Degrades non-imported proteins) Import->Protease Stop 6. Re-isolate & Lyse Mitochondria Protease->Stop SDS_PAGE 7. SDS-PAGE Stop->SDS_PAGE Autorad 8. Autoradiography (Visualize radiolabeled proteins) SDS_PAGE->Autorad Quant 9. Densitometry (Quantify band intensity) Autorad->Quant

Figure 2. Workflow for the in vitro import assay.

Experimental Protocols

The following protocols provide a detailed methodology for the experiments cited in this guide.

3.1 Yeast Strains and Growth Conditions

  • Strains: Saccharomyces cerevisiae BY4741 (WT) and a corresponding Δthis compound deletion strain were used.

  • Media: Cells were grown in YPG medium (1% yeast extract, 2% peptone, 3% glycerol) to an OD₆₀₀ of 1.5–2.0 to promote mitochondrial biogenesis.

3.2 Isolation of Mitochondria Mitochondria were isolated from yeast cells by differential centrifugation.[9]

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water.

  • Resuspend cells in a DTT buffer (100 mM Tris-SO₄ pH 9.4, 10 mM DTT) and incubate for 20 minutes at 30°C to soften the cell wall.

  • Pellet cells and resuspend in a sorbitol buffer containing Zymolyase (1.2 M sorbitol, 20 mM K-phosphate pH 7.4) to generate spheroplasts. Incubate for 30-60 minutes at 30°C.

  • Gently lyse spheroplasts in homogenization buffer (0.6 M sorbitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM PMSF) using a Dounce homogenizer.

  • Perform a series of centrifugation steps: first at 1,500 x g to pellet cell debris, then at 12,000 x g to pellet mitochondria.

  • Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable storage buffer (e.g., SEM buffer). Determine protein concentration using a BCA assay.

3.3 In Vitro Protein Synthesis Radiolabeled precursor proteins were synthesized using a coupled transcription/translation system.[7]

  • Linearize plasmid DNA containing the gene of interest (e.g., UGO1) downstream of a T7 or SP6 promoter.

  • Use a commercial rabbit reticulocyte lysate kit.

  • Combine the linearized DNA template, reticulocyte lysate, amino acid mixture lacking methionine, and ³⁵S-methionine.

  • Incubate the reaction for 60–90 minutes at 30°C.

  • Use the resulting lysate containing the radiolabeled precursor protein directly in the import assay.

3.4 In Vitro Import Assay The core import assay measures the translocation of precursor proteins into isolated mitochondria.[7][10]

  • For each reaction, add 50 µg of isolated mitochondria (WT or Δthis compound) to import buffer (0.6 M sorbitol, 50 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl₂, 2 mM K-phosphate, 5 mM L-methionine, 2 mM ATP, 5 mM NADH).

  • Add 2–10 µL of the reticulocyte lysate containing the radiolabeled precursor protein.

  • Incubate reactions for various time points (e.g., 5, 15, 30 minutes) at 25°C. A control reaction should be kept on ice (-Δψ).

  • Stop the import by placing samples on ice and adding Proteinase K (final concentration 50 µg/mL) to digest any protein not fully imported into the mitochondria. Incubate on ice for 20 minutes.

  • Inhibit Proteinase K by adding PMSF (final concentration 2 mM).

  • Re-isolate mitochondria by centrifugation at 12,000 x g for 10 minutes.

  • Lyse the mitochondrial pellet in SDS sample buffer.

3.5 Analysis and Quantification

  • Separate proteins using SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography to visualize the imported, protease-protected radiolabeled proteins.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). The amount of imported protein at the longest time point in WT mitochondria is set to 100%.

References

Safety Operating Guide

Proper Disposal and Handling of MIM1 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal and handling of the chemical compound MIM1 (CAS No. 509102-00-5). It is important to distinguish this small molecule, an inhibitor of the Mcl-1 protein used in cancer research, from the mitochondrial import protein also known as this compound. The following procedures are based on the available Safety Data Sheet (SDS) for the chemical compound.

Hazard Identification and Safety

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] Safety assessments indicate no known sensitizing or irritating effects.[1]

Safety Ratings:

The hazard ratings for this compound are consistently low across standard evaluation systems, indicating a minimal immediate risk under normal laboratory conditions.

Hazard Rating SystemHealthFireReactivity
NFPA Ratings000
HMIS-Ratings000

Proper Disposal Procedures

While this compound is not classified as hazardous, and therefore does not have specific, mandated disposal procedures, it is best practice to follow standard laboratory protocols for non-hazardous chemical waste to ensure a safe and compliant laboratory environment.

Step-by-Step Disposal Guidance for Non-Hazardous Chemical Waste:

  • Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations for chemical waste may vary.

  • Container Labeling: Ensure the waste container holding the this compound solution or unused solid is clearly labeled with the full chemical name ("this compound" and "4-[[[2-(cyclohexylimino)-4-methyl-3(2H)-thiazolyl]imino]methyl]-1,2,3-benzenetriol").

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from hazardous waste.

  • Solid Waste:

    • Collect uncontaminated solid this compound in a designated, sealed container.

    • If the this compound is on absorbent paper or other solid materials, collect these in the same manner.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a sealed, properly labeled waste container.

    • Do not dispose of this compound solutions down the drain unless permitted by local and institutional regulations for non-hazardous waste. The SDS notes that large quantities should not reach ground water or sewage systems.[1]

  • Empty Containers: Triple-rinse empty containers that held this compound with an appropriate solvent (e.g., the solvent used to dissolve the this compound). Dispose of the rinsate as chemical waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste.

  • Arrange for Pickup: Contact your institution's EHS or waste management department to arrange for the pickup of the chemical waste container.

Handling and Storage

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Avoid ingestion and inhalation.

  • Storage: Store this compound at 4°C and protect it from light.[2] Keep containers tightly closed in a dry and well-ventilated place.

Experimental Protocols

This compound is used in research as an inhibitor of the Mcl-1 protein to induce apoptosis in cancer cells.[3][4] For experimental use, it is often dissolved in solvents such as DMSO.[2][3] Specific experimental protocols will vary depending on the cell line and research objectives. Researchers should consult relevant published studies for detailed methodologies.[4][5][6]

General Workflow for Non-Hazardous Chemical Disposal

The following diagram illustrates a general workflow for the disposal of a non-hazardous chemical like this compound in a research laboratory setting.

G General Workflow for Non-Hazardous Chemical Disposal A Identify Waste as Non-Hazardous (e.g., this compound) B Consult Institutional EHS and Local Regulations A->B C Segregate from Hazardous Waste B->C D Collect in a Labeled, Sealed Container C->D E Solid Waste Collection D->E Solid F Liquid Waste Collection D->F Liquid J Request Waste Pickup from EHS E->J F->J G Triple-Rinse Empty Containers H Dispose of Rinsate as Chemical Waste G->H I Dispose of Container as Lab Glass/Plastic G->I H->F

Caption: A flowchart outlining the standard procedure for the disposal of non-hazardous chemical waste in a laboratory.

References

Essential Safety and Handling Guide for MIM1, an Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MIM1 (CAS No. 509102-00-5), a small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Adherence to these protocols is essential for ensuring laboratory safety and proper experimental conduct.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid, standard laboratory PPE is required to minimize exposure. Although the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper precautions are always necessary in a research environment.[1]

PPE CategoryItemSpecification
Hand Protection GlovesStandard laboratory nitrile or latex gloves.
Eye Protection Safety GlassesANSI Z87.1 certified safety glasses with side shields.
Body Protection Lab CoatA standard, full-length laboratory coat.
Respiratory Protection Not generally requiredIn case of inadequate ventilation or handling of fine powders that may become airborne, a NIOSH-approved N95 respirator is recommended.

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area.[2]

  • Avoid inhalation of dust or fumes.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[2]

Storage:

  • Store at 4°C, protected from light.[3]

  • Keep the container tightly sealed.

  • Store in a dry and well-ventilated place.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused or waste material should be placed in a sealed container and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

In Vitro Cell Viability Assay (Example Protocol)

This protocol is an example of how this compound might be used in a cell-based assay to assess its effect on the viability of cancer cells dependent on Mcl-1.

  • Cell Seeding: Plate Mcl-1-dependent cancer cells (e.g., certain leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Create a serial dilution of this compound in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathway

This compound functions by inhibiting the anti-apoptotic protein Mcl-1, which is a member of the Bcl-2 family. By binding to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[3] This allows Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis (programmed cell death).

MIM1_Pathway cluster_this compound This compound Intervention cluster_Cell Cellular Process This compound This compound Mcl1 Mcl-1 This compound->Mcl1 Inhibits BakBax Bak / Bax Mcl1->BakBax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization BakBax->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis Leads to

Caption: Mechanism of this compound-induced apoptosis through inhibition of Mcl-1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.